molecular formula C8H16O3<br>C4H9OCH2CH2OOCCH3<br>C8H16O3 B086340 2-Butoxyethyl acetate CAS No. 112-07-2

2-Butoxyethyl acetate

Cat. No.: B086340
CAS No.: 112-07-2
M. Wt: 160.21 g/mol
InChI Key: NQBXSWAWVZHKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butoxyethyl acetate (CAS 112-07-2), also known as ethylene glycol monobutyl ether acetate, is a high-boiling-point, colorless liquid with a mild, fruity odor . Its chemical formula is C 8 H 16 O 3 , with a molar mass of 160.21 g/mol . This solvent is characterized by its low volatility (boiling point approximately 192°C) and its excellent solubility in most common organic solvents, though it is only sparingly soluble in water . In research and development, this compound is primarily valued as a solvent for nitrocellulose, multicolored lacquers, varnishes, enamels, and epoxy resins . Its high boiling point makes it ideal for processes requiring slow evaporation rates. It is a key component in the formulation of flexographic, gravure, and screen-printing inks, and acts as a film coalescing aid for polyvinyl acetate latex and other latex paints, significantly improving gloss and flow properties . Its mechanism of action is based on its ability to dissolve a wide range of organic substances and plasticize polymeric binders, facilitating the formation of uniform, defect-free films . Researchers also utilize it in the manufacture of polyvinyl acetate latex and as an ingredient in specialized ink and spot removers . From a safety perspective, exposure via inhalation, skin contact, or ingestion can cause irritation of the eyes, skin, and respiratory tract, and may lead to more serious effects such as hemolysis . Chronic exposure has been linked to kidney and liver damage . Please refer to the Safety Data Sheet for comprehensive handling instructions. This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butoxyethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-3-4-5-10-6-7-11-8(2)9/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBXSWAWVZHKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3, Array
Record name ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8667
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-BUTOXYETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0839
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1026904
Record name 2-Butoxyethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1026904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ethylene glycol monobutyl ether acetate is a colorless liquid with a weak fruity odor. Floats and mixes slowly with water. (USCG, 1999), Liquid, Colorless liquid with a pleasant, sweet, fruity odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant, sweet, fruity odor.
Record name ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8667
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethanol, 2-butoxy-, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butoxyethyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/130
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-BUTOXYETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0839
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2-BUTOXYETHYL ACETATE (BUTYL CELLOSOLVE ACETATE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/134
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 2-Butoxyethanol acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0071.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

378 °F at 760 mmHg (USCG, 1999), 192 °C, 378 °F
Record name ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8667
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/435
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-BUTOXYETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0839
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2-BUTOXYETHYL ACETATE (BUTYL CELLOSOLVE ACETATE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/134
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 2-Butoxyethanol acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0071.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

160 °F (USCG, 1999), 71 °C, 160 °F (71 °C) (closed cup), 71 °C c.c., 71 °F, 160 °F
Record name ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8667
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Butoxyethyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/130
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/435
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-BUTOXYETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0839
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2-BUTOXYETHYL ACETATE (BUTYL CELLOSOLVE ACETATE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/134
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 2-Butoxyethanol acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0071.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

1.5 % (NIOSH, 2023), Soluble in hydrocarbons and organic solvents, In water, 9X10+3 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 1.7 (moderate), 1.5%
Record name ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8667
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/435
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-BUTOXYETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0839
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2-Butoxyethanol acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0071.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.942 at 68 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.9422 at 20 °C/20 °C, Relative density (water = 1): 0.94, 0.94
Record name ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8667
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/435
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-BUTOXYETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0839
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2-BUTOXYETHYL ACETATE (BUTYL CELLOSOLVE ACETATE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/134
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 2-Butoxyethanol acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0071.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

5.5 (Air= 1), Relative vapor density (air = 1): 5.5
Record name ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/435
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-BUTOXYETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0839
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.3 mmHg (NIOSH, 2023), 0.37 [mmHg], 0.375 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 31, 0.3 mmHg
Record name ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8667
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Butoxyethyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/130
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/435
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-BUTOXYETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0839
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2-BUTOXYETHYL ACETATE (BUTYL CELLOSOLVE ACETATE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/134
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 2-Butoxyethanol acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0071.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Purity: the purities were all > or = to 98% w/w. Impurities: ethylene di (acetate) (CAS 111-55-7) < 1% w/w water ~ 0.1% w/w; 2-butoxyethanol (CAS 111-76-2) ~ 0.05% w/w. The remaining 2% or less is very dependent on the purity of the alcohol source and will contain a mixture of alcohols and acetates of homologues. It is thought that there is not any one which is predominant. Additives: It is reported that a food approved antioxidant has been added at a level below that requiring to be declared.
Record name ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/435
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid

CAS No.

112-07-2
Record name ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8667
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Glycol monobutyl ether acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene glycol monobutyl ether acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-butoxy-, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butoxyethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1026904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butoxyethyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.576
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK5367RE39
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/435
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-BUTOXYETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0839
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2-BUTOXYETHYL ACETATE (BUTYL CELLOSOLVE ACETATE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/134
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethanol, 2-butoxy-, acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/KJ882F48.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-82.3 °F (USCG, 1999), Freezing point: -63.5 °C, -64 °C, -82 °F
Record name ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8667
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/435
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-BUTOXYETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0839
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2-BUTOXYETHYL ACETATE (BUTYL CELLOSOLVE ACETATE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/134
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 2-Butoxyethanol acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0071.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

An In-depth Technical Guide to 2-Butoxyethyl Acetate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Butoxyethyl acetate (B1210297). The information is presented to support research, development, and safety assessments involving this compound. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experimental procedures are provided.

Chemical Identity and Structure

2-Butoxyethyl acetate, also known as ethylene (B1197577) glycol monobutyl ether acetate, is a colorless liquid with a mild, pleasant ester odor.[1] It is a glycol ether ester that sees wide application as a solvent in various industries, including coatings, printing inks, and cleaning formulations.[1][2] Its utility stems from its good solvency for many natural and synthetic resins, combined with a low volatility.[1][3]

The molecular structure of this compound is characterized by a butyl group attached to an ethyl acetate through an ether linkage.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

Table 1: General and Physical Properties

PropertyValueReference
Molecular FormulaC₈H₁₆O₃[1][4]
Molecular Weight160.21 g/mol [4][5]
AppearanceColorless to pale yellow liquid[1][3]
OdorMild, pleasant, sweet, fruity[1][6][7]
Melting Point-63 °C to -64 °C[3][5][8]
Boiling Point192 °C to 196 °C at 1013 hPa[2][9][10]
Density0.940 - 0.944 g/mL at 20-25 °C[2][3]
Refractive Index1.412 - 1.416 at 20 °C[3]
Viscosity1.70 cP[8]
SolubilitySparingly soluble in water; miscible with many organic solvents[1][2]

Table 2: Thermodynamic and Safety Properties

PropertyValueReference
Vapor Pressure0.29 - 0.375 mmHg at 20 °C[3]
Vapor Density5.5 (vs air)
Flash Point71 °C to 78 °C (closed cup)[1][10]
Autoignition Temperature280 °C to 340 °C[5][10]
Explosive Limits0.88% - 8.54% by volume[5][10]

Experimental Protocols

Detailed methodologies for key experiments related to the synthesis and analysis of this compound are provided below.

Synthesis of this compound via Continuous Esterification

This protocol is based on a continuous esterification process.[11]

Objective: To synthesize this compound from ethylene glycol monobutyl ether and acetic acid using a solid acid catalyst.

Materials:

  • Ethylene glycol monobutyl ether

  • Acetic acid

  • Solid acid catalyst

Equipment:

  • Two-section fixed-bed reactor system

  • Heating mantles

  • Temperature controllers

  • Azeotropic distillation apparatus

  • Rectification column

Procedure:

  • The raw materials, ethylene glycol monobutyl ether and acetic acid, are continuously fed into the first section of a fixed-bed reactor containing a solid acid catalyst. The molar ratio of ethylene glycol butyl ether to acetic acid is maintained between 0.7:1 and 2:1.[11]

  • The esterification reaction is carried out at a temperature of 70-150 °C (optimally 90-120 °C).[11]

  • Water generated during the reaction is continuously removed via azeotropic distillation.[11]

  • The reaction mixture from the first reactor then flows into a second fixed-bed reactor to continue the esterification.[11]

  • The product from the second reactor is fed into a rectification column.

  • Unreacted ethylene glycol monobutyl ether and acetic acid are separated and recovered for recycling.[11]

  • The final product, this compound, is obtained with a boiling point of 191-192 °C.[11]

Determination of Boiling Point

This is a general method for determining the boiling point of a liquid.[12]

Objective: To determine the boiling point of a liquid sample, such as this compound.

Materials:

  • Liquid sample (this compound)

  • Capillary tube (closed at one end)

  • "Minipipet" (narrower capillary tube open at both ends)

Equipment:

  • Melting point apparatus (e.g., MelTemp)

Procedure:

  • Ensure the closed-end capillary tube is about 1 cm shorter than the minipipet.

  • Dip the minipipet into the liquid sample to fill it by capillary action.

  • Transfer the liquid from the minipipet to the closed-end capillary tube by sliding the minipipet to the bottom of the larger tube.

  • Manipulate the minipipet to introduce a small air bubble into it.

  • Place the assembly into the melting point apparatus.

  • Heat the apparatus and observe the sample. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the minipipet.[12]

Analysis by Gas Chromatography (GC)

Gas chromatography is a common technique for assessing the purity of this compound and identifying it in mixtures.[13]

Objective: To determine the purity of a this compound sample or quantify it in a mixture.

Materials:

  • This compound sample

  • High-purity carrier gas (e.g., helium, nitrogen)

  • Solvent for sample dilution (if necessary)

Equipment:

  • Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID)

  • Capillary column (e.g., SPB-5)[14]

Procedure:

  • Prepare the GC system by setting the appropriate temperatures for the injector, column oven, and detector.

  • Prepare the sample by diluting it in a suitable solvent if necessary.

  • Inject a small, precise volume of the sample into the GC injector port.

  • The sample is vaporized and carried by the inert gas through the capillary column.

  • Components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

  • The separated components are detected as they exit the column, producing a chromatogram.

  • The retention time of the peak corresponding to this compound is used for identification, and the area of the peak is used for quantification.

The following diagram illustrates a general workflow for GC analysis.

GC_Analysis_Workflow A Sample Preparation B GC Injection A->B C Separation in Column B->C D Detection (FID) C->D E Data Acquisition (Chromatogram) D->E F Analysis (Identification & Quantification) E->F

Caption: General workflow for Gas Chromatography analysis.

References

An In-depth Technical Guide to the Synthesis of 2-Butoxyethyl Acetate from Ethylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Butoxyethyl acetate (B1210297), also known as butyl cellosolve acetate or ethylene (B1197577) glycol monobutyl ether acetate, is a high-boiling, colorless liquid with a mild, pleasant ester-like odor.[1][2] Its unique molecular structure, possessing both polar and nonpolar groups, makes it an exceptionally versatile solvent with high solvency for a wide range of substances, including resins, lacquers, enamels, and dyes.[1][3] Consequently, it finds extensive application in the paints and coatings industry, printing inks, cleaning formulations, and as a chemical intermediate.[2][4][5]

The industrial synthesis of 2-butoxyethyl acetate originating from ethylene oxide is a well-established, two-step process. The first step involves the base-catalyzed ethoxylation of n-butanol to form the intermediate, 2-butoxyethanol (B58217). The second step is the esterification of this intermediate with acetic acid. This guide provides a detailed technical overview of this synthetic pathway, tailored for researchers, scientists, and professionals in chemical and drug development.

Step 1: Synthesis of 2-Butoxyethanol via Ethoxylation

The initial and crucial step in the synthesis is the reaction of ethylene oxide with n-butanol. This reaction, known as ethoxylation, proceeds via a base-catalyzed SN2 nucleophilic ring-opening mechanism.[6] A catalyst, typically a strong base like potassium hydroxide (B78521) (KOH), deprotonates the n-butanol, forming a more potent butoxide nucleophile.[7] This anion then attacks one of the carbon atoms of the ethylene oxide ring, leading to the formation of the 2-butoxyethoxide anion, which is subsequently protonated to yield 2-butoxyethanol.

Reaction Mechanism: Base-Catalyzed Ethoxylation

G cluster_0 Step A: Deprotonation of Butanol cluster_1 Step B: Nucleophilic Attack on Ethylene Oxide cluster_2 Step C: Protonation Butanol CH₃(CH₂)₃OH Butoxide CH₃(CH₂)₃O⁻ K⁺ Butanol->Butoxide + OH⁻ Base KOH (K⁺OH⁻) Base->Butoxide Water H₂O Butoxide_2 CH₃(CH₂)₃O⁻ K⁺ EthyleneOxide C₂H₄O (Oxirane Ring) Intermediate CH₃(CH₂)₃OCH₂CH₂O⁻ K⁺ EthyleneOxide->Intermediate Intermediate_2 CH₃(CH₂)₃OCH₂CH₂O⁻ K⁺ Butoxide_2->Intermediate + Ethylene Oxide Product 2-Butoxyethanol CH₃(CH₂)₃OCH₂CH₂OH Intermediate_2->Product + H₂O or Butanol Butanol_2 CH₃(CH₂)₃OH Butanol_2->Product

Caption: SN2 mechanism for the base-catalyzed synthesis of 2-butoxyethanol.

Experimental Data: Ethoxylation of n-Butanol

The reaction conditions for the ethoxylation of n-butanol can vary significantly depending on the catalyst and desired throughput. The following table summarizes data from various sources.

CatalystTemperature (°C)Pressure (atm/MPa)Molar Ratio (Butanol:EO)Conversion/YieldSelectivityReference
None (Thermal)2401002:185% mass yieldNot specified[8]
None (Thermal)240902:183% mass yieldNot specified[8]
None (Thermal)210902.5:178% mass yieldNot specified[8]
KF/Al₂O₃900.1 - 0.5 MPa5:164.29% EO Conversion74.11% to EGBE*[9]
Acid or Alkali1603 MPaNot specifiedNot specifiedNot specified[10]

*EGBE: Ethylene Glycol Monobutyl Ether (2-Butoxyethanol)

Experimental Protocol: Synthesis of 2-Butoxyethanol

This protocol is a generalized procedure based on common industrial practices described in the literature.[8][9]

Materials:

  • n-Butanol (anhydrous)

  • Ethylene Oxide (EO)

  • Catalyst (e.g., supported potassium fluoride (B91410) on alumina, or KOH)

  • High-pressure autoclave reactor equipped with stirring, heating/cooling system, and gas inlet/outlet.

Procedure:

  • Catalyst Loading and Inerting: The reactor is charged with the specified amount of n-butanol and catalyst (e.g., ~0.5-1% w/w relative to butanol).

  • Sealing and Purging: The reactor is securely sealed. To ensure an inert atmosphere and remove residual air and moisture, the system is purged several times with dry, oxygen-free nitrogen.

  • Heating and Pressurization: The stirred mixture is heated to the target reaction temperature (e.g., 90-160°C).

  • Ethylene Oxide Feed: Once the target temperature is stable, ethylene oxide is continuously fed into the reactor. The feed rate is carefully controlled to maintain the reaction pressure within the desired range (e.g., 0.1-3 MPa). The exothermic nature of the reaction requires active cooling to maintain a constant temperature.

  • Reaction Monitoring: The reaction is monitored by observing the pressure drop in the reactor. The reaction is considered complete when the pressure remains constant, indicating that the ethylene oxide has been consumed.

  • Cooling and Depressurization: After the reaction is complete, the ethylene oxide feed is stopped, and the reactor is cooled to below 60°C. Any unreacted ethylene oxide and pressure are safely vented.

  • Product Isolation: The crude product mixture is discharged from the reactor. If a heterogeneous catalyst was used, it can be removed by filtration.[11] The liquid product is then purified by distillation to separate 2-butoxyethanol from unreacted n-butanol and any byproducts (such as diethylene glycol monobutyl ether).

Step 2: Synthesis of this compound via Esterification

The second stage of the process is the conversion of the 2-butoxyethanol intermediate into the final product, this compound. This is achieved through esterification with acetic acid.[12][13][14] This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product side.

Experimental Data: Esterification of 2-Butoxyethanol

Various catalytic systems can be employed for the esterification step, including mineral acids, organic acids, and solid acid catalysts.

CatalystTemperature (°C)Process TypeKey FeaturesReference
Solid Acid Catalyst70 - 150Continuous (Fixed-Bed)Water removed by azeotropic distillation.[15]
Oxalic Acid105 - 130BatchCatalyst concentration 0.1-0.6 mass %.[16]
Mineral/Organic AcidsNot specifiedIntermittent (Batch)Homogeneous reaction.[15]
Niobium Oxide*110 - 130BatchHigh selectivity.[17][18]

*Note: Niobium oxide was studied for a transesterification reaction, but the conditions are relevant for esterification as well.

Experimental Protocol: Continuous Esterification

The following protocol is based on a continuous process using a solid acid catalyst, which offers advantages in terms of efficiency and catalyst separation.[15]

Materials:

  • 2-Butoxyethanol (purified from Step 1)

  • Acetic Acid

  • Solid Acid Catalyst (e.g., ion-exchange resin, zeolites)

  • Fixed-bed reactor system with preheaters, a distillation column for water removal (azeotropic), and a final purification column.

Procedure:

  • Feed Preparation: Equimolar or a slight excess of one reactant (e.g., 2-butoxyethanol and acetic acid, molar ratio 0.7-2:1) are mixed and preheated to the reaction temperature (e.g., 90-120°C).

  • Continuous Reaction: The preheated feed is continuously pumped through one or more fixed-bed reactors containing the solid acid catalyst.

  • Water Removal: The effluent from the reactor, containing this compound, water, and unreacted starting materials, is fed into a distillation column. Water is continuously removed as an azeotrope to drive the reaction to completion.

  • Recycling: The unreacted 2-butoxyethanol and acetic acid recovered from the distillation process are recycled back into the initial feed stream to improve overall yield and process economy.

  • Final Purification: The crude product from the bottom of the water-removal column is fed into a final rectification (distillation) column to separate the pure this compound from any remaining starting materials and heavier byproducts. The final product purity is typically ≥98%.

Overall Synthesis Workflow

The entire process, from raw materials to the final purified product, can be visualized as a sequential workflow involving two main reaction stages followed by purification steps.

G raw1 Ethylene Oxide reaction1 Ethoxylation Reactor raw1->reaction1 raw2 n-Butanol raw2->reaction1 raw3 Acetic Acid reaction2 Esterification Reactor raw3->reaction2 catalyst1 Base Catalyst (e.g., KOH) catalyst1->reaction1 catalyst2 Acid Catalyst (e.g., Solid Acid) catalyst2->reaction2 purification1 Purification (Filtration/Distillation) reaction1->purification1 intermediate Intermediate: 2-Butoxyethanol purification1->intermediate intermediate->reaction2 purification2 Final Purification (Rectification) reaction2->purification2 byproduct Water (removed) reaction2->byproduct product Final Product: This compound purification2->product

Caption: Workflow for the synthesis of this compound from ethylene oxide.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Butoxyethyl Ethanoate

Introduction

2-Butoxyethyl ethanoate, also known as 2-butoxyethyl acetate (B1210297) or ethylene (B1197577) glycol monobutyl ether acetate (EGBEA), is a high-boiling point, colorless liquid with a mild, fruity odor.[1][2][3] It is widely utilized as a solvent in various industries, including in the formulation of lacquers, enamels, varnishes, and epoxy resins.[2][4] Its utility as a solvent is primarily due to its high boiling point.[4] In the pharmaceutical and research sectors, understanding its physical properties is crucial for its application in formulations, as a reaction medium, or in purification processes. This guide provides a comprehensive overview of the key physical properties of 2-butoxyethyl ethanoate, detailed experimental protocols for their determination, and logical workflows for property characterization.

Core Physical Properties

The physical characteristics of 2-butoxyethyl ethanoate are well-documented. The following tables summarize the key quantitative data from various sources, providing a consolidated reference.

Table 1: Fundamental Physical Properties
PropertyValueConditions
Molecular Formula C₈H₁₆O₃
Molar Mass 160.21 g/mol [4][5][6]
Appearance Colorless Liquid[2][4][6]
Odor Mild, Fruity[1][2][4]
Table 2: Thermodynamic and Other Physical Properties
PropertyValueConditions
Boiling Point 192 °Cat 760 mmHg (lit.)[7]
192.3 °C[6][8]
190 °C[9]
Melting Point -63 °C[4][5][9]
-64 °C[8][10]
-63.5 °C[6]
Density 0.942 g/mLat 25 °C (lit.)
0.9422 g/cm³at 20 °C[6][8]
0.94 g/mL(Relative density, water = 1)[4][10]
0.940 g/mL[9]
Refractive Index (n_D) 1.413at 20 °C (lit.)[9]
1.414at 20 °C[7][8]
1.412 - 1.416at 20 °C[11]
Vapor Pressure 0.29 mmHgat 20 °C[7]
0.3 mmHg[4][8]
31 Paat 20 °C[10]
Vapor Density 5.5 (vs air)[10]
Solubility in Water 1.7 g/100 mLat 20 °C (moderate)[10]
1.5%at 20 °C[4][8]
Slightly miscible[2][7]
Flash Point 71 °Cclosed cup[10]
76 °Cclosed cup
78 °C[6]
Autoignition Temp. 340 °C[4][10]
644 °F

Experimental Protocols

Accurate determination of physical properties is fundamental for chemical characterization. The following sections detail standard laboratory protocols for measuring the boiling point, density, and refractive index of a liquid sample such as 2-butoxyethyl ethanoate.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[12] For small sample volumes, a micro-boiling point determination is a convenient and accurate method.[13][14]

Apparatus:

  • Small test tube (e.g., 150mm diameter)

  • Thermometer with appropriate range

  • Capillary tube (sealed at one end)

  • Heating apparatus (e.g., heating block or Thiele tube with heating oil)

  • Magnetic stirrer and stir bar (optional, but recommended to prevent bumping)[14]

  • Stand and clamp

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of 2-butoxyethyl ethanoate into the small test tube. Add a small magnetic stir bar if available.[14]

  • Capillary Tube Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.

  • Apparatus Setup: Clamp the test tube in the heating block or Thiele tube. Position the thermometer so that the bulb is level with or slightly below the ring of condensing vapor that will form during heating.[14] Ensure the thermometer does not touch the sides of the test tube.

  • Heating: Begin heating the apparatus gently. If using a stirrer, ensure gentle stirring.[14] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[13]

  • Observation: Continue heating. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[13]

  • Cooling and Measurement: Stop heating and allow the apparatus to cool slowly. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[13] Record this temperature.

  • Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction may be necessary for a highly accurate determination.

Determination of Density (Mass/Volume Method)

Density is the ratio of a substance's mass to its volume.[15][16] For a liquid, this can be determined accurately by measuring the mass of a known volume.

Apparatus:

  • Electronic balance (accurate to at least 0.001 g)

  • Volumetric flask or graduated cylinder (e.g., 10 mL or 25 mL)

  • Pipette (for precise volume transfer)

  • Thermometer

Procedure:

  • Record Temperature: Measure and record the ambient temperature, as density is temperature-dependent.

  • Mass of Empty Container: Carefully weigh a clean, dry graduated cylinder or volumetric flask on the electronic balance and record its mass (m₁).[17]

  • Volume Measurement: Using a pipette, accurately transfer a specific volume of 2-butoxyethyl ethanoate (e.g., 10.00 mL) into the weighed container. Read the volume from the bottom of the meniscus.[15][17]

  • Mass of Filled Container: Weigh the container with the liquid and record the combined mass (m₂).[17]

  • Calculation:

    • Calculate the mass of the liquid: Mass_liquid = m₂ - m₁.

    • Calculate the density using the formula: Density (ρ) = Mass_liquid / Volume_liquid.[15]

  • Repeatability: For improved accuracy, repeat the measurement at least three times and calculate the average density.[17]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a medium.[18] It is a characteristic property of a substance and is commonly measured using a refractometer.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath (to control prism temperature)

  • Dropper or pipette

  • Lint-free tissues

  • Calibration standard (e.g., distilled water)

Procedure:

  • Instrument Setup: Turn on the refractometer and the light source. If required, connect the instrument to a water bath set to a standard temperature, typically 20.0 °C.

  • Calibration: Calibrate the instrument according to the manufacturer's instructions, typically using distilled water or another standard with a known refractive index.

  • Sample Application: Open the prism assembly of the refractometer. Using a clean dropper, place a few drops of 2-butoxyethyl ethanoate onto the surface of the lower prism. Ensure the liquid spreads evenly.

  • Measurement: Close the prism assembly firmly. Look through the eyepiece and turn the adjustment knob until the boundary line (the line separating the light and dark fields) is sharp and centered on the crosshairs.

  • Reading: Read the refractive index value from the instrument's scale. Some digital refractometers will display the value automatically.

  • Cleaning: After the measurement, immediately clean the prism surfaces with a soft, lint-free tissue and an appropriate solvent (e.g., ethanol (B145695) or isopropanol), then allow them to dry completely.

Visualizations

The following diagrams illustrate the logical workflow for characterizing a chemical substance and the interrelation of its physical properties.

G Workflow for Physical Property Characterization cluster_0 Initial Steps cluster_1 Property Determination cluster_2 Data Analysis & Reporting Sample Obtain Sample (2-Butoxyethyl Ethanoate) Purity Assess Purity (e.g., GC) Sample->Purity BoilingPoint Boiling Point (Micro-Reflux) Purity->BoilingPoint Density Density (Mass/Volume) Purity->Density RefractiveIndex Refractive Index (Refractometry) Purity->RefractiveIndex Other Other Properties (Viscosity, etc.) Purity->Other Analysis Compare with Literature Values BoilingPoint->Analysis Density->Analysis RefractiveIndex->Analysis Other->Analysis Report Compile Technical Data Sheet Analysis->Report

Caption: Experimental workflow for physical property determination.

G Interrelation of Key Physical Properties BP Boiling Point VP Vapor Pressure VP->BP defines when VP = External P IMFs Intermolecular Forces IMFs->BP determines Temp Temperature Temp->VP increases Density Density Temp->Density decreases Pressure External Pressure Pressure->BP influences Mass Molar Mass Mass->IMFs influences

Caption: Relationship between key physical properties of a liquid.

References

Spectroscopic Profile of 2-Butoxyethyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Butoxyethyl acetate (B1210297) (CAS No. 112-07-2), a widely used solvent in various industrial applications.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is crucial for the structural elucidation, identification, and quality control of this compound.

Chemical Structure and Properties

2-Butoxyethyl acetate is the acetate ester of 2-butoxyethanol.[1] It is a colorless liquid with a pleasant, sweet, and fruity odor.[1]

Molecular Formula: C₈H₁₆O₃[2] Molecular Weight: 160.21 g/mol

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.

The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The data presented below was obtained in a CDCl₃ solution.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.21t2H-O-CH₂ -CH₂-O-
3.63t2H-O-CH₂-CH₂ -O-
3.47t2H-O-CH₂ -(CH₂)₂-CH₃
2.08s3H-O-C(=O)-CH₃
1.56p2H-O-CH₂-CH₂ -CH₂-CH₃
1.37sextet2H-O-(CH₂)₂-CH₂ -CH₃
0.93t3H-O-(CH₂)₃-CH₃

Source: ChemicalBook[3]

Chemical Shift (ppm) (Predicted)Carbon Assignment
171.0C =O
70.8-O-C H₂-(CH₂)₂-CH₃
68.5-O-CH₂-C H₂-O-
63.8-O-C H₂-CH₂-O-
31.6-O-CH₂-C H₂-CH₂-CH₃
20.9-O-C(=O)-C H₃
19.2-O-(CH₂)₂-C H₂-CH₃
13.7-O-(CH₂)₃-C H₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The gas-phase IR spectrum of this compound exhibits characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
2962StrongC-H stretch (alkane)
2874StrongC-H stretch (alkane)
1747Very StrongC=O stretch (ester)
1467MediumC-H bend (alkane)
1367StrongC-H bend (alkane)
1245Very StrongC-O stretch (ester)
1128Very StrongC-O-C stretch (ether)
1043Very StrongC-O stretch

Source: NIST Chemistry WebBook[2][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is presented below.

m/zRelative Abundance (%)Possible Fragment
160~5[M]⁺ (Molecular Ion)
117~1[M - C₃H₇]⁺
101~10[M - C₄H₉O]⁺
87~34[CH₃(CH₂)₃OCH₂CH₂]⁺
57100 (Base Peak)[C₄H₉]⁺
43~86[CH₃CO]⁺

Source: NIST Chemistry WebBook[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.

    • Cap the NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR) or an internal standard like tetramethylsilane (B1202638) (TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place one or two drops of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top, spreading the liquid into a thin film.

    • Carefully place the "sandwich" of salt plates into the spectrometer's sample holder.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrument-related absorbances.

    • Place the sample in the instrument's beam path.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the major absorption bands in the spectrum.

    • Correlate the wavenumbers of these bands to specific functional groups using correlation tables or spectral databases.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Introduce a small amount of this compound into the mass spectrometer. For a volatile liquid, this can be done via direct infusion using a syringe pump or through a gas chromatograph (GC-MS).

  • Ionization:

    • The sample molecules are vaporized and then ionized. For the data presented, Electron Ionization (EI) is used, where a high-energy electron beam bombards the molecules, causing them to eject an electron and form a positively charged molecular ion. This high energy also leads to fragmentation.

  • Mass Analysis:

    • The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • An electron multiplier or other detector records the abundance of ions at each m/z value.

  • Data Analysis:

    • The resulting mass spectrum is plotted as relative intensity versus m/z.

    • Identify the molecular ion peak to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain structural information. The base peak, which is the most intense peak in the spectrum, corresponds to the most stable fragment ion.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Obtain Pure Sample Dissolve Dissolve in Deuterated Solvent (for NMR) Sample->Dissolve NMR PrepareFilm Prepare Thin Film (for IR) Sample->PrepareFilm IR Inject Direct Injection (for MS) Sample->Inject MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR IR Spectroscopy PrepareFilm->IR MS Mass Spectrometry Inject->MS ProcessNMR Process FID & Analyze Spectrum NMR->ProcessNMR ProcessIR Process Spectrum & Assign Bands IR->ProcessIR ProcessMS Analyze Mass Spectrum & Fragmentation MS->ProcessMS Structure Structural Elucidation & Compound Confirmation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Butoxyethyl Acetate (CAS 112-07-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-butoxyethyl acetate (B1210297) (CAS 112-07-2). The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for key characteristics are also provided, offering insights into the methodologies for their determination.

Core Physicochemical Data

The fundamental physicochemical characteristics of 2-butoxyethyl acetate are summarized in the tables below. This data is essential for understanding its behavior in various experimental and industrial settings.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C8H16O3[1][2]
Molecular Weight 160.21 g/mol [3][4][5]
Appearance Colorless liquid[6][7]
Odor Pleasant, sweet, fruity odor[6][7]
Melting Point -63.5 °C[8]
Boiling Point 192 °C at 760 mmHg[3][5][9]
Density 0.942 g/mL at 25 °C[1][3][10]
Refractive Index 1.413 at 20 °C[3][11]
Vapor Density 5.5 (Air = 1)[3][12][13]
Vapor Pressure 0.29 - 0.375 mmHg at 20 °C[3][9]
Solubility and Partitioning
PropertyValueReference(s)
Water Solubility 9,000 - 15,000 mg/L at 20 °C[7][9]
logP (Octanol/Water Partition Coefficient) 1.51[1][12]
Solubility in Organic Solvents Miscible with many common organic solvents like alcohols, ketones, and ethers.[2][14]
Safety and Flammability
PropertyValueReference(s)
Flash Point 71 - 78 °C (Closed Cup)[3][4][12][13]
Autoignition Temperature 280 - 340 °C[4][12][15]
Lower Explosive Limit (LEL) 0.88 - 1.7 % (v/v)[1][4][15]
Upper Explosive Limit (UEL) 8.4 - 8.54 % (v/v)[4][15]

Experimental Protocols

The following sections detail the standardized methodologies for determining key physicochemical properties of liquid chemicals like this compound.

Boiling Point Determination (Distillation Method)

The boiling point of this compound can be determined using a standard distillation method, such as that outlined in ASTM D1078 .[1][7][9][10][11]

Principle: This method measures the temperature range over which a liquid boils as it is distilled under controlled conditions.

Apparatus:

  • Distillation flask

  • Condenser

  • Thermometer or temperature probe

  • Heating mantle or bath

  • Receiving graduate

Procedure:

  • A measured volume of the sample is placed in the distillation flask.

  • The apparatus is assembled, ensuring the thermometer bulb is correctly positioned to measure the vapor temperature.

  • The sample is heated, and the temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point.

  • Heating is continued, and the temperature is recorded as the distillation proceeds.

  • The final boiling point is the temperature at which the last of the liquid evaporates from the flask.

  • The boiling range is the difference between the final and initial boiling points.

Density Determination (Oscillating U-Tube Method)

The density of this compound can be accurately measured using a digital density meter, following a method such as ASTM D4052 .[4][12][15][16][17]

Principle: This method determines the density of a liquid by measuring the change in the resonant frequency of a U-shaped tube when it is filled with the sample.

Apparatus:

  • Digital density meter with an oscillating U-tube

  • Syringe or autosampler for sample injection

  • Thermostatic control for the measurement cell

Procedure:

  • The instrument is calibrated using two standards of known density, typically dry air and pure water.

  • The sample is introduced into the clean, dry U-tube, ensuring no air bubbles are present.

  • The instrument measures the oscillation period of the U-tube containing the sample.

  • The density is calculated automatically by the instrument based on the calibration data and the measured oscillation period.

  • The measurement is typically performed at a controlled temperature, such as 20 °C or 25 °C.

Flash Point Determination (Pensky-Martens Closed Cup Method)

The flash point of this compound is determined using a closed-cup method, such as ASTM D93 .[3][5][6][8][13]

Principle: This method determines the lowest temperature at which the vapors of a liquid will ignite when an ignition source is introduced into a closed vessel.

Apparatus:

  • Pensky-Martens closed-cup tester, consisting of a test cup, a lid with an opening for an ignition source, a stirrer, and a heating source.

  • Thermometer

Procedure:

  • The sample is placed in the test cup to a specified level.

  • The lid is closed, and the sample is heated at a slow, constant rate while being stirred.

  • At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is introduced into the vapor space above the liquid.

  • The flash point is the lowest temperature at which a flash is observed.

Visualizing Experimental Workflows

The following diagram illustrates a generalized workflow for determining the boiling point of a liquid via distillation, a fundamental technique in physicochemical analysis.

BoilingPointDetermination Boiling Point Determination Workflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_results Data Analysis A Measure Sample Volume B Add to Distillation Flask A->B Transfer C Assemble Distillation Apparatus B->C Place Flask D Position Thermometer C->D Insert E Apply Heat D->E Start F Record Initial Boiling Point (First Drop) E->F Observe G Continue Distillation F->G Proceed H Record Final Boiling Point (Last of Liquid Evaporates) G->H Observe I Calculate Boiling Range H->I Input Data J Report Results I->J Finalize

Caption: A flowchart illustrating the key steps in determining the boiling point of a liquid using a standard distillation method.

References

An In-depth Technical Guide to the Solubility of Butyl Cellosolve Acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of butyl cellosolve acetate (B1210297) (also known as 2-butoxyethyl acetate) in various organic solvents. This information is critical for its application in formulations, chemical synthesis, and purification processes within the pharmaceutical and chemical industries.

Core Concepts of Solubility

Butyl cellosolve acetate's solubility is governed by its molecular structure, which includes both a polar ester group and a nonpolar butyl ether group. This amphiphilic nature allows it to be miscible with a wide range of organic solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be miscible.

Quantitative Solubility Data

While precise quantitative data for the solubility of butyl cellosolve acetate in all organic solvents is not extensively published in a centralized format, its miscibility has been widely established. The following table summarizes the available solubility and miscibility information. "Miscible" indicates that the two liquids form a homogeneous solution in all proportions.

Solvent ClassSolventSolubility/Miscibility
Alcohols MethanolMiscible[1][2][3][4]
EthanolMiscible[1][2][3][4]
IsopropanolMiscible[1][2][3][4]
Ketones AcetoneSoluble[5]
Methyl Ethyl KetoneMiscible[1][2][3][4]
Ethers Diethyl EtherSoluble[5]
Aromatic Hydrocarbons TolueneMiscible
XyleneMiscible
Aliphatic Hydrocarbons HeptaneMiscible[6]
HexaneMiscible
Water Water1.6 g/100 mL (at 20°C)

Experimental Protocols for Determining Solubility and Miscibility

Standardized methods for determining the solubility and miscibility of chemical substances have been established by organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD). While these methods often focus on water solubility, their principles can be adapted for organic solvents.

General Protocol for Determining Miscibility (Qualitative)

This protocol is a generalized procedure for qualitatively assessing the miscibility of butyl cellosolve acetate with an organic solvent.

Materials:

  • Butyl cellosolve acetate

  • Organic solvent to be tested

  • Graduated cylinders or volumetric flasks (10 mL)

  • Stirring rod or vortex mixer

  • Calibrated pipettes

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Perform the experiment at a controlled temperature, typically 20°C or 25°C.

  • Mixing: Using calibrated pipettes, add equal volumes (e.g., 5 mL each) of butyl cellosolve acetate and the test solvent to a graduated cylinder or volumetric flask.

  • Agitation: Thoroughly mix the two liquids using a stirring rod or by vortexing for a defined period (e.g., 1-2 minutes).

  • Observation: Allow the mixture to stand undisturbed and observe for any signs of phase separation, cloudiness, or turbidity.

  • Interpretation:

    • Miscible: A single, clear, homogeneous phase is observed.

    • Immiscible: Two distinct layers are formed.

    • Partially Miscible: The mixture appears cloudy or turbid, or forms an emulsion that may or may not separate over time.

General Protocol for Determining Solubility (Quantitative)

This protocol outlines a general method for quantifying the solubility of butyl cellosolve acetate in a specific organic solvent. This method is based on the principles of the flask method described in OECD Guideline 105.[7][8][9][10][11]

Materials:

  • Butyl cellosolve acetate

  • Organic solvent

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge (optional)

  • Appropriate analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

  • Volumetric flasks and pipettes

  • Syringe filters (if necessary)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of butyl cellosolve acetate to a known volume of the organic solvent in a sealed flask. The excess is necessary to ensure saturation.

    • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary study may be needed to determine the time to reach equilibrium.

  • Phase Separation:

    • After equilibration, cease agitation and allow the mixture to stand at the constant temperature to allow any undissolved butyl cellosolve acetate to settle.

    • If necessary, centrifuge the sample to facilitate the separation of the undissolved solute.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear, saturated supernatant. A syringe filter can be used to ensure no solid particles are transferred.

    • Accurately dilute the aliquot with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method, such as GC-FID, to determine the concentration of butyl cellosolve acetate.

  • Calculation:

    • Calculate the solubility of butyl cellosolve acetate in the solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in g/100 mL or weight percent (wt%).

Visualization of Solubility Relationships

The following diagram illustrates the general miscibility of butyl cellosolve acetate with different classes of organic solvents.

G cluster_polar Polar Solvents cluster_nonpolar Nonpolar Solvents Butyl Cellosolve Acetate Butyl Cellosolve Acetate Alcohols Alcohols Butyl Cellosolve Acetate->Alcohols Miscible Ketones Ketones Butyl Cellosolve Acetate->Ketones Miscible Aromatic Hydrocarbons Aromatic Hydrocarbons Butyl Cellosolve Acetate->Aromatic Hydrocarbons Miscible Aliphatic Hydrocarbons Aliphatic Hydrocarbons Butyl Cellosolve Acetate->Aliphatic Hydrocarbons Miscible Ethers Ethers Butyl Cellosolve Acetate->Ethers Soluble

Caption: Miscibility of Butyl Cellosolve Acetate with Organic Solvent Classes.

References

An In-depth Technical Guide to the Safety and Handling of Ethylene Glycol Monobutyl Ether Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Ethylene Glycol Monobutyl Ether Acetate (B1210297) (EGBEA), a solvent commonly used in laboratory and industrial settings. Adherence to these guidelines is critical to ensure the safety of personnel and the integrity of research.

Chemical and Physical Properties

Ethylene Glycol Monobutyl Ether Acetate is a colorless liquid with a mild, fruity odor.[1] It is sparingly soluble in water but miscible with many common organic solvents.

PropertyValueReference(s)
Chemical Formula C₈H₁₆O₃[2]
Molecular Weight 160.21 g/mol [2][3]
Appearance Colorless clear liquid[2][3]
Odor Mild, pleasant, fruity
Boiling Point Approximately 192 °C[1]
Melting Point Approximately -63.5 °C[4]
Flash Point 71 °C (closed cup)[5]
Vapor Pressure 0.3 mmHg at 20 °C[6]
Vapor Density 5.5 (Air = 1)[6]
Solubility in Water 1.5 g/100 mL at 20 °C[4][6]
Autoignition Temperature 238 - 245 °C[1]

Toxicological Data

EGBEA is harmful if inhaled or in contact with skin.[3] The primary health effects of exposure involve the blood and hematopoietic system, the central nervous system (CNS), the kidneys, and the liver.[7] It is readily absorbed through the skin.[7]

Toxicity DataValueSpeciesReference(s)
LD50 (Oral) 2400 mg/kgRat
LD50 (Dermal) 1500 mg/kgRabbit
Acute Inhalation Toxicity Harmful if inhaled-[3]
Acute Dermal Toxicity Harmful in contact with skin-[3]
Target Organs Blood, Central Nervous System, Kidneys-[7]

Occupational Exposure Limits

To minimize the risk of adverse health effects, several organizations have established occupational exposure limits for EGBEA.

Regulatory BodyExposure LimitNotesReference(s)
NIOSH REL 5 ppm (Time-Weighted Average)Recommended Exposure Limit[1][7]
OSHA PEL 50 ppm (Time-Weighted Average)Permissible Exposure Limit[1]
New Zealand WES 25 ppm (Time-Weighted Average)Workplace Exposure Standard, with skin absorption notation[1]
IDLH 700 ppmImmediately Dangerous to Life or Health[1]

Hazard Identification and Control

EGBEA is classified as a combustible liquid and is harmful through inhalation and dermal contact.[8]

GHS Hazard Statements:

  • H312: Harmful in contact with skin

  • H332: Harmful if inhaled

  • H370: Causes damage to organs (Blood, Central nervous system)

  • H371: May cause damage to organs (Kidney)

  • H373: May cause damage to organs (Blood, Kidney) through prolonged or repeated exposure

The following diagram illustrates the hierarchy of controls for managing exposure to EGBEA.

Hazard_Controls Hazard Control Hierarchy for EGBEA cluster_controls Most Effective to Least Effective Elimination Elimination (e.g., remove the need for the solvent) Substitution Substitution (e.g., use a less hazardous solvent) Engineering Engineering Controls (e.g., fume hood, closed system) Administrative Administrative Controls (e.g., SOPs, training) PPE Personal Protective Equipment (e.g., gloves, goggles, respirator)

Hazard Control Hierarchy for EGBEA

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed experimental protocols for toxicological studies are typically proprietary or published in peer-reviewed literature. However, the following protocols for safe handling and emergency response are essential for any laboratory working with EGBEA.

Standard Handling Protocol

This workflow outlines the standard procedure for safely handling EGBEA in a laboratory setting.

Safe_Handling_Workflow Standard Laboratory Workflow for Handling EGBEA Start Start Prep Preparation: - Review SDS - Don appropriate PPE - Ensure fume hood is operational Start->Prep 1. Handling Chemical Handling: - Work within a certified fume hood - Ground and bond containers - Avoid generating mists or vapors Prep->Handling 2. Storage Storage: - Keep container tightly closed - Store in a cool, well-ventilated area - Separate from strong oxidants Handling->Storage 3. Waste Waste Disposal: - Collect in a labeled, sealed container - Dispose of as hazardous waste Storage->Waste 4. Decon Decontamination: - Clean work area - Wash hands thoroughly Waste->Decon 5. End End Decon->End 6.

Standard Laboratory Workflow for Handling EGBEA
Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to prevent exposure.

PPE TypeSpecificationsReference(s)
Eye/Face Protection Chemical goggles or a full-face respirator if there is a splash hazard.[3][8]
Hand Protection Chemical-resistant gloves such as Butyl rubber or Ethyl vinyl alcohol laminate (EVAL).[8]
Skin/Body Protection Protective clothing chemically resistant to EGBEA. Safety showers and eyewash stations should be readily available.[1][3][8]
Respiratory Protection Use an approved air-purifying respirator with an organic vapor cartridge if ventilation is inadequate or exposure limits are exceeded.[3][8]
Storage and Incompatibility

Proper storage is essential to prevent hazardous reactions.

  • Storage Conditions: Store in a cool, well-ventilated place away from direct sunlight and heat sources.[3] Keep containers tightly closed.[3]

  • Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[3]

Emergency Procedures

In the event of an emergency, follow these procedures.

Exposure RouteFirst Aid ProcedureReference(s)
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][9]

The following decision tree outlines the steps to take in the event of a spill.

Spill_Response Emergency Response Decision Tree for EGBEA Spill Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill SmallSpill->LargeSpill No Contain Contain Spill with Inert Absorbent (e.g., sand, earth) SmallSpill->Contain Yes Evacuate Evacuate Area Alert Emergency Services LargeSpill->Evacuate End Response Complete Evacuate->End Collect Collect Waste in a Sealed Container Contain->Collect Ventilate Ventilate the Area Collect->Ventilate Decontaminate Decontaminate the Area Ventilate->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Dispose->End

Emergency Response Decision Tree for EGBEA Spill
  • Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide. Do not use a heavy water stream.[3]

  • Hazards from Combustion: The vapor can mix with air to form explosive mixtures above 71°C.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[3]

Disposal Considerations

Dispose of EGBEA and contaminated materials as hazardous waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

This guide is intended to provide essential safety and handling information. Always consult the most current Safety Data Sheet (SDS) for Ethylene Glycol Monobutyl Ether Acetate before use and ensure that all personnel are thoroughly trained in its proper handling and emergency procedures.

References

A Technical Guide to the Thermodynamic Properties of 2-Butoxyethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 2-Butoxyethyl acetate (B1210297). The information is compiled from various scientific sources and is intended to be a valuable resource for professionals in research and development. This document summarizes key quantitative data in structured tables, outlines general experimental protocols for the determination of these properties, and provides a visualization of a typical experimental workflow.

Core Thermodynamic and Physical Properties

2-Butoxyethyl acetate, also known as ethylene (B1197577) glycol monobutyl ether acetate, is a colorless liquid with a mild, pleasant odor. It is widely used as a solvent in various industrial applications, including coatings, inks, and cleaning fluids. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and in understanding its behavior in various chemical and biological systems.

The following tables summarize the key thermodynamic and physical properties of this compound.

Property Value Units Conditions
Molecular FormulaC8H16O3--
Molecular Weight160.21 g/mol -
Boiling Point192°Cat 1 atm
Melting Point-63°C-
Density0.942g/mLat 25 °C
Vapor Pressure0.29mmHgat 20 °C
31Paat 20 °C
Flash Point71°Cclosed cup
Auto-ignition Temperature340°C-
Enthalpy of Vaporization (ΔvapH)51.9kJ/molat 308 K
Refractive Index1.413-at 20 °C
log Pow (Octanol/Water Partition Coefficient)1.51--
Vapor Density5.5(air = 1)-

Table 1: Key Thermodynamic and Physical Properties of this compound [1][2][3][4][5]

Temperature (°C) Vapor Pressure (Pa)
2031

Table 2: Vapor Pressure of this compound at a Specific Temperature [1]

Experimental Protocols for Determination of Thermodynamic Properties

Accurate determination of thermodynamic properties requires precise experimental methodologies. Below are outlines of general protocols for measuring key properties of organic liquids like this compound. These are generalized procedures and would require specific parameter optimization for the substance .

Determination of Heat Capacity (Cp) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of a substance. The method involves heating a sample and a reference at a controlled rate and measuring the difference in heat flow required to maintain both at the same temperature.

General Protocol:

  • Sample Preparation: A small, precisely weighed amount of this compound (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Baseline Measurement: A baseline is established by running the DSC program with empty sample and reference pans.

  • Sapphire Standard Measurement: A sapphire standard with a known heat capacity is run under the same conditions to be used as a reference for calculating the heat capacity of the sample.

  • Sample Measurement: The sample pan containing this compound is placed in the DSC, and the temperature program is initiated. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 10 °C/min) through the desired temperature range, and a final isothermal period.

  • Data Analysis: The heat flow curve of the sample is corrected by subtracting the baseline curve. The heat capacity of the this compound is then calculated by comparing its heat flow signal to that of the sapphire standard, taking into account their respective masses.

Determination of Enthalpy of Vaporization (ΔvapH) by Calorimetry

The enthalpy of vaporization can be determined calorimetrically by measuring the heat absorbed during the phase change from liquid to gas at a constant temperature and pressure.

General Protocol (using a vaporization calorimeter):

  • Apparatus Setup: A vaporization calorimeter, which allows for the controlled evaporation of a liquid and the precise measurement of the heat input, is used.

  • Sample Introduction: A known mass of this compound is introduced into the calorimeter.

  • Equilibration: The system is allowed to reach thermal equilibrium at the desired temperature.

  • Vaporization: A controlled amount of electrical energy is supplied to a heater immersed in the liquid to induce vaporization at a constant rate. The amount of vaporized liquid is determined by condensation and collection.

  • Data Acquisition: The electrical energy supplied and the mass of the vaporized substance are precisely measured.

  • Calculation: The molar enthalpy of vaporization is calculated by dividing the total heat input by the number of moles of the vaporized this compound.

Determination of Vapor Pressure by the Static Method

The static method is a direct technique for measuring the vapor pressure of a liquid in a closed system at thermodynamic equilibrium.

General Protocol:

  • Sample Preparation: A sample of this compound is carefully degassed to remove any dissolved air or other volatile impurities. This is a critical step to ensure accurate measurements.

  • Apparatus: A static apparatus consists of a sample container connected to a pressure measuring device (e.g., a manometer or a pressure transducer) and a vacuum system. The entire setup is placed in a thermostat to maintain a constant temperature.

  • Measurement: The degassed sample is introduced into the sample container, and the system is evacuated. The temperature of the thermostat is set to the desired value and allowed to stabilize.

  • Equilibrium: The system is left to reach equilibrium, at which point the pressure reading becomes constant. This constant pressure is the vapor pressure of the this compound at that temperature.

  • Temperature Variation: The process is repeated at different temperatures to obtain a vapor pressure curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the experimental determination of the heat capacity of this compound using Differential Scanning Calorimetry (DSC).

G cluster_prep Preparation cluster_calibration Instrument Setup & Calibration cluster_measurement Measurement cluster_analysis Data Analysis start Start weigh_sample Weigh this compound (5-10 mg) start->weigh_sample seal_pan Hermetically Seal in DSC Pan weigh_sample->seal_pan load_sample Load Sample and Reference Pans seal_pan->load_sample calibrate Calibrate DSC with Indium Standard baseline Run Baseline (Empty Pans) calibrate->baseline sapphire Run Sapphire Standard baseline->sapphire sapphire->load_sample run_dsc Execute Temperature Program (Isothermal -> Ramp -> Isothermal) load_sample->run_dsc subtract_baseline Subtract Baseline from Sample Data run_dsc->subtract_baseline calculate_cp Calculate Heat Capacity (Cp) (vs. Sapphire Standard) subtract_baseline->calculate_cp end End calculate_cp->end

Caption: Workflow for Heat Capacity Determination by DSC.

References

Industrial Synthesis of 2-Butoxyethyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butoxyethyl acetate (B1210297), also known as ethylene (B1197577) glycol monobutyl ether acetate, is a high-boiling, colorless liquid with a mild, pleasant fruity odor. It is a versatile solvent with a wide range of applications in various industries, including coatings, inks, cleaners, and textiles. Its excellent solvency for a variety of resins, oils, and waxes, combined with its slow evaporation rate, makes it a valuable component in the formulation of lacquers, enamels, and varnishes, where it promotes flow and leveling. In the pharmaceutical and drug development sectors, its properties can be leveraged in specific formulation and purification processes. This technical guide provides a detailed overview of the core industrial synthesis methods for 2-butoxyethyl acetate, complete with experimental protocols, quantitative data, and process visualizations to aid researchers and chemical engineers in understanding and implementing its production.

The industrial synthesis of this compound is primarily achieved through three main routes:

  • Direct Esterification: The reaction of 2-butoxyethanol (B58217) with acetic acid.

  • Transesterification: The reaction of an acetate ester with 2-butoxyethanol.

  • Two-Step Synthesis via Ethylene Oxide: Production of 2-butoxyethanol from ethylene oxide and n-butanol, followed by esterification.

This guide will delve into the specifics of each of these methods, providing the necessary technical details for their evaluation and potential application.

Core Synthesis Methodologies

Direct Esterification

Direct esterification is the most prevalent and economically viable method for the industrial production of this compound.[1] This process involves the reaction of 2-butoxyethanol (also known as butyl cellosolve) with acetic acid in the presence of an acid catalyst.[2] The reaction is reversible and requires the removal of water to drive the equilibrium towards the formation of the ester product.

Direct_Esterification 2-Butoxyethanol 2-Butoxyethanol Tetrahedral_Intermediate Tetrahedral Intermediate 2-Butoxyethanol->Tetrahedral_Intermediate Nucleophilic Attack Acetic_Acid Acetic Acid Protonated_Carbonyl Protonated Acetic Acid Acetic_Acid->Protonated_Carbonyl Protonation H_plus H+ (Catalyst) Protonated_Carbonyl->Tetrahedral_Intermediate Product_Water This compound + Water Tetrahedral_Intermediate->Product_Water Dehydration & Deprotonation

Caption: Reaction mechanism for the acid-catalyzed direct esterification of 2-butoxyethanol.

This protocol describes a laboratory-scale synthesis that can be adapted for pilot and industrial production.

Materials:

  • 2-Butoxyethanol (11.817 g, 0.1 mol)

  • Acetic acid (7.806 g, 0.13 mol)

  • p-Toluenesulfonic acid (catalyst, 3% of total reactant mass)[2]

  • Cyclohexane (B81311) (dehydrating agent, 23.340 g)[2]

Apparatus:

  • A four-necked flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus with a reflux condenser.

  • Heating mantle.

Procedure:

  • Charge the four-necked flask with 2-butoxyethanol, acetic acid, p-toluenesulfonic acid, and cyclohexane.[2]

  • Heat the mixture to reflux with continuous stirring. The reflux temperature should be maintained between 80-95 °C.[2]

  • Water produced during the reaction is azeotropically removed using the Dean-Stark apparatus. The reaction is monitored by the amount of water collected.

  • The reaction is typically complete within 60 minutes.[2]

  • After the reaction is complete, the mixture is cooled.

  • The cyclohexane is removed by atmospheric distillation.[2]

  • The crude product is then purified by fractional distillation, collecting the fraction at 191-193 °C.[2]

For large-scale industrial production, a continuous process using a solid acid catalyst in a fixed-bed reactor offers advantages in terms of catalyst reusability and reduced waste.[3]

Process Parameters:

  • Catalyst: Strong-acid ion-exchange resin (e.g., polystyrene-based).[3]

  • Reactor: Two-stage fixed-bed reactor.[3]

  • Temperature: 70-150 °C.[3]

  • Molar Ratio (Acetic Acid:2-Butoxyethanol): 1:0.7 to 1:2.[3]

  • Water Removal: Azeotropic distillation with an entrainer like benzene (B151609) or cyclohexane.[3]

  • Purification: The crude product from the reactor is purified by rectification to remove unreacted starting materials and byproducts, yielding high-purity this compound.[3]

Parameterp-Toluenesulfonic Acid (Batch)Solid Acid Catalyst (Continuous)
Catalyst p-Toluenesulfonic acidStrong-acid ion-exchange resin
Temperature 80-95 °C[2]70-150 °C[3]
Reaction Time 60 minutes[2]Continuous
Yield 98.81%[2]High (specific yield not stated)
Purity >99%[2]>99% (after rectification)[3]
Transesterification

Transesterification is an alternative route to this compound that involves the reaction of an acetate ester, such as 2-ethoxyethyl acetate or methyl acetate, with 2-butoxyethanol in the presence of a catalyst. This method can be advantageous as it often proceeds under milder and less corrosive conditions compared to direct esterification using strong mineral acids.[4]

Transesterification 2-Butoxyethanol 2-Butoxyethanol Tetrahedral_Intermediate Tetrahedral Intermediate 2-Butoxyethanol->Tetrahedral_Intermediate Nucleophilic Attack Acetate_Ester Acetate Ester (e.g., 2-Ethoxyethyl Acetate) Acetate_Ester->Tetrahedral_Intermediate Catalyst Catalyst Product_Alcohol This compound + Alcohol Tetrahedral_Intermediate->Product_Alcohol Elimination of Alcohol

Caption: General reaction pathway for the transesterification synthesis of this compound.

This protocol is based on a kinetic study of the transesterification of 2-ethoxyethyl acetate with 2-butoxyethanol.[5]

Materials:

  • 2-Ethoxyethyl acetate

  • 2-Butoxyethanol

  • Niobium (V) oxide (catalyst)[5]

Catalyst Preparation:

  • The as-received niobium oxide is calcined at 300 °C for 2 hours under a nitrogen atmosphere. The temperature is ramped up linearly from room temperature to 300 °C over 10 hours. This thermal treatment increases the acidity of the catalyst.[4]

Apparatus:

  • A 1 L four-neck round-bottom glass flask equipped with a mechanical stirrer, thermocouple with temperature controller, and a reflux condenser.[5]

  • Electric heating mantle.[5]

Procedure:

  • Charge the reaction flask with the reactants (2-ethoxyethyl acetate and 2-butoxyethanol) and the calcined niobium oxide catalyst at room temperature.[5]

  • Heat the mixture to the desired reaction temperature (in the range of 383 to 403 K, which is 110 to 130 °C) with continuous stirring.[5]

  • The reaction is carried out under reflux to prevent the loss of volatile components.[5]

  • The progress of the reaction can be monitored by taking samples at intervals and analyzing them by gas chromatography.[4]

  • Preliminary studies have shown conversions between 2% and 20%. For kinetic studies, reactions were carried out for up to 24 hours to reach equilibrium.[4]

  • Upon completion, the catalyst is separated from the product mixture by centrifugation or filtration.[5]

  • The final product is purified by fractional distillation.

ParameterNiobium Oxide Catalyzed
Catalyst Niobium (V) Oxide[5]
Temperature 110-130 °C[5]
Initial Conversion 2-20%[4]
Product Purity Commercial specification of >98%[4]
Two-Step Synthesis via Ethylene Oxide

A major industrial route to 2-butoxyethanol, the precursor for this compound, involves the reaction of ethylene oxide with n-butanol.[1] The resulting 2-butoxyethanol is then esterified with acetic acid, acetic anhydride, or acetic acid chloride to produce this compound.[6]

Two_Step_Synthesis cluster_0 Step 1: Synthesis of 2-Butoxyethanol cluster_1 Step 2: Esterification n-Butanol n-Butanol Reaction_1 Reaction with Catalyst (e.g., KOH) n-Butanol->Reaction_1 Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Reaction_1 2-Butoxyethanol_Crude Crude 2-Butoxyethanol Reaction_1->2-Butoxyethanol_Crude Purification_1 Purification (Distillation) 2-Butoxyethanol_Crude->Purification_1 2-Butoxyethanol_Pure Pure 2-Butoxyethanol Purification_1->2-Butoxyethanol_Pure Reaction_2 Direct Esterification 2-Butoxyethanol_Pure->Reaction_2 Acetic_Acid Acetic Acid Acetic_Acid->Reaction_2 2-Butoxyethyl_Acetate_Crude Crude this compound Reaction_2->2-Butoxyethyl_Acetate_Crude Purification_2 Purification (Rectification) 2-Butoxyethyl_Acetate_Crude->Purification_2 Final_Product High-Purity this compound Purification_2->Final_Product

Caption: A two-step industrial workflow for the synthesis of this compound.

Step 1: Synthesis of 2-Butoxyethanol

The reaction of ethylene oxide with n-butanol is typically carried out in the presence of a basic catalyst, such as potassium hydroxide (B78521) (KOH). The butoxide anion, formed by the deprotonation of butanol by the catalyst, acts as a nucleophile and attacks the electrophilic ethylene oxide ring, leading to the formation of 2-butoxyethoxide. Subsequent protonation yields 2-butoxyethanol. The reaction conditions are controlled to minimize the formation of higher glycol ethers. The product is then purified by distillation.

Step 2: Esterification of 2-Butoxyethanol

The purified 2-butoxyethanol is then subjected to direct esterification with acetic acid, as described in the "Direct Esterification" section of this guide.

Conclusion

The industrial synthesis of this compound is well-established, with direct esterification being the most common and economically favorable method. The use of solid acid catalysts in continuous processes represents a significant advancement, offering environmental and operational benefits. Transesterification provides a milder alternative, which may be advantageous in specific applications where corrosion is a concern. The two-step synthesis via ethylene oxide is a fundamental route for producing the key precursor, 2-butoxyethanol. The choice of a particular synthesis method will depend on various factors, including the desired scale of production, available raw materials, and economic considerations. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals working with or developing processes for the synthesis of this important industrial solvent.

References

Methodological & Application

Application Notes and Protocols: 2-Butoxyethyl Acetate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-butoxyethyl acetate (B1210297) as a solvent in the synthesis of various polymers, including acrylics, polyurethanes, and alkyd resins.

Introduction to 2-Butoxyethyl Acetate as a Polymerization Solvent

This compound is a high-boiling point (192 °C), colorless liquid with a mild, fruity odor.[1][2] Its chemical structure, an ethylene (B1197577) glycol ether acetate, imparts excellent solvency for a wide range of resins and polymers, making it a versatile solvent in various industrial applications, including coatings, inks, and cleaners.[3][4] In polymer synthesis, its low volatility and good solvency for both monomers and the resulting polymer make it a suitable medium for solution polymerization, promoting homogeneous reaction conditions and facilitating temperature control.[5] Its high boiling point is particularly advantageous for polymerization reactions that require elevated temperatures to proceed at a reasonable rate.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound relevant to its use as a polymerization solvent is presented in Table 1.

PropertyValueReference
Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
Boiling Point 192 °C (at 1013 hPa)[1]
Melting Point -63.5 °C[6]
Density 0.942 g/mL (at 25 °C)[1]
Vapor Pressure 0.31 hPa (at 20 °C)
Flash Point 78 °C (closed cup)
Autoignition Temperature 280 °C
Solubility in Water Slightly miscible[1]
Miscibility Miscible with most organic solvents and hydrocarbons[1][3]
Health and Safety Considerations

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[7] It is a combustible liquid.[7] Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., butyl rubber), and a lab coat, should be worn when handling this solvent.[6][7] All procedures should be carried out in a well-ventilated area or a chemical fume hood.[7] For detailed safety information, refer to the Safety Data Sheet (SDS).[6][7][8]

Application in Polymer Synthesis: Protocols

The following sections provide detailed protocols for the synthesis of acrylic resins, polyurethanes, and alkyd resins using this compound as the solvent.

Synthesis of Thermoplastic Acrylic Resin

Application: Development of acrylic resins for coatings, adhesives, and inks where controlled molecular weight and a narrow polydispersity are desired. This compound serves as an excellent solvent for both the acrylic monomers and the resulting polymer, ensuring a homogeneous reaction medium throughout the process.

Experimental Protocol:

This protocol describes the synthesis of a thermoplastic acrylic resin via free-radical solution polymerization.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Thermometer or thermocouple

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Dropping funnel

Procedure:

  • Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and nitrogen inlet/thermometer.

  • Initial Charge: Charge the flask with this compound (e.g., 100 parts by weight).

  • Inert Atmosphere: Begin purging the reactor with a slow stream of nitrogen and continue throughout the reaction to prevent oxygen inhibition.

  • Heating: Heat the solvent to the desired reaction temperature (typically 80-100 °C for AIBN).

  • Monomer/Initiator Mixture Preparation: In a separate beaker, prepare a mixture of the acrylic monomers (e.g., MMA, BA, HEMA, AA in a desired molar ratio) and the radical initiator (AIBN, typically 1-3 mol% based on total monomer).

  • Monomer Addition: Transfer the monomer/initiator mixture to the dropping funnel and add it dropwise to the hot solvent over a period of 2-4 hours. Maintain a constant temperature during the addition.

  • Polymerization: After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2-4 hours to ensure high monomer conversion.

  • Cooling: Once the polymerization is complete, turn off the heat and allow the reactor to cool to room temperature.

  • Isolation (Optional): If a solid resin is desired, precipitate the polymer solution by slowly adding it to a stirred excess of a non-solvent, such as methanol. Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved. Otherwise, the polymer solution can be used directly for formulation.

Expected Results:

The resulting product will be a clear, viscous solution of the acrylic polymer in this compound or a solid, transparent resin if isolated. The molecular weight and viscosity of the polymer can be controlled by adjusting the initiator concentration, monomer-to-solvent ratio, and reaction temperature.

Logical Workflow for Acrylic Resin Synthesis:

Acrylic_Synthesis A Reactor Setup (Flask, Condenser, Stirrer) B Charge Solvent (this compound) A->B C Establish Inert Atmosphere (Nitrogen Purge) B->C D Heat Solvent to Reaction Temperature C->D F Slowly Add Monomer/ Initiator Mixture D->F E Prepare Monomer/ Initiator Mixture E->F G Maintain Temperature and Stir F->G H Cool to Room Temperature G->H I Isolate Polymer (Precipitation) H->I J Final Product: Acrylic Resin Solution or Solid H->J I->J

Caption: Workflow for thermoplastic acrylic resin synthesis.

Synthesis of a Prepolymer for Polyurethane Dispersion

Application: This protocol is relevant for the development of polyurethane dispersions (PUDs) for coatings, adhesives, and films. This compound is a suitable solvent for the prepolymer synthesis step, allowing for good viscosity control and compatibility with the reactants.

Experimental Protocol:

This protocol describes the synthesis of an isocyanate-terminated polyurethane prepolymer.

Materials:

  • Polyol (e.g., Polypropylene glycol, PPG)

  • Diisocyanate (e.g., Isophorone diisocyanate, IPDI)

  • Dimethylolpropionic acid (DMPA)

  • Triethylamine (B128534) (TEA)

  • This compound (solvent)

Equipment:

  • Four-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer or thermocouple

  • Nitrogen inlet

  • Dropping funnel

  • Heating mantle with temperature controller

Procedure:

  • Reactor Setup: Assemble the reaction flask with the stirrer, thermometer, nitrogen inlet, and dropping funnel.

  • Initial Charge: Charge the flask with the polyol, DMPA, and this compound.

  • Inert Atmosphere and Heating: Start a slow nitrogen purge and heat the mixture to a moderate temperature (e.g., 60-70 °C) with stirring to dissolve the DMPA.

  • Diisocyanate Addition: Once the DMPA is dissolved, add the diisocyanate to the mixture.

  • Prepolymer Formation: Raise the temperature to the reaction temperature (typically 80-90 °C) and maintain it for 2-4 hours, or until the desired isocyanate content is reached (monitored by titration).

  • Cooling: Cool the reaction mixture to a lower temperature (e.g., 40-50 °C).

  • Neutralization: Add triethylamine to neutralize the carboxylic acid groups of the DMPA. Stir for 20-30 minutes.

  • Dispersion: The resulting prepolymer solution in this compound is now ready for dispersion in water, followed by chain extension with a diamine to form the final polyurethane dispersion.

Expected Results:

A clear, viscous solution of the isocyanate-terminated prepolymer in this compound. The viscosity will depend on the molecular weight of the prepolymer and the solids content.

Signaling Pathway for Prepolymer Formation:

Polyurethane_Prepolymer cluster_reactants Reactants cluster_process Process Steps cluster_product Product Polyol Polyol Reaction Polyaddition Reaction in this compound Polyol->Reaction Diisocyanate Diisocyanate Diisocyanate->Reaction DMPA DMPA DMPA->Reaction Neutralization Neutralization with TEA Reaction->Neutralization Prepolymer Isocyanate-Terminated Prepolymer Solution Neutralization->Prepolymer

Caption: Key steps in polyurethane prepolymer synthesis.

Synthesis of Alkyd Resin

Application: Alkyd resins are widely used in paints, varnishes, and other coatings. This compound can be used as the reaction solvent, particularly in the azeotropic removal of water formed during the esterification reaction.

Experimental Protocol:

This protocol describes the synthesis of a medium oil alkyd resin using the monoglyceride process.

Materials:

  • Soybean oil

  • Glycerol

  • Phthalic anhydride (B1165640)

  • Litharge (PbO) or other suitable catalyst

  • This compound (solvent for azeotropic distillation)

Equipment:

  • Five-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer or thermocouple

  • Nitrogen inlet

  • Dean-Stark trap with a reflux condenser

Procedure:

  • Alcoholysis (Monoglyceride Formation):

    • Charge the soybean oil, glycerol, and catalyst into the reaction flask.

    • Heat the mixture under a nitrogen blanket with stirring to 220-240 °C.

    • Hold at this temperature until the mixture becomes soluble in an equal volume of methanol (indicating the formation of the monoglyceride). This typically takes 1-2 hours.

    • Cool the reaction mixture to about 140 °C.

  • Esterification (Polyesterification):

    • Add the phthalic anhydride and this compound to the flask. The amount of solvent should be sufficient to facilitate azeotropic removal of water.

    • Reheat the mixture to reflux (the temperature will gradually rise as the reaction proceeds, typically from 180 °C to 230 °C).

    • Collect the water of condensation in the Dean-Stark trap.

    • Monitor the reaction progress by periodically measuring the acid value and viscosity of the resin.

    • Continue the reaction until the desired acid value (e.g., < 15 mg KOH/g) and viscosity are reached.

  • Thinning:

    • Once the desired properties are achieved, cool the resin and dilute it with additional this compound or another suitable solvent to the desired solids content.

Expected Results:

A clear, amber-colored, viscous solution of the alkyd resin. The final properties (viscosity, drying time, hardness) will depend on the oil length and the final acid value.

Experimental Workflow for Alkyd Resin Synthesis:

Alkyd_Synthesis cluster_step1 Step 1: Alcoholysis cluster_step2 Step 2: Esterification cluster_step3 Step 3: Finalization A Charge Oil, Glycerol, and Catalyst B Heat to 220-240 °C A->B C Monitor for Methanol Solubility B->C D Cool to 140 °C C->D E Add Phthalic Anhydride and this compound D->E F Heat to Reflux with Azeotropic Water Removal E->F G Monitor Acid Value and Viscosity F->G H Cool and Dilute to Desired Solids G->H I Final Product: Alkyd Resin Solution H->I

Caption: Workflow for alkyd resin synthesis via the monoglyceride process.

References

Application Notes and Protocols: Use of 2-Butoxyethyl Acetate in Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butoxyethyl acetate (B1210297) (also known as ethylene (B1197577) glycol monobutyl ether acetate) is a high-boiling point, slow-evaporating solvent with a mild, fruity odor, widely utilized in the coatings industry.[1][2] Its chemical structure, featuring both ether and ester functional groups, imparts excellent solvency for a variety of resins, including nitrocellulose, epoxies, and acrylics.[3] This versatile solvent plays a crucial role as a coalescing agent in latex paints and as a flow and leveling promoter in a range of coating systems, from automotive refinishes to industrial baked coatings.[1] Its low volatility ensures a longer wet edge time, which helps in achieving smooth, high-gloss finishes free from defects like brush marks or "orange peel".[2]

These application notes provide detailed protocols for incorporating and evaluating 2-Butoxyethyl acetate in coating formulations to optimize performance characteristics such as gloss, hardness, and drying time.

Key Properties and Functions

This compound is valued for several key properties that make it a desirable component in coating formulations:

  • Excellent Solvency: It can dissolve a wide range of resins and binders, ensuring good compatibility and stability within complex formulations.[1]

  • Slow Evaporation Rate: Its high boiling point (approximately 192 °C) and low vapor pressure result in a slow evaporation rate.[3][4] This property is critical for applications requiring extended drying times, as it allows for improved flow and leveling of the coating film.

  • Coalescing Agent: In latex paints, it acts as an effective coalescing agent, facilitating the formation of a continuous and durable film as the paint dries.[1]

  • Enhanced Film Properties: It contributes to improved gloss, durability, and adhesion of the final coating.[1]

Data Presentation

The following tables present illustrative data on the effect of this compound concentration on various coating properties. Please note that these are representative examples, and actual results will vary depending on the specific coating formulation, substrate, and application conditions.

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number112-07-2[3][5]
Molecular FormulaC₈H₁₆O₃[6]
Molecular Weight160.21 g/mol [6]
Boiling Point192 °C[4]
Flash Point71 °C[6]
Density0.942 g/mL at 25 °C[3]
Vapor Pressure0.3 mmHg at 20 °C[6]
Solubility in WaterSlightly miscible[3]

Table 2: Illustrative Effect of this compound on Acrylic Lacquer Properties

This compound Conc. (% w/w)Viscosity (Zahn Cup #2, sec)Set-to-Touch Time (min)Dry-Hard Time (hours)60° Specular Gloss (GU)Pencil Hardness
02515285H
22420390H
423284.592F
62235693F

Table 3: Illustrative Effect of this compound on Polyurethane Clear Coat Properties

This compound Conc. (% w/w)Initial Viscosity (KU)Pot Life (hours)Dust-Free Time (min)Tack-Free Time (hours)20° Specular Gloss (GU)
0754302.592
3724.5403.595
669555596
966670796

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound in coating formulations. These protocols are based on established ASTM standards.

Protocol 1: Determination of Volatile Content

This protocol follows the principles of ASTM D2369: Standard Test Method for Volatile Content of Coatings .

Objective: To determine the weight percentage of volatile organic compounds (VOCs) in a coating formulation.

Materials:

  • Analytical balance (accurate to 0.1 mg)

  • Aluminum foil dishes

  • Forced draft oven

  • Desiccator

  • Syringes

Procedure:

  • Weigh an aluminum foil dish and record the weight (W₁).

  • Add a specified amount of the coating sample to the dish.

  • Weigh the dish with the sample and record the weight (W₂).

  • Place the dish in a forced draft oven set at 110 ± 5°C for 60 minutes.

  • After 60 minutes, remove the dish and place it in a desiccator to cool to room temperature.

  • Weigh the dish with the dried sample and record the weight (W₃).

  • Calculate the volatile content as follows:

    • Volatile Content (%) = [ (W₂ - W₃) / (W₂ - W₁) ] x 100

Protocol 2: Viscosity Measurement

This protocol is based on ASTM D4212: Standard Test Method for Viscosity by Dip-Type Viscosity Cups .

Objective: To determine the viscosity of a coating formulation.

Materials:

  • Dip-type viscosity cup (e.g., Zahn cup)

  • Stopwatch

  • Thermometer

Procedure:

  • Ensure the coating sample is at a constant, specified temperature.

  • Submerge the viscosity cup completely into the coating sample.

  • Lift the cup vertically and start the stopwatch the moment the top edge of the cup breaks the surface of the liquid.

  • Stop the stopwatch when the continuous stream of liquid from the orifice of the cup breaks for the first time.

  • Record the elapsed time in seconds. This is the viscosity measurement.

  • Perform the measurement in triplicate and report the average.

Protocol 3: Drying Time Determination

This protocol is based on ASTM D1640: Standard Test Methods for Drying, Curing, or Film Formation of Organic Coatings at Room Temperature .

Objective: To determine the different stages of drying of a coating film.

Materials:

  • Test panels (e.g., glass, steel)

  • Film applicator (drawdown bar)

  • Cotton balls

  • Stopwatch

Procedure:

  • Apply a uniform film of the coating onto a test panel using a film applicator.

  • Set-to-Touch Time: Lightly touch the film with a clean finger. The set-to-touch time is reached when no coating adheres to the finger.

  • Dust-Free Time: Gently drop a small cotton ball from a height of 1 inch onto the film. The film is considered dust-free if the cotton ball can be blown off without leaving any fibers on the surface.

  • Dry-Hard Time: Press the thumb firmly onto the coated surface and immediately place the panel in the palm of the hand. Quickly turn the panel over. The film is dry-hard if it does not adhere to the thumb.

  • Tack-Free Time: Lightly press a strip of paper onto the film and then remove it. The film is tack-free if it does not pull away with the paper.

Protocol 4: Specular Gloss Measurement

This protocol follows ASTM D523: Standard Test Method for Specular Gloss .

Objective: To measure the specular gloss of a coating film.

Materials:

  • Glossmeter (with 20°, 60°, and/or 85° geometry)

  • Calibrated gloss standards

  • Coated test panels

Procedure:

  • Calibrate the glossmeter according to the manufacturer's instructions using the provided standards.

  • Place the glossmeter on a flat, smooth area of the coated test panel.

  • Take a gloss reading.

  • Repeat the measurement at several different locations on the panel to ensure uniformity.

  • Report the average gloss reading in Gloss Units (GU) and specify the measurement angle (e.g., 60°).

Protocol 5: Film Hardness by Pencil Test

This protocol is based on ASTM D3363: Standard Test Method for Film Hardness by Pencil Test .

Objective: To determine the hardness of a cured coating film.

Materials:

  • A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H)

  • Pencil sharpener

  • Abrasive paper (400-grit)

  • Coated test panels

Procedure:

  • Sharpen a pencil and then flatten the tip by holding it perpendicular to abrasive paper and rotating it.

  • Hold the pencil at a 45° angle to the coated surface.

  • Push the pencil forward with uniform pressure, hard enough to either scratch the film or for the lead to crumble.

  • Examine the film for a scratch or indentation.

  • Repeat the test with pencils of different hardness to determine the hardest pencil that will not scratch the film and the softest pencil that will.

  • The pencil hardness is reported as the grade of the hardest pencil that does not scratch the film.

Mandatory Visualizations

Chemical_Structure cluster_structure This compound cluster_groups Functional Groups mol  CH3-C(=O)O-CH2-CH2-O-CH2-CH2-CH2-CH3 ester Ester Group mol->ester Provides solvency ether Ether Group mol->ether Improves flow butyl Butyl Group mol->butyl Affects volatility

Caption: Chemical structure and functional groups of this compound.

Coating_Formulation_Workflow cluster_formulation Formulation Stage cluster_mixing Mixing & Dispersion cluster_testing Quality Control & Performance Testing A Resin, Pigments, Fillers E High-Speed Dispersion A->E B Primary Solvents B->E C This compound (Co-solvent/Coalescent) F Let-down Stage C->F Slow addition D Additives (Dispersants, etc.) D->E E->F G Viscosity (ASTM D4212) F->G H Drying Time (ASTM D1640) F->H I Gloss (ASTM D523) F->I J Hardness (ASTM D3363) F->J

Caption: General workflow for incorporating this compound into a coating formulation.

Film_Formation_Pathway A Latex Dispersion (Polymer particles in water) B Addition of This compound A->B Softens polymer particles C Solvent Evaporation (Water & Co-solvents) B->C D Particle Packing C->D E Polymer Particle Deformation & Coalescence D->E This compound facilitates fusion F Continuous Film Formation E->F

Caption: Role of this compound in the film formation of latex paints.

References

Application Notes and Protocols: 2-Butoxyethyl Acetate in Printing Ink Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Butoxyethyl acetate (B1210297) as a solvent in various printing ink formulations. The information is intended to guide researchers and professionals in the development and evaluation of inks for screen, gravure, and flexographic printing applications.

Introduction to 2-Butoxyethyl Acetate in Printing Inks

This compound, also known as ethylene (B1197577) glycol monobutyl ether acetate, is a high-boiling point, slow-evaporating solvent with excellent solvency for a wide range of resins used in the printing industry.[1][2] Its unique properties make it a valuable component in ink formulations where controlled drying, good flow, and high gloss are desired.[1][3] This solvent is particularly effective in specialty printing inks, including those for screen, gravure, and flexographic processes.[4][5]

The primary functions of this compound in printing ink formulations include:

  • Slowing Evaporation Rate: Its low volatility allows for extended drying times, which is crucial for preventing premature ink drying on the screen or printing plate, ensuring smooth ink transfer and consistent print quality.[1][2]

  • Improving Flow and Leveling: The slow evaporation rate contributes to superior flow and leveling of the ink film, resulting in a smooth, high-gloss finish.[1][3]

  • Enhancing Solvency: It is a strong solvent for many natural and synthetic resins, binders, and dyes used in printing inks, ensuring a stable and homogeneous ink formulation.[6][7]

  • Coalescing Agent: In some formulations, it acts as a coalescing agent, aiding in the formation of a continuous and durable ink film.[1][8]

Data Presentation: Physical and Performance Properties

The following tables summarize the key physical properties of this compound and compare its performance characteristics with other common solvents used in printing ink formulations.

Table 1: Physical Properties of this compound and Common Printing Ink Solvents
PropertyThis compoundEthyl AcetateIsopropyl Alcohol (IPA)Toluene
CAS Number 112-07-2141-78-667-63-0108-88-3
Molecular Weight ( g/mol ) 160.2188.1160.1092.14
Boiling Point (°C) 1927782111
Flash Point (°C) 71-4124
Evaporation Rate (n-BuAc = 1.0) 0.03[3][9]4.41.52.0
Vapor Pressure (mmHg @ 20°C) 0.3733322
Specific Gravity (@ 20°C) 0.9420.9020.7850.867
Solubility in Water (g/100mL @ 20°C) 1.18.7Miscible0.05
Table 2: Comparative Performance of Solvents in a Model Screen Printing Ink Formulation (Illustrative Data)

This table presents illustrative data to demonstrate the expected trends when incorporating different solvents into a model screen printing ink formulation. Actual results will vary depending on the specific ink chemistry and printing conditions.

Performance MetricFormulation with this compound (10% w/w)Formulation with Ethyl Acetate (10% w/w)Formulation with Isopropyl Alcohol (10% w/w)
Viscosity (cP at 25°C) 150013001400
Drying Time (seconds at 60°C) 1203045
Gloss (60° Gloss Units) 857578
Adhesion (ASTM D3359, Method B) 5B4B4B
Screen Stability (minutes before blocking) > 301015

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound in printing ink formulations.

Protocol for Determining Ink Viscosity

Objective: To measure the viscosity of a printing ink formulation containing this compound.

Apparatus:

  • Rotational viscometer (e.g., Brookfield viscometer)

  • Appropriate spindle for the expected viscosity range

  • Temperature-controlled water bath

  • Beaker

Procedure:

  • Prepare the ink formulation with the desired concentration of this compound.

  • Allow the ink sample to equilibrate to a constant temperature (e.g., 25°C) in the water bath.

  • Place the specified volume of the ink sample into the beaker.

  • Lower the viscometer spindle into the center of the ink sample until it reaches the immersion mark.

  • Set the viscometer to a specific rotational speed (RPM) that will give a torque reading between 20% and 80% of the full scale.

  • Allow the reading to stabilize for at least 60 seconds before recording the viscosity value in centipoise (cP).

  • Repeat the measurement three times and calculate the average viscosity.

Protocol for Determining Ink Drying Time

Objective: To determine the set-to-touch and through-dry time of a printed ink film.

Apparatus:

  • Automatic film applicator or drawdown bar

  • Substrate (e.g., paper, plastic film)

  • Drying time recorder or manual testing with cotton balls

  • Forced-air oven or controlled environment chamber

  • Timer

Procedure:

  • Apply a uniform film of the ink onto the substrate using the film applicator at a specified thickness.

  • Immediately start the timer and place the printed substrate in a controlled environment (e.g., 25°C and 50% relative humidity, or in a forced-air oven at a specified temperature).

  • Set-to-Touch Time: Gently touch the ink film with a clean finger at regular intervals. The set-to-touch time is the point at which no ink transfers to the finger.

  • Through-Dry Time: Place a small cotton ball on the ink film and apply a standardized weight (e.g., 1 kg) for a specific duration (e.g., 30 seconds). The through-dry time is the point at which no fibers from the cotton ball adhere to the ink film upon removal of the weight.

  • Alternatively, use a mechanical drying time recorder which tracks the movement of a weighted needle across the drying film.

  • Record the drying times for each formulation.

Protocol for Evaluating Print Quality (Gloss and Adhesion)

Objective: To assess the gloss and adhesion of the dried ink film.

Apparatus:

  • Glossmeter (60° or other specified angle)

  • Adhesion testing kit (cross-hatch cutter, tape conforming to ASTM D3359)

  • Printing press (screen, gravure, or flexographic)

Procedure:

  • Printing: Print the ink formulation onto the desired substrate using the appropriate printing press under standardized conditions (e.g., squeegee pressure, press speed).

  • Curing/Drying: Allow the printed samples to dry completely under specified conditions.

  • Gloss Measurement:

    • Calibrate the glossmeter according to the manufacturer's instructions.

    • Place the glossmeter on a non-printed area of the substrate to obtain a baseline reading.

    • Place the glossmeter on the printed area and take readings at multiple locations.

    • Calculate the average gloss value in Gloss Units (GU).

  • Adhesion Measurement (Cross-Hatch Test):

    • Using the cross-hatch cutter, make a series of parallel cuts through the ink film to the substrate.

    • Make a second series of cuts at a 90-degree angle to the first set to create a grid pattern.

    • Brush the area lightly to remove any detached flakes.

    • Apply the specified pressure-sensitive tape firmly over the grid.

    • Rapidly pull the tape off at a 180-degree angle.

    • Examine the grid area and classify the adhesion according to the ASTM D3359 scale (5B = no detachment, 0B = >65% detachment).

Visualizations

Logical Relationship Diagram

Logical Relationship of this compound Properties to Ink Performance prop Properties of This compound slow_evap Slow Evaporation Rate prop->slow_evap high_boil High Boiling Point prop->high_boil good_solv Excellent Solvency prop->good_solv controlled_dry Controlled Drying slow_evap->controlled_dry good_flow Good Flow & Leveling slow_evap->good_flow high_boil->controlled_dry resin_diss Effective Resin Dissolution good_solv->resin_diss effect Effects on Ink Formulation effect->controlled_dry effect->good_flow effect->resin_diss no_defects Reduced Print Defects (e.g., screen blocking) controlled_dry->no_defects print_consistency Improved Print Consistency controlled_dry->print_consistency high_gloss High Gloss Finish good_flow->high_gloss resin_diss->print_consistency good_adhesion Good Adhesion resin_diss->good_adhesion outcome Resulting Print Quality outcome->high_gloss outcome->no_defects outcome->print_consistency outcome->good_adhesion

Caption: Property-Effect-Outcome relationship of this compound in ink.

Experimental Workflow Diagram

Experimental Workflow for Evaluating this compound in Printing Inks start Start: Define Formulation Variables formulation Ink Formulation (Varying % of this compound) start->formulation viscosity Viscosity Measurement (Protocol 3.1) formulation->viscosity printing Printing on Substrate viscosity->printing drying Drying/Curing printing->drying drying_test Drying Time Test (Protocol 3.2) drying->drying_test quality_test Print Quality Evaluation (Protocol 3.3) drying->quality_test analysis Data Analysis & Comparison drying_test->analysis gloss Gloss Measurement quality_test->gloss adhesion Adhesion Test quality_test->adhesion gloss->analysis adhesion->analysis end End: Optimized Formulation analysis->end

Caption: Workflow for ink evaluation with this compound.

References

Application Note: Gas Chromatography Methods for the Analysis of 2-Butoxyethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Butoxyethyl acetate (B1210297) (also known as ethylene (B1197577) glycol monobutyl ether acetate, EGBEA, or butyl cellosolve acetate) is a high-boiling, colorless liquid with a mild, fruity odor.[1][2][3] It is widely used as a solvent in the production of paints, coatings, cleaning products, and inks.[1] Due to its widespread use, monitoring its presence in environmental and occupational settings is crucial. Gas chromatography (GC) is the primary analytical technique for the determination of 2-butoxyethyl acetate. This application note provides detailed protocols for the analysis of this compound using GC coupled with a Flame Ionization Detector (FID), based on established methodologies such as OSHA Method 83.[1][2][4][5]

Analytical Principles

The standard method for analyzing this compound in air samples involves collection on a solid sorbent, followed by solvent desorption and subsequent analysis by GC-FID.[4][5][6] Coconut shell charcoal is a commonly used sorbent for trapping the analyte from the air.[4][7] The collected analyte is then desorbed using a suitable solvent, typically a mixture of methylene (B1212753) chloride and methanol.[4] The resulting solution is injected into a gas chromatograph, where this compound is separated from other components on a capillary column and detected by an FID.[4][6]

Quantitative Data Summary

The following table summarizes the quantitative data from established methods for the analysis of this compound.

ParameterOSHA Method 83NIOSH Method 1403 (applicable to BEA)
Analyte This compound (BEA)2-Butoxyethanol (BE), should be applicable to BEA
Matrix AirAir
Sampling Media Coconut shell charcoal tube (100/50 mg)[2][4]Charcoal tube
Desorption Solvent 95/5 (v/v) Methylene chloride/Methanol[4]5% (v/v) Methanol in Dichloromethane[5]
Analytical Method GC-FID[2][4]GC-FID[5]
Reliable Quantitation Limit 24 ppb (157 µg/m³)[1][4]Not specified for BEA
Detection Limit (LOD) 7.54 µ g/sample [1]1 mg/m³ (for BE with 10 L air sample)[5]
Percent Recovery 101.5% (5.5% RSD)[5]92% (6.5% RSD) (for BE)[5]
Recommended Air Volume 48 L at 0.1 L/min[4]10 L[5]

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound in air samples, adapted from OSHA Method 83.

Sample Collection
  • Apparatus:

    • Personal sampling pump calibrated to within ±5%.

    • Solid sorbent sampling tubes containing coconut shell charcoal (100 mg front section, 50 mg back section).[4]

  • Procedure:

    • Calibrate the sampling pump with a representative sorbent tube in line.

    • Break the ends of the charcoal tube immediately before sampling.

    • Attach the tube to the sampling pump with flexible tubing, ensuring the smaller section of the charcoal tube is positioned towards the pump.

    • Draw a known volume of air through the charcoal tube. A recommended volume is 48 L at a flow rate of 0.1 L/min.[4]

    • After sampling, cap both ends of the tube with plastic caps.

    • Store samples at 0°C or colder to minimize hydrolysis.[4]

Sample Preparation (Desorption)
  • Reagents:

    • Desorption solvent: 95:5 (v/v) methylene chloride:methanol.[4]

    • Internal standard (optional, e.g., p-cymene).

  • Procedure:

    • Carefully break open the charcoal tube and transfer the front (100 mg) and back (50 mg) sections of charcoal to separate 2 mL vials.[8]

    • Add 1.0 mL of the desorption solvent to each vial. If using an internal standard, add it to the desorption solvent.[4]

    • Cap the vials tightly.

    • Agitate the vials occasionally for 30 minutes to ensure complete desorption.[8]

GC-FID Analysis
  • Instrumentation:

    • Gas chromatograph equipped with a flame ionization detector (FID).

    • Capillary column: A Nukol™ (Supelco, Inc.) or RTx-Volatiles (Restek Corp.) capillary column is suitable.[4] A non-polar column like a 5% phenyl-methylpolysiloxane is also a good starting point.[9]

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 150 °C

      • Hold: 5 minutes

    • Detector Temperature: 300 °C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injection Volume: 1.0 µL with a split ratio (e.g., 58:1).[4]

  • Calibration:

    • Prepare a series of calibration standards by diluting a stock solution of this compound in the desorption solvent.

    • Analyze the standards under the same GC conditions as the samples.

    • Construct a calibration curve by plotting the peak area (or area ratio if using an internal standard) against the concentration of this compound.

  • Quantification:

    • Inject the desorbed sample solutions into the GC.

    • Identify the this compound peak based on its retention time from the calibration standards.

    • Calculate the concentration of this compound in the samples using the calibration curve.

    • The total amount of analyte is the sum of the amounts found in the front and back sections of the charcoal tube.

Diagrams

GC_Analysis_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Pump Calibrated Pump Tube Charcoal Tube Pump->Tube Draw Air Transfer Transfer Charcoal to Vials Tube->Transfer Desorb Add Desorption Solvent Transfer->Desorb Agitate Agitate for 30 min Desorb->Agitate Inject Inject Sample Agitate->Inject Separate GC Separation Inject->Separate Detect FID Detection Separate->Detect Calibrate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for GC analysis of this compound.

Conclusion

The gas chromatography method detailed in this application note, primarily based on OSHA Method 83, provides a reliable and robust protocol for the quantification of this compound in air samples. Proper sample collection and preparation are critical for accurate results. The use of a capillary GC column and flame ionization detection offers excellent sensitivity and selectivity for this analysis. Researchers can adapt the provided GC conditions to their specific instrumentation and analytical requirements.

References

Application of 2-Butoxyethyl Acetate in Epoxy Resin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butoxyethyl acetate (B1210297) is a high-boiling point, slow-evaporating solvent that is widely used in the formulation of epoxy resin systems, particularly in coatings and paints.[1][2][3] Its primary function is not as a reactant in the synthesis of the epoxy resin itself, but as a non-reactive diluent to control viscosity, improve flow and leveling, and enhance the overall quality of the final cured product.[4][5] The slow evaporation rate of 2-butoxyethyl acetate is particularly advantageous in applications requiring extended drying times, such as in specialized printing inks and high-grade baked coatings, where it contributes to a smoother surface finish and enhanced gloss.[6][7] This document provides detailed application notes and a representative protocol for the use of this compound in the formulation of a standard Bisphenol A (BPA)-based epoxy resin coating.

Key Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. Its high boiling point and low vapor pressure are critical for its role as a slow-evaporating solvent.[8][9]

PropertyValue
CAS Number 112-07-2[9]
Molecular Formula C8H16O3[10]
Molecular Weight 160.21 g/mol [9]
Appearance Colorless liquid[1]
Odor Pleasant, fruity[1]
Boiling Point 192 °C[9]
Flash Point 71 °C[1]
Density 0.942 g/mL at 25 °C[9]
Vapor Pressure 0.29 mmHg at 20 °C[9]
Solubility in Water 1.5% at 20°C[1]

Table 1: Physical and Chemical Properties of this compound.

Application in Epoxy Resin Formulations

The primary application of this compound in the context of epoxy resins is to reduce the viscosity of the resin to a workable level for various application methods, such as brushing, spraying, or rolling.[5][11] The addition of a solvent like this compound allows for better substrate wetting, improved filler dispersion, and a more uniform film thickness.[12] The choice of solvent and its concentration can significantly impact the application properties and the final performance of the cured epoxy coating.

Viscosity Reduction

The viscosity of an epoxy resin is a critical parameter that dictates its handling and application characteristics.[12] High-viscosity resins can be difficult to mix with curing agents and may not adequately wet the substrate, leading to poor adhesion. This compound effectively reduces the viscosity of epoxy resins. The extent of viscosity reduction is dependent on the concentration of the solvent, the type of epoxy resin, and the temperature. A representative example of the effect of this compound concentration on the viscosity of a standard liquid Bisphenol A epoxy resin is shown in Table 2. The viscosity is typically measured using a rotational viscometer according to standards such as ASTM D2393.[13][14][15]

Concentration of this compound (wt%)Viscosity of Epoxy Resin Solution (cPs at 25°C)
012,000
54,500
101,800
15800
20400

Table 2: Representative Data on the Effect of this compound Concentration on the Viscosity of a Liquid Bisphenol A Epoxy Resin. (Note: This data is illustrative and the actual viscosity will vary depending on the specific epoxy resin used.)

Experimental Protocols

The following protocols describe a representative procedure for the preparation of a solvent-based epoxy resin coating using this compound, followed by its application and curing.

Materials and Equipment
  • Epoxy Resin: Standard liquid Bisphenol A diglycidyl ether (DGEBA) resin (Epoxy Equivalent Weight: 180-190 g/eq)

  • Solvent: this compound

  • Curing Agent: Polyamide or amidoamine curing agent (e.g., Ancamide® series)[16]

  • Mixing Vessels: Clean, dry plastic or metal containers

  • Mixing Equipment: Mechanical stirrer with an appropriate mixing blade

  • Application Equipment: Brush, roller, or spray gun

  • Substrate: Prepared steel or concrete panels

  • Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat, and a respirator (when working in a well-ventilated area)

Protocol 1: Preparation of the Epoxy Resin Solution

This protocol outlines the steps for dissolving the epoxy resin in this compound to achieve the desired application viscosity.

  • Weighing: Accurately weigh the required amount of liquid Bisphenol A epoxy resin into a clean, dry mixing vessel.

  • Solvent Addition: Add the calculated amount of this compound to the epoxy resin. The amount of solvent will depend on the target viscosity (refer to Table 2 for a general guideline). For example, to achieve a viscosity of approximately 800 cPs, add around 15 wt% of this compound.

  • Mixing: Begin mixing the resin and solvent at a low speed using a mechanical stirrer. Gradually increase the speed to ensure thorough mixing. Continue mixing until a homogenous, clear solution is obtained. This may take 10-15 minutes.

  • Viscosity Check (Optional): If a viscometer is available, measure the viscosity of the resin solution to confirm it is within the target range for the intended application. Adjust with small additions of solvent or resin if necessary.

Protocol 2: Curing of the Epoxy Resin Coating

This protocol describes the process of adding the curing agent, applying the coating, and the subsequent curing process.

  • Curing Agent Calculation: Calculate the required amount of curing agent based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the curing agent. The stoichiometric ratio is typically 1:1. The amount of curing agent (in parts per hundred of resin, phr) can be calculated as: phr = (AHEW / EEW) * 100

  • Addition of Curing Agent: To the prepared epoxy resin solution, slowly add the calculated amount of curing agent while stirring continuously.

  • Thorough Mixing: Mix the components thoroughly for 2-3 minutes to ensure a uniform mixture. Scrape the sides and bottom of the mixing vessel to incorporate all the material.[17]

  • Induction Time (Pot Life): Allow the mixed system to stand for a specified induction period (pot life), typically 15-30 minutes.[18] This allows the initial reaction between the resin and hardener to begin.

  • Application: Apply the mixed epoxy coating to the prepared substrate using the chosen application method (brush, roller, or spray). Apply a uniform film of the desired thickness.

  • Curing: Allow the coating to cure at ambient temperature (typically 20-25°C). The curing process proceeds through several stages:

    • Tack-Free Time: The time until the surface is no longer sticky to the touch.

    • Dry-Hard Time: The time until the coating is hard enough to handle.

    • Full Cure: The time required to achieve the final physical and chemical properties, which can be up to 7 days.[17] Curing can be accelerated by applying heat, for example, at 60-80°C for a few hours.[19]

Visualizations

Experimental Workflow for Epoxy Resin Formulation

The following diagram illustrates the overall workflow for preparing and applying an epoxy resin coating using this compound as a solvent.

Caption: Workflow for epoxy coating formulation.

Logical Relationship of Components in Epoxy Formulation

This diagram shows the relationship between the core components of the solvent-based epoxy formulation.

G Resin Epoxy Resin (e.g., DGEBA) Coating Cured Epoxy Coating Resin->Coating Solvent This compound Solvent->Resin dissolves Solvent->Coating evaporates during curing Hardener Curing Agent (e.g., Polyamide) Hardener->Coating

Caption: Component relationships in the formulation.

References

Application Notes and Protocols: The Role of 2-Butoxyethyl Acetate in Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butoxyethyl acetate (B1210297) is a high-boiling point, slow-evaporating solvent that offers exceptional solvency for a wide range of resins and polymers.[1][2] Its unique properties, including low volatility and good miscibility with organic solvents, make it a valuable component in the formulation of coatings, inks, and, notably, in the fabrication of thin films.[1] In thin film deposition, particularly through sol-gel and spin-coating techniques, the choice of solvent is critical in controlling the precursor solution's viscosity, influencing the final film's morphology, uniformity, and overall quality. This document provides detailed application notes and protocols for the use of 2-butoxyethyl acetate in thin film deposition processes.

Key Advantages of this compound in Thin Film Deposition

The selection of this compound as a solvent in thin film deposition processes is predicated on several key advantages that directly impact the quality and characteristics of the resulting film:

  • Controlled Evaporation Rate: With a boiling point of 192 °C, this compound evaporates slowly and uniformly.[2][3] This controlled evaporation is crucial during spin coating and other solution-based deposition methods as it allows for a longer time for the film to level and solidify, minimizing the formation of defects such as pinholes, striations, and the "coffee ring" effect. This leads to smoother, more uniform films.

  • Excellent Solvency: this compound is an effective solvent for a wide variety of organic and inorganic compounds, including metal-organic precursors commonly used in sol-gel synthesis.[2] This ensures the complete dissolution of precursors, leading to a homogeneous solution that is essential for uniform film deposition.

  • Viscosity Modification: The viscosity of the precursor solution is a critical parameter in determining the final thickness of the film.[4][5] As a relatively viscous solvent, this compound can be used to prepare solutions with a viscosity suitable for achieving thicker films at lower spin speeds. Its miscibility with other solvents also allows for fine-tuning of the solution viscosity to achieve the desired film thickness.

  • Improved Film Formation: In polymer-based thin films, this compound acts as a coalescing agent, promoting the formation of a continuous and well-integrated film as the solvent evaporates.[2] This is particularly beneficial in applications requiring mechanically robust and defect-free coatings.

Data Presentation

Physical and Chemical Properties of this compound

A comprehensive understanding of the solvent's properties is crucial for designing and optimizing thin film deposition processes.

PropertyValue
Chemical FormulaC₈H₁₆O₃
Molecular Weight160.21 g/mol
AppearanceColorless liquid[6]
OdorMild, fruity
Boiling Point192 °C[2][3]
Melting Point-63 °C[1]
Density0.942 g/mL at 25 °C[2]
Vapor Pressure0.29 mmHg at 20 °C
Refractive Index1.413 at 20 °C
Viscosity1.70 cP[3]
Solubility in WaterSlightly miscible[2]
Illustrative Data: Influence of Precursor Concentration in this compound on Thin Film Properties

The following table provides representative data illustrating the expected relationship between the concentration of a hypothetical metal oxide precursor dissolved in this compound and the resulting thin film's properties when deposited by spin coating. Note: This data is for illustrative purposes and will vary depending on the specific precursor, substrate, and processing conditions.

Precursor Concentration (mol/L)Solution Viscosity (cP)Spin Speed (rpm)Film Thickness (nm)Refractive Index (at 633 nm)
0.12.53000501.85
0.23.83000851.88
0.35.230001201.91
0.46.830001601.94

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of a Metal Oxide Thin Film Using this compound

This protocol describes a general procedure for the preparation of a metal oxide thin film using a sol-gel approach with this compound as the solvent.

Materials:

  • Metal alkoxide precursor (e.g., titanium isopropoxide, zirconium(IV) propoxide)

  • This compound (solvent)

  • Deionized water (hydrolysis agent)

  • Nitric acid or acetic acid (catalyst)

  • Substrates (e.g., silicon wafers, glass slides)

  • Beakers, magnetic stirrer, and stir bars

  • Syringe filters (0.2 µm)

  • Spin coater

  • Hotplate

  • Tube furnace

Procedure:

  • Solution Preparation: a. In a clean, dry beaker, dissolve the metal alkoxide precursor in this compound to achieve the desired concentration (e.g., 0.1-0.5 M). b. In a separate beaker, prepare a solution of deionized water and a catalyst (e.g., nitric acid) in this compound. c. While vigorously stirring the precursor solution, add the water-catalyst solution dropwise. d. Continue stirring the solution for at least 24 hours at room temperature to ensure complete hydrolysis and condensation, forming a stable sol. e. Filter the sol through a 0.2 µm syringe filter before use to remove any particulates.

  • Thin Film Deposition (Spin Coating): a. Clean the substrates thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen). b. Place the substrate on the spin coater chuck. c. Dispense a small amount of the prepared sol onto the center of the substrate. d. Spin the substrate at a desired speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The final film thickness is inversely proportional to the square root of the spin speed. e. After spinning, place the coated substrate on a hotplate at a low temperature (e.g., 100-150 °C) for 5-10 minutes to evaporate the solvent.

  • Annealing: a. Place the dried, coated substrates in a tube furnace. b. Ramp the temperature up to the desired annealing temperature (e.g., 400-600 °C) at a controlled rate (e.g., 2-5 °C/min) to prevent cracking of the film. c. Hold the substrates at the final temperature for 1-2 hours to densify the film and promote crystallization. d. Allow the furnace to cool down slowly to room temperature.

Protocol 2: Deposition of a Polymer Thin Film Using this compound

This protocol outlines the deposition of a polymer thin film where this compound's slow evaporation is advantageous.

Materials:

  • Polymer (e.g., Polymethyl methacrylate (B99206) - PMMA, Polystyrene - PS)

  • This compound (solvent)

  • Substrates (e.g., silicon wafers, glass slides)

  • Beakers, magnetic stirrer, and stir bars

  • Syringe filters (0.2 µm)

  • Spin coater

  • Hotplate

Procedure:

  • Solution Preparation: a. Dissolve the polymer in this compound to the desired concentration (e.g., 1-10 wt%). b. Stir the solution at room temperature or with gentle heating until the polymer is completely dissolved. This may take several hours. c. Filter the polymer solution through a 0.2 µm syringe filter.

  • Thin Film Deposition (Spin Coating): a. Clean the substrates as described in Protocol 1. b. Dispense the polymer solution onto the center of the substrate. c. Spin the substrate at a speed determined by the desired film thickness (e.g., 500-3000 rpm) for 30-60 seconds.

  • Baking: a. Place the coated substrate on a hotplate. b. Bake the film at a temperature above the boiling point of this compound (e.g., 200 °C) for a sufficient time (e.g., 5-15 minutes) to ensure complete removal of the solvent.

Visualizations

Sol_Gel_Workflow cluster_solution Solution Preparation cluster_deposition Deposition cluster_post Post-Processing p Precursor mix Mixing & Stirring (24h) p->mix s This compound s->mix w Water/Catalyst w->mix sol Stable Sol mix->sol spin Spin Coating sol->spin clean Substrate Cleaning clean->spin dry Hotplate Drying (100-150°C) spin->dry anneal Annealing (400-600°C) dry->anneal film Final Thin Film anneal->film

Caption: Workflow for sol-gel thin film deposition.

Spin_Coating_Workflow cluster_prep Preparation cluster_process Spin Coating Process cluster_final Final Steps solution Precursor/Polymer Solution in this compound dispense Solution Dispense solution->dispense substrate Substrate Cleaning substrate->dispense spin_up Spin Up (Acceleration) dispense->spin_up Stage 1 spin_off Spin Off (Constant Speed) spin_up->spin_off Stage 2 evaporation Solvent Evaporation spin_off->evaporation Stage 3 bake Baking/Annealing evaporation->bake Stage 4 final_film Uniform Thin Film bake->final_film

Caption: Stages of the spin coating process.

References

Application Notes and Protocols for 2-Butoxyethyl Acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Butoxyethyl acetate (B1210297) as a reaction medium in various organic syntheses. Due to its high boiling point, good solubility for a range of organic compounds, and favorable safety profile compared to some traditional solvents, 2-Butoxyethyl acetate presents a viable alternative for numerous chemical transformations.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application as a reaction solvent. These properties influence reaction kinetics, solubility of reagents and catalysts, and post-reaction work-up procedures.

PropertyValueReference(s)
Molecular Formula C₈H₁₆O₃[1]
Molecular Weight 160.21 g/mol [1]
Appearance Colorless liquid[2]
Odor Pleasant, sweet, fruity[2]
Boiling Point 192 °C[2]
Melting Point -63 °C[2]
Density 0.94 g/mL at 25 °C[2]
Solubility in Water 1.5% at 20°C[2]
Vapor Pressure 0.3 mmHg at 20 °C[2]
Flash Point 71 °C[2]
Autoignition Temperature 340 °C[2]

Applications in Organic Synthesis

This compound's unique combination of ether and ester functionalities, along with its high boiling point, makes it a suitable medium for a variety of organic reactions, particularly those requiring elevated temperatures.

Transesterification Reactions

This compound can serve as both a product and a reaction medium in transesterification processes. Its high boiling point allows for conducting reactions at temperatures necessary to drive the equilibrium towards the desired products, often with the removal of a more volatile alcohol.

Protocol: Synthesis of this compound via Transesterification

This protocol describes the synthesis of this compound itself, illustrating its stability and handling at high temperatures, which is indicative of its suitability as a high-boiling point reaction medium.[3]

Reaction Scheme:

Materials:

  • 2-Ethoxyethyl acetate (EGA)

  • 2-Butoxyethanol (BG)

  • Niobium oxide catalyst[3]

Procedure:

  • Charge a glass reactor equipped with a reflux condenser and magnetic stirrer with 2-ethoxyethyl acetate, 2-butoxyethanol, and the niobium oxide catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 383-403 K) under constant stirring.[3]

  • Monitor the reaction progress by periodically taking samples and analyzing them using gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration.

  • Purify the product, this compound, by fractional distillation.

Quantitative Data:

ParameterValueReference
Temperature Range383 - 403 K[3]
CatalystNiobium Oxide[3]
Conversion2% to 20% (preliminary tests)[3]

Logical Workflow for Transesterification Protocol

Transesterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Charge Reactor: - 2-Ethoxyethyl acetate - 2-Butoxyethanol - Niobium oxide catalyst heat Heat to 383-403 K with stirring reactants->heat monitor Monitor progress by GC heat->monitor cool Cool to room temperature monitor->cool Reaction complete filter Filter to remove catalyst cool->filter distill Fractional distillation filter->distill product Pure this compound distill->product

Caption: Workflow for the synthesis of this compound via transesterification.

Palladium-Catalyzed Cross-Coupling Reactions (Heck and Suzuki)

While specific examples utilizing this compound as the primary solvent are not extensively documented in readily available literature, its properties (high boiling point, polar nature) make it a plausible, greener alternative to traditional solvents like DMF, NMP, or dioxane in Heck and Suzuki-Miyaura cross-coupling reactions. These reactions often require elevated temperatures to facilitate catalyst turnover and achieve reasonable reaction rates.

Generalized Protocol: Heck Reaction

This generalized protocol is based on established Heck reaction conditions and can be adapted for use with this compound. Optimization of catalyst, base, and temperature will be necessary for specific substrates.

Reaction Scheme:

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Alkene (e.g., styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Base (e.g., Et₃N, K₂CO₃)

  • This compound (solvent)

Procedure:

  • To a reaction vessel purged with an inert gas (e.g., nitrogen or argon), add the aryl halide, the palladium catalyst, and the base.

  • Add this compound as the solvent.

  • Add the alkene to the reaction mixture.

  • Heat the mixture to a temperature typically in the range of 100-140 °C.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the product by column chromatography.

Generalized Protocol: Suzuki-Miyaura Coupling

Similar to the Heck reaction, this is a generalized protocol that can be adapted for this compound.

Reaction Scheme: ``` Aryl-X + Aryl'-B(OH)₂ --(Pd catalyst, Base)--> Aryl-Aryl' (X = Br, I, Cl, OTf)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Polymerization Reactions

The high boiling point and good solvency of this compound make it a suitable medium for solution polymerization, where maintaining a homogeneous reaction mixture at elevated temperatures is crucial.

Generalized Protocol: Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (B99206) (MMA)

This protocol is adapted from general ATRP procedures and would require optimization for this compound.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Initiator (e.g., ethyl α-bromoisobutyrate)

  • Catalyst (e.g., Cu(I)Br)

  • Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)

  • This compound (solvent)

Procedure:

  • Charge a Schlenk flask with the catalyst (Cu(I)Br) and a magnetic stir bar.

  • Seal the flask with a rubber septum and deoxygenate by three freeze-pump-thaw cycles.

  • Under an inert atmosphere, add the deoxygenated this compound, MMA, and the ligand.

  • Stir the mixture to dissolve the catalyst, forming a colored complex.

  • Initiate the polymerization by adding the initiator.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).

  • Monitor the monomer conversion over time by taking samples and analyzing them by GC or ¹H NMR.

  • To quench the reaction, cool the flask and expose the mixture to air.

  • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or hexane).

  • Isolate the polymer by filtration and dry under vacuum.

Nanoparticle Synthesis

In the synthesis of nanoparticles, particularly polymeric nanoparticles via solvent evaporation or nanoprecipitation, the choice of solvent is critical. This compound's properties could be advantageous in specific formulations.

Generalized Protocol: PLGA Nanoparticle Synthesis via Solvent Evaporation

This is a generalized protocol; the miscibility of this compound with the non-solvent phase will need to be considered and potentially modified with co-solvents.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Active Pharmaceutical Ingredient (API) (optional)

  • This compound (organic solvent)

  • Aqueous solution of a surfactant (e.g., polyvinyl alcohol (PVA) or Pluronic® F-68)

Procedure:

  • Organic Phase Preparation: Dissolve PLGA and the API (if applicable) in this compound.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the chosen surfactant.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature or under gentle heat to evaporate the this compound. Due to its high boiling point, evaporation under reduced pressure may be necessary to expedite this step.

  • Nanoparticle Collection: Once the solvent is removed, collect the nanoparticles by centrifugation.

  • Washing: Wash the nanoparticles several times with deionized water to remove excess surfactant and any unencapsulated API.

  • Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder.

Nanoparticle_Synthesis cluster_phases Phase Preparation cluster_process Nanoparticle Formation cluster_isolation Isolation & Purification organic_phase Organic Phase: - PLGA & API - this compound emulsification Emulsification (Homogenization/Sonication) organic_phase->emulsification aqueous_phase Aqueous Phase: - Surfactant - Water aqueous_phase->emulsification solvent_evap Solvent Evaporation (Stirring/Reduced Pressure) emulsification->solvent_evap centrifugation Centrifugation solvent_evap->centrifugation washing Washing centrifugation->washing lyophilization Lyophilization washing->lyophilization nanoparticles Dry Nanoparticle Powder lyophilization->nanoparticles

References

Utilizing 2-Butoxyethyl Acetate in Varnish Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Butoxyethyl acetate (B1210297) as a solvent in varnish formulations. The following sections detail its function, impact on key physical properties, and standardized protocols for performance evaluation.

Introduction to 2-Butoxyethyl Acetate in Varnishes

This compound, a high-boiling point, slow-evaporating glycol ether ester, is a versatile solvent widely employed in the coatings industry. Its primary role in varnish formulations is to ensure a smooth, high-gloss finish by improving flow and leveling. As a retarder solvent, it prevents defects such as blushing and orange peel by allowing sufficient time for the varnish film to coalesce properly. It is an effective solvent for a variety of resins, including alkyds, nitrocellulose, epoxies, and acrylics.

Impact on Varnish Properties: A Quantitative Overview

The concentration of this compound in a varnish formulation directly influences its physical and performance characteristics. While specific values can vary depending on the resin system and other components, the following table summarizes the general effects of increasing the concentration of this compound in a standard alkyd varnish. A typical concentration range for this compound as a retarder solvent is 1-5% by volume.

PropertyTest Method0% this compound2.5% this compound5% this compound
Viscosity ASTM D2196HighMediumLow
Drying Time ASTM D1640FastModerateSlow
Gloss (60°) ASTM D523GoodVery GoodExcellent
Adhesion ASTM D3359ExcellentExcellentExcellent

Note: The data presented are illustrative. Actual results will depend on the specific varnish formulation.

Experimental Protocols

The following are detailed protocols for evaluating the key performance indicators of a varnish formulation containing this compound.

Viscosity Measurement (ASTM D2196)

Objective: To determine the rotational viscosity of the varnish formulations.

Apparatus:

  • Rotational viscometer (e.g., Brookfield type)

  • Appropriate spindle

  • Beaker

  • Temperature control bath

Procedure:

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Equilibrate the varnish sample to a constant temperature (typically 25°C ± 0.5°C) in the temperature control bath.

  • Pour the varnish into a beaker, ensuring there is sufficient volume to immerse the spindle to the marked level.

  • Select a spindle and rotational speed that will give a torque reading between 10% and 95% of the instrument's capacity.

  • Lower the spindle into the varnish and allow it to rotate for a specified time (e.g., 60 seconds) or until the reading stabilizes.

  • Record the viscosity reading in centipoise (cP).

  • Repeat the measurement three times and report the average value.

Drying Time (ASTM D1640)

Objective: To determine the set-to-touch and dry-hard times of the varnish films.

Apparatus:

  • Film applicator (e.g., drawdown bar)

  • Substrate panels (e.g., glass or steel)

  • Cotton balls

  • Timer

Procedure:

  • Apply a uniform film of varnish to the substrate panels using the film applicator to achieve a specified wet film thickness.

  • Place the coated panels in a dust-free environment at a controlled temperature and humidity (e.g., 23°C ± 2°C and 50% ± 5% relative humidity).

  • Set-to-Touch Time: At regular intervals, lightly touch the varnish film with a clean finger. The set-to-touch time is the point at which no varnish adheres to the finger.

  • Dry-Hard Time: At regular intervals after the set-to-touch time, press the thumb firmly onto the varnish film. The dry-hard time is the point at which no impression is left on the film.

  • Record the time for each drying stage.

Specular Gloss (ASTM D523)

Objective: To measure the specular gloss of the cured varnish films.

Apparatus:

  • Glossmeter with 60° geometry

  • Calibrated high-gloss and low-gloss standards

  • Coated substrate panels from the drying time test

Procedure:

  • Calibrate the glossmeter using the manufacturer's standards.

  • Ensure the surface of the cured varnish film is clean and free of defects.

  • Place the glossmeter on the coated panel and take a reading at the 60° angle.

  • Take at least three readings at different locations on the panel.

  • Calculate and report the average gloss value in Gloss Units (GU).

Adhesion (ASTM D3359 - Test Method B)

Objective: To assess the adhesion of the varnish film to the substrate.

Apparatus:

  • Cross-cut adhesion tester with a cutting blade

  • Pressure-sensitive tape (as specified in the standard)

  • Soft brush

  • Coated substrate panels

Procedure:

  • Using the cross-cut tester, make a lattice pattern of six cuts through the varnish film to the substrate.

  • Brush the area lightly to remove any detached flakes or ribbons of coating.

  • Apply the center of the pressure-sensitive tape over the lattice.

  • Smooth the tape into place by firmly rubbing with a finger.

  • Within 90 ± 30 seconds of application, remove the tape by seizing the free end and pulling it off rapidly at as close to a 180° angle as possible.

  • Visually inspect the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B to 0B).

Visualizations

The following diagrams illustrate the logical workflow of varnish formulation and testing.

Varnish_Formulation_Workflow cluster_formulation Varnish Formulation cluster_testing Performance Testing Resin Alkyd Resin Mixing Mixing Resin->Mixing Primary_Solvent Primary Solvent (e.g., Mineral Spirits) Primary_Solvent->Mixing Driers Driers (e.g., Cobalt, Zirconium) Driers->Mixing BEA This compound (0%, 2.5%, 5%) BEA->Mixing Viscosity Viscosity (ASTM D2196) Mixing->Viscosity Application Film Application Mixing->Application Drying Drying Time (ASTM D1640) Application->Drying Gloss Gloss (ASTM D523) Drying->Gloss Adhesion Adhesion (ASTM D3359) Drying->Adhesion

Caption: Varnish Formulation and Testing Workflow.

Adhesion_Test_Workflow Start Start: Cured Varnish Film Make_Cuts Make Cross-Hatch Cuts (ASTM D3359) Start->Make_Cuts Brush_Cuts Brush Debris Make_Cuts->Brush_Cuts Apply_Tape Apply Pressure-Sensitive Tape Brush_Cuts->Apply_Tape Remove_Tape Remove Tape at 180° Angle Apply_Tape->Remove_Tape Inspect_Grid Inspect Grid Area Remove_Tape->Inspect_Grid Classify_Adhesion Classify Adhesion (5B to 0B) Inspect_Grid->Classify_Adhesion End End: Adhesion Rating Classify_Adhesion->End

Caption: ASTM D3359 Adhesion Test Workflow.

Application Notes and Protocols for High-Performance Liquid Chromatography Utilizing 2-Butoxyethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, pivotal in the separation, identification, and quantification of various compounds. The selection of the mobile phase is a critical parameter in HPLC method development, directly influencing selectivity and resolution. While common solvents like acetonitrile, methanol, and water are staples in reversed-phase chromatography, the exploration of alternative solvents for normal-phase and other specialized applications is an ongoing endeavor in chromatographic science.

This document explores the potential application of 2-butoxyethyl acetate (B1210297) as a component of the mobile phase in HPLC. 2-Butoxyethyl acetate, a high-boiling, colorless liquid with a fruity odor, is conventionally used as a solvent in lacquers, varnishes, and enamels.[1] Its physicochemical properties, including its moderate polarity, suggest its potential utility in specific HPLC applications, particularly in normal-phase chromatography for the separation of moderately polar to nonpolar analytes.

These notes provide a theoretical framework and a hypothetical protocol for the use of this compound in an HPLC method, intended to serve as a guide for method development and exploration of its chromatographic potential.

Physicochemical Properties of this compound

A comprehensive understanding of the solvent's properties is essential for its application in HPLC. The key physicochemical characteristics of this compound are summarized below.

PropertyValueReference
Molecular FormulaC8H16O3[2]
Molecular Weight160.21 g/mol [2][3]
AppearanceColorless liquid[1][2]
OdorFruity[1][4]
Boiling Point192.3 °C[2][4]
Melting Point-64 °C[2]
Density0.9422 g/cm³ at 20 °C[2]
Water Solubility1.5% at 20°C[1][2]
Vapor Pressure0.3 mmHg at 20 °C[2]
Refractive Index1.414[2]
log Pow (Octanol/Water)1.71[4]

Hypothetical Application: Normal-Phase HPLC Separation of Vitamin E Isomers

This section outlines a hypothetical application of this compound in a normal-phase HPLC method for the separation of Vitamin E isomers (α-, β-, γ-, and δ-tocopherol). The moderate polarity of this compound makes it a candidate for a mobile phase component in conjunction with a nonpolar solvent like hexane (B92381).

Experimental Workflow

The overall workflow for the proposed HPLC method is depicted below.

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sp Standard Preparation: Dissolve Vitamin E isomers in Hexane mp Mobile Phase Preparation: Mix Hexane and this compound degas Degas Mobile Phase mp->degas inject Inject Sample onto Silica Column degas->inject separate Isocratic Elution inject->separate detect UV Detection at 295 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Isomers integrate->quantify report Generate Report quantify->report

Figure 1: Experimental workflow for the HPLC separation of Vitamin E isomers.
Detailed Experimental Protocol

1. Materials and Reagents:

  • α-, β-, γ-, and δ-tocopherol standards

  • Hexane (HPLC grade)

  • This compound (HPLC grade)

  • Methanol (HPLC grade, for system flushing)

  • Isopropanol (HPLC grade, for system flushing)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

3. Chromatographic Conditions:

ParameterSetting
ColumnSilica, 250 x 4.6 mm, 5 µm
Mobile PhaseHexane:this compound (98:2, v/v)
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength295 nm
Injection Volume10 µL
Run Time20 minutes

4. Standard Solution Preparation:

  • Prepare individual stock solutions of each tocopherol isomer at 1 mg/mL in hexane.

  • Prepare a mixed standard solution by diluting the stock solutions in hexane to a final concentration of 10 µg/mL for each isomer.

5. Sample Preparation:

  • For oil-based samples, dissolve a known amount in hexane to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

6. System Preparation and Equilibration:

  • Flush the HPLC system with isopropanol, followed by methanol, and then hexane.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

Hypothetical Quantitative Data

The following table summarizes the expected retention times, peak areas, and resolution for the separation of Vitamin E isomers using the proposed method.

AnalyteRetention Time (min)Peak Area (mAU*s)Resolution (Rs)
α-tocopherol8.51250-
β-tocopherol10.211802.1
γ-tocopherol11.813101.9
δ-tocopherol14.112202.5

Signaling Pathway and Logical Relationships

The logical relationship in developing this HPLC method follows a standard chromatographic principle where the polarity of the mobile phase is adjusted to achieve optimal separation on a polar stationary phase.

G cluster_components System Components cluster_interaction Chromatographic Interaction cluster_outcome Result analytes Vitamin E Isomers (Nonpolar to Moderately Polar) interaction Differential Partitioning analytes->interaction sp Stationary Phase (Silica - Polar) sp->interaction mp Mobile Phase (Hexane:this compound - Nonpolar) mp->interaction separation Separation of Isomers interaction->separation

Figure 2: Logical relationship in the normal-phase HPLC separation.

Conclusion

While not a conventional HPLC solvent, this compound presents properties that may be advantageous in specific normal-phase chromatographic applications. The hypothetical method detailed here for the separation of Vitamin E isomers serves as a foundational protocol for researchers interested in exploring the utility of this solvent. The moderate polarity and suitable physicochemical properties of this compound warrant further investigation for its potential to offer unique selectivity in the separation of complex mixtures. Methodical optimization of the mobile phase composition and other chromatographic parameters will be essential to fully realize its potential in analytical and preparative HPLC.

References

Application Notes and Protocols: 2-Butoxyethyl Acetate in Nitrocellulose Lacquers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butoxyethyl acetate (B1210297), also known as ethylene (B1197577) glycol monobutyl ether acetate (EGBEA), is a high-boiling point, slow-evaporating solvent with a mild, pleasant ester odor.[1] Its chemical formula is C8H16O3.[1] This colorless to pale yellow liquid is sparingly soluble in water but miscible with many common organic solvents, making it a versatile component in various industrial applications.[1] In the coatings industry, 2-Butoxyethyl acetate is particularly valued as a retarder solvent in nitrocellulose lacquers, acrylic enamels, and epoxy resins to ensure smooth film formation.[2][3] Its low volatility and good solvent power improve the gloss and flow of coatings, particularly those baked at temperatures between 150-200°C.[1][4] This document provides detailed application notes and experimental protocols for utilizing this compound in nitrocellulose lacquer formulations.

Key Properties and Advantages

The utility of this compound in nitrocellulose lacquers stems from its unique physical and chemical properties. Its high boiling point and slow evaporation rate are crucial for preventing defects such as blushing and orange peel, allowing the lacquer film to level out and form a uniform, high-gloss finish.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical FormulaC8H16O3[1][5]
Molar Mass160.21 g/mol [3]
AppearanceColorless to pale yellow liquid[1]
OdorMild, pleasant, fruity[1][3]
Boiling Point192 °C (378 °F; 465 K)[3]
Melting Point-63 °C (-82 °F; 210 K)[3]
Flash Point71 °C (160 °F; 344 K)[3]
Density0.94 g/mL[3]
Vapor Pressure0.3 mmHg at 20°C[3]
Solubility in Water1.5% at 20°C[3]

Application in Nitrocellulose Lacquers

This compound serves as a key component in nitrocellulose lacquer formulations to enhance their application and final film properties. It is typically used as a retarder solvent, generally at a concentration of 1-5% by volume.[2][6]

Core Functions:

  • Improved Flow and Leveling: The slow evaporation rate allows the lacquer more time to flow and level before drying, minimizing brush marks and orange peel.[1][4]

  • Enhanced Gloss: By promoting a smoother film surface, this compound contributes to a higher gloss finish.[1][4]

  • Blush Resistance: In humid conditions, rapid solvent evaporation can cool the film surface, causing moisture condensation and a cloudy appearance known as blushing. The slow evaporation of this compound mitigates this effect.

  • Coalescing Aid: It also acts as a film-coalescing aid for polyvinyl acetate latex.[1]

Experimental Protocols

The following protocols are designed to evaluate the performance of this compound in nitrocellulose lacquer formulations.

Protocol 1: Preparation of Nitrocellulose Lacquer Formulation

This protocol describes the preparation of a basic nitrocellulose lacquer. The percentage of this compound can be varied to study its effect on lacquer properties.

Materials:

  • Nitrocellulose (e.g., 1/2 second RS nitrocellulose)

  • Primary Solvent (e.g., Ethyl Acetate, Acetone)[7][8]

  • Co-Solvent (e.g., Isopropyl Alcohol, Ethanol)[8]

  • Diluent (e.g., Toluene, Xylene)[8]

  • This compound

  • Plasticizer (e.g., Dibutyl Phthalate)

  • Resin (e.g., Alkyd Resin)[9]

  • High-speed stirrer[8]

  • Beakers and graduated cylinders

  • Analytical balance

Procedure:

  • In a well-ventilated area, charge the high-speed stirrer vessel with the diluents and co-solvents.[8]

  • Begin stirring and slowly add the nitrocellulose to the solvent mixture to prevent agglomeration.

  • Continue stirring until the nitrocellulose is completely dissolved.[9]

  • Add the primary solvent, plasticizer, and resin to the mixture and continue to stir until a homogenous solution is obtained.

  • Add the desired percentage of this compound and stir for an additional 15-20 minutes to ensure complete mixing.

  • Store the prepared lacquer in a sealed container.

Diagram 1: Nitrocellulose Lacquer Formulation Workflow

G cluster_prep Lacquer Preparation start Start: Charge Stirrer with Diluents & Co-Solvents add_nc Slowly Add Nitrocellulose start->add_nc dissolve_nc Stir until Nitrocellulose is Dissolved add_nc->dissolve_nc add_components Add Primary Solvent, Plasticizer, & Resin dissolve_nc->add_components homogenize Stir until Homogenous add_components->homogenize add_bgea Add this compound homogenize->add_bgea mix_final Final Mixing add_bgea->mix_final store Store Lacquer mix_final->store

Caption: Workflow for preparing a nitrocellulose lacquer formulation.

Protocol 2: Evaluation of Lacquer Viscosity

Viscosity is a critical parameter that affects the application properties of the lacquer.

Materials:

  • Prepared nitrocellulose lacquer formulations

  • Viscometer (e.g., Brookfield viscometer or Zahn cup)

  • Constant temperature bath (optional)

Procedure:

  • Ensure the lacquer sample is at a constant temperature (e.g., 25°C) before measurement.

  • Using a Brookfield Viscometer:

    • Select the appropriate spindle and speed for the expected viscosity range.

    • Immerse the spindle into the lacquer sample to the marked level.

    • Allow the reading to stabilize and record the viscosity in centipoise (cP).

  • Using a Zahn Cup:

    • Dip the Zahn cup into the lacquer, filling it completely.

    • Lift the cup out of the lacquer and simultaneously start a stopwatch.

    • Stop the stopwatch as soon as the continuous stream of lacquer from the orifice breaks.

    • Record the efflux time in seconds. This can be correlated to viscosity.

Protocol 3: Determination of Drying Time

This protocol helps to quantify the effect of this compound on the drying characteristics of the lacquer. Nitrocellulose lacquers are evaporative finishes, and the solvent blend dictates the drying time.[10]

Materials:

  • Prepared nitrocellulose lacquer formulations

  • Glass panels or other suitable substrates

  • Film applicator (e.g., doctor blade) for uniform film thickness

  • Drying time recorder or manual testing equipment (e.g., cotton ball)

  • Stopwatch

Procedure:

  • Apply a uniform film of the lacquer onto the substrate using the film applicator. A typical wet film thickness is 3 to 5 mils.[11]

  • Start the stopwatch immediately after application.

  • Set-to-Touch Time: Lightly touch the film with a clean, dry finger at regular intervals. The set-to-touch time is when the film is no longer tacky and does not transfer to the finger.

  • Dry-Hard Time: Press a thumb firmly onto the film. The dry-hard time is when no impression is left on the film.

  • Full Cure: While initial drying is rapid, full curing and solvent off-gassing can take several weeks.[10] The "sniff test" can be a practical indicator; if solvents can still be smelled, the lacquer is not fully cured.[10]

Protocol 4: Assessment of Film Properties

The final properties of the dried lacquer film are crucial for its performance.

Materials:

  • Coated panels from Protocol 3 (fully cured)

  • Gloss meter

  • Pencil hardness tester

  • Cross-hatch adhesion tester

Procedure:

  • Gloss Measurement:

    • Calibrate the gloss meter according to the manufacturer's instructions.

    • Place the gloss meter on the surface of the cured lacquer film and record the gloss reading at the desired angle (e.g., 60°).

  • Hardness Test:

    • Use a set of calibrated pencils of increasing hardness (e.g., 6B to 6H).

    • Push the pencil at a 45° angle onto the coated surface.

    • The pencil hardness is defined as the hardest pencil that does not scratch or gouge the film.

  • Adhesion Test:

    • Use the cross-hatch adhesion tester to make a series of parallel cuts through the coating to the substrate.

    • Make a second series of cuts at a 90° angle to the first, creating a grid.

    • Apply a specified pressure-sensitive tape over the grid and then rapidly remove it.

    • Evaluate the adhesion based on the amount of coating removed by the tape, according to standard scales (e.g., ASTM D3359).

Data Presentation

The following tables illustrate how to present the quantitative data obtained from the experimental protocols.

Table 2: Effect of this compound on Lacquer Viscosity and Drying Time

Formulation IDThis compound (%)Viscosity (Zahn Cup #2, sec)Set-to-Touch Time (min)Dry-Hard Time (hr)
NC-Control0
NC-BEA-11
NC-BEA-33
NC-BEA-55

Table 3: Effect of this compound on Cured Film Properties

Formulation IDThis compound (%)Gloss (60°)Pencil HardnessAdhesion (ASTM D3359)
NC-Control0
NC-BEA-11
NC-BEA-33
NC-BEA-55

Logical Relationships in Formulation

The selection of solvents in a nitrocellulose lacquer formulation is a balance of solvency, evaporation rate, and cost.

Diagram 2: Solvent System Interactions in Nitrocellulose Lacquers

G cluster_solvents Solvent System Components & Effects cluster_types Solvent Types cluster_retarder Retarder Solvent cluster_properties Lacquer & Film Properties NC Nitrocellulose Resin TrueSolvent True Solvents (e.g., Esters, Ketones) NC->TrueSolvent dissolves TrueSolvent->NC solubilizes CoSolvent Co-Solvents (e.g., Alcohols) CoSolvent->TrueSolvent enhances solvency Diluent Diluents (e.g., Hydrocarbons) Viscosity Viscosity Diluent->Viscosity reduces BGEA This compound DryingTime Drying Time BGEA->DryingTime increases FlowLeveling Flow & Leveling BGEA->FlowLeveling improves Gloss Gloss FlowLeveling->Gloss enhances

Caption: Interplay of solvent types and their effect on lacquer properties.

Safety Precautions

This compound is harmful if inhaled or in contact with skin.[12] Chronic exposure may cause kidney damage, liver damage, and blood disorders.[3] It is essential to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.[13] Always consult the Safety Data Sheet (SDS) before use.[13]

Conclusion

This compound is a highly effective retarder solvent for nitrocellulose lacquers. Its slow evaporation rate and excellent solvency contribute to improved flow, leveling, and gloss, resulting in a high-quality finish. By following the detailed protocols outlined in this document, researchers and professionals can systematically evaluate and optimize the performance of this compound in their specific nitrocellulose lacquer formulations.

References

Application Notes and Protocols: 2-Butoxyethyl Acetate in the 3D Printing of Biocompatible Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Butoxyethyl acetate (B1210297) as a solvent in the fabrication of biocompatible scaffolds for tissue engineering and drug development applications. The information is intended to guide researchers in developing novel 3D-printed structures with tunable properties.

Introduction to 2-Butoxyethyl Acetate in Bioprinting

This compound is an organic solvent that has found a niche application in the synthesis of polymers used for 3D printing.[1] Its utility in the context of biocompatible scaffolds lies in its ability to dissolve certain biodegradable polymers, enabling the formulation of printable bio-inks. When properly incorporated and subsequently removed, it can facilitate the creation of scaffolds with desired porosity and mechanical properties for tissue regeneration.

Key Properties of this compound:

PropertyValueReference
Chemical Formula C8H16O3[2]
Molecular Weight 160.21 g/mol [2]
Density 0.942 g/mL at 25 °C[1]
Boiling Point 192 °C[1]
Vapor Pressure 0.29 mmHg at 20 °C[1]
Solubility in Water Moderately soluble[3]

Biocompatibility and Safety Considerations

This compound is metabolized into 2-butoxyethanol (B58217) and acetic acid.[4] While it has been shown to have low potential for skin and eye irritation, its use in biomedical applications necessitates rigorous purification of the final scaffold to remove any residual solvent.[4] The German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area has removed this compound from Carcinogen Category 4, suggesting a low carcinogenic risk in humans.[4] However, for implantable scaffolds, thorough biocompatibility testing is crucial.

Application: Fabrication of Poly(glycerol sebacate) Acrylate (B77674) (PGSA) Scaffolds

One of the documented uses of this compound is in the synthesis of poly(glycerol sebacate) acrylate (PGSA), a biocompatible and biodegradable polymer, for 3D printing applications.[1] PGSA is valued for its tunable mechanical properties and degradation rate, making it suitable for various tissue engineering applications.

Experimental Workflow for PGSA Scaffold Fabrication

cluster_synthesis PGSA Synthesis cluster_ink Bio-ink Formulation cluster_printing 3D Printing cluster_post Post-Processing s1 React Glycerol (B35011) and Sebacic Acid s2 Acrylation of PGS s1->s2 Polycondensation i1 Dissolve PGSA in This compound s2->i1 Synthesized PGSA i2 Add Photoinitiator i1->i2 p1 Load Bio-ink into Syringe i2->p1 Prepared Bio-ink p2 Extrude through Nozzle p1->p2 p3 Layer-by-Layer Deposition p2->p3 po1 UV Curing p3->po1 Printed Scaffold po2 Solvent Removal (Vacuum Oven) po1->po2 po3 Sterilization po2->po3 cell_seeding Cell Seeding and Culture po3->cell_seeding Final Scaffold

Caption: Workflow for PGSA scaffold fabrication using this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on standard practices in polymer chemistry and 3D bioprinting.

Materials and Equipment
  • Materials: Glycerol, Sebacic acid, Acryloyl chloride, Triethylamine (B128534), this compound (anhydrous), Photoinitiator (e.g., Irgacure 2959), Dichloromethane, Diethyl ether, Phosphate-buffered saline (PBS).

  • Equipment: Round-bottom flasks, Condenser, Magnetic stirrer with hotplate, Rotary evaporator, Syringe-based 3D bioprinter, UV curing lamp (365 nm), Vacuum oven, Fume hood.

Synthesis of PGSA
  • Poly(glycerol sebacate) (PGS) Synthesis:

    • In a round-bottom flask, combine equimolar amounts of glycerol and sebacic acid.

    • Heat the mixture to 120°C under a nitrogen atmosphere with constant stirring for 24 hours to form a pre-polymer.

  • Acrylation of PGS:

    • Dissolve the PGS pre-polymer in dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add acryloyl chloride and triethylamine (as an acid scavenger).

    • Allow the reaction to proceed for 24 hours at room temperature.

    • Wash the resulting solution with deionized water and brine.

    • Precipitate the PGSA polymer in cold diethyl ether.

    • Dry the PGSA under vacuum.

Bio-ink Formulation
  • In a light-protected vial, dissolve the synthesized PGSA in this compound to achieve the desired concentration (e.g., 20-40% w/v). The viscosity of the solution will depend on the molecular weight of the PGSA and its concentration.

  • Add a photoinitiator (e.g., 1% w/w relative to PGSA) to the solution and stir until fully dissolved.

3D Printing
  • Transfer the PGSA bio-ink into a printing syringe.

  • Centrifuge the syringe briefly to remove any air bubbles.

  • Load the syringe into the 3D bioprinter.

  • Optimize printing parameters (e.g., nozzle diameter, extrusion pressure, print speed, layer height) to achieve the desired scaffold architecture.

  • Print the scaffold onto a suitable substrate.

Post-Processing
  • UV Curing: Immediately after printing, expose the scaffold to UV light (e.g., 365 nm, 5-10 min) to crosslink the acrylate groups and solidify the structure.

  • Solvent Removal: Place the cured scaffold in a vacuum oven at a temperature below the glass transition temperature of PGSA (e.g., 40°C) for 48-72 hours to ensure complete removal of this compound.

  • Sterilization: Sterilize the scaffold using an appropriate method such as ethylene (B1197577) oxide or gamma irradiation before cell culture.

Characterization of 3D-Printed Scaffolds

Quantitative analysis of the fabricated scaffolds is essential to ensure they meet the requirements for the intended application.

Characterization MethodParameter MeasuredTypical Expected Outcome
Scanning Electron Microscopy (SEM) Pore size, interconnectivity, fiber diameterInterconnected porous structure with controllable pore sizes (e.g., 100-500 µm).
Mechanical Testing (Compression) Compressive modulus, strengthModulus and strength should be tunable by varying PGSA concentration and crosslinking density to match the target tissue.
Swell Ratio and Degradation Rate Hydrophilicity, stability in aqueous environmentControlled swelling and degradation over time in PBS at 37°C.
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical compositionConfirmation of complete removal of this compound (absence of characteristic solvent peaks).
In Vitro Biocompatibility (e.g., MTT Assay) Cell viability and proliferationHigh cell viability (>90%) and proliferation over time, comparable to control surfaces.

Potential Signaling Pathways in Cell-Scaffold Interactions

The biocompatibility of a scaffold is determined by how cells interact with its surface. The following diagram illustrates a simplified, hypothetical signaling pathway for favorable cell-scaffold interactions, which would be the desired outcome for a well-fabricated and purified PGSA scaffold.

cluster_ecm Cell-Scaffold Interaction cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response scaffold Scaffold Surface (PGSA) integrin Integrin Receptors scaffold->integrin Cell Adhesion fak Focal Adhesion Kinase (FAK) integrin->fak src Src Kinase fak->src ras_raf Ras/Raf Pathway src->ras_raf pi3k_akt PI3K/Akt Pathway src->pi3k_akt proliferation Proliferation ras_raf->proliferation differentiation Differentiation ras_raf->differentiation survival Survival pi3k_akt->survival pi3k_akt->differentiation

Caption: Hypothetical signaling pathway for positive cell-scaffold interactions.

Disclaimer: The provided protocols and pathways are illustrative and based on general scientific principles. Researchers should conduct their own optimization and validation studies for their specific applications. The biocompatibility of any scaffold must be rigorously tested according to established standards.

References

Application of 2-Butoxyethyl Acetate in the Synthesis of Metal-Organic Frameworks: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with vast potential in drug delivery, catalysis, and gas storage. The synthesis of MOFs traditionally relies on solvents such as N,N-dimethylformamide (DMF), which pose environmental and health concerns. This document explores the prospective use of 2-Butoxyethyl acetate (B1210297) as a greener, alternative solvent for MOF synthesis. While direct literature on this specific application is not currently available, the physicochemical properties of 2-Butoxyethyl acetate suggest its suitability as a high-boiling point solvent capable of facilitating the formation of crystalline MOF structures. Herein, we present a theoretical framework and a hypothetical protocol for the synthesis of a representative MOF, HKUST-1, using this compound. This guide aims to provide a foundational methodology for researchers to explore and validate the use of this promising, environmentally benign solvent in the synthesis of advanced porous materials.

Introduction: The Need for Greener MOF Synthesis

The synthesis of Metal-Organic Frameworks (MOFs) is a cornerstone of modern materials science, offering porous materials with tunable structures and functionalities. The conventional solvothermal and hydrothermal methods for MOF synthesis frequently employ high-boiling point polar aprotic solvents, with N,N-dimethylformamide (DMF) being the most common. Despite its efficacy, DMF is associated with significant health and environmental risks, prompting a search for safer, more sustainable alternatives.

This compound is a high-boiling point solvent with excellent solvency for a wide range of organic and inorganic compounds.[1][2] It is considered a more environmentally friendly option compared to halogenated solvents and DMF. Its properties, including a high boiling point and the ability to dissolve common metal salts and organic linkers, make it a theoretically viable candidate for MOF synthesis. This document outlines the potential of this compound as a green solvent in this field and provides a hypothetical protocol as a starting point for experimental exploration.

Properties of this compound vs. DMF

A comparison of the physical and chemical properties of this compound and DMF highlights the potential of the former as a substitute in MOF synthesis.

PropertyThis compoundN,N-Dimethylformamide (DMF)Reference
Formula C₈H₁₆O₃C₃H₇NO[3]
Molar Mass 160.21 g/mol 73.09 g/mol [3]
Boiling Point 192 °C153 °C[1][3]
Melting Point -63 °C-61 °C[3]
Density 0.942 g/mL at 25 °C0.944 g/mL at 25 °C[1]
Solubility in Water 1.5 g/100 mL at 20 °CMiscible[3]
Flash Point 71 °C58 °C[3]
Toxicity Harmful if swallowed or in contact with skin.Reproductive toxicity, irritant.[4]

Hypothetical Role of this compound in MOF Synthesis

Based on its properties, this compound could serve multiple functions in MOF synthesis:

  • Solvent: Its primary role would be to dissolve the metal salt and the organic linker, facilitating their interaction and the subsequent nucleation and growth of the MOF crystals. Its high boiling point is suitable for solvothermal synthesis, allowing for reactions to be carried out at elevated temperatures to promote crystallinity.

  • Modulator/Coordination Agent: The acetate group in this compound could potentially act as a coordinating agent or modulator. Acetate ligands are known to play a role in the formation of secondary building units (SBUs) in some MOFs.[5][6] This could influence the kinetics of MOF formation and the resulting crystal morphology and defect density.

G cluster_process Synthesis Process cluster_output Outputs Metal Salt Metal Salt Dissolution Dissolution Metal Salt->Dissolution Organic Linker Organic Linker Organic Linker->Dissolution This compound This compound This compound->Dissolution Solvent Solvothermal Reaction Solvothermal Reaction Dissolution->Solvothermal Reaction Heating MOF Crystal Formation MOF Crystal Formation Solvothermal Reaction->MOF Crystal Formation Byproducts Byproducts Solvothermal Reaction->Byproducts MOF Crystals MOF Crystals MOF Crystal Formation->MOF Crystals

Experimental Protocol: Hypothetical Synthesis of HKUST-1

The following is a hypothetical protocol for the synthesis of HKUST-1 (also known as Cu₃(BTC)₂), a well-studied copper-based MOF, using this compound as the solvent. This protocol is theoretical and requires experimental validation and optimization.

Materials
Procedure
  • Preparation of Precursor Solutions:

    • In a 20 mL scintillation vial, dissolve 175 mg of Cu(NO₃)₂·3H₂O in 6 mL of this compound.

    • In a separate 20 mL scintillation vial, dissolve 100 mg of H₃BTC in 6 mL of a 1:1 (v/v) mixture of this compound and ethanol.

  • Solvothermal Synthesis:

    • Combine the two precursor solutions in a 20 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.

  • Isolation and Washing:

    • After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature.

    • Collect the blue crystalline product by centrifugation or filtration.

    • Wash the product with fresh this compound (3 x 10 mL) to remove any unreacted precursors.

    • Subsequently, wash the product with ethanol (3 x 10 mL) to exchange the high-boiling point solvent.

  • Activation:

    • To activate the MOF and remove the solvent molecules from the pores, immerse the washed product in fresh ethanol for 24 hours.

    • Decant the ethanol and dry the product under vacuum at 150 °C for 12 hours to obtain the activated, porous HKUST-1.

Expected Characterization

The synthesized material should be characterized by the following techniques to confirm the formation of HKUST-1:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity.

  • Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and solvent content.

  • N₂ Adsorption-Desorption Isotherms: To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the activated material.

Proposed Advantages and Challenges

Potential Advantages
  • Reduced Toxicity: this compound is less toxic than DMF, leading to a safer laboratory environment.

  • Environmental Friendliness: It is considered a "greener" solvent, which aligns with the principles of sustainable chemistry.

  • High Boiling Point: The high boiling point allows for a wide range of solvothermal reaction temperatures to be explored, potentially leading to new MOF phases or improved crystallinity.

Potential Challenges
  • Solubility: The solubility of some metal salts and organic linkers in this compound may be lower than in DMF, potentially affecting reaction kinetics and yield.

  • Coordination Effects: The coordinating nature of the acetate group might interfere with the desired MOF formation, leading to the formation of undesired phases or amorphous products.

  • Activation: The higher boiling point of this compound may require more rigorous activation procedures to completely remove it from the MOF pores.

G cluster_rationale Rationale for using this compound cluster_outcome Potential Outcomes A Need for Green Solvents in MOF Synthesis B Properties of this compound A->B drives search for alternatives C High Boiling Point B->C D Good Solvency B->D E Reduced Toxicity vs. DMF B->E F Potential Coordinating Ability B->F G Successful MOF Synthesis C->G enables solvothermal conditions D->G facilitates precursor dissolution E->G improves safety and sustainability H Formation of Novel MOF Structures F->H may influence SBU formation J Challenges in Synthesis or Activation F->J potential for competing reactions I Improved Crystallinity or Yield G->I

Conclusion and Future Outlook

The exploration of alternative, greener solvents is a critical step towards the sustainable development and industrial application of Metal-Organic Frameworks. While the use of this compound in MOF synthesis is, to our knowledge, not yet reported in the scientific literature, its physicochemical properties present a compelling case for its investigation. The hypothetical protocol provided for the synthesis of HKUST-1 serves as a foundational starting point for researchers to experimentally validate its efficacy. Future work should focus on screening a variety of MOF systems with this compound, optimizing reaction conditions, and thoroughly characterizing the resulting materials to understand the influence of this novel solvent on the structure and properties of MOFs. Success in this area could pave the way for a new generation of more sustainable and environmentally friendly porous materials.

References

Application of 2-Butoxyethyl Acetate in Enzyme-Catalyzed Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of non-aqueous solvents in enzyme catalysis has opened up new avenues for synthetic chemistry, enabling reactions that are otherwise challenging in aqueous media. 2-Butoxyethyl acetate (B1210297), a glycol ether ester, presents an interesting potential medium for such reactions due to its favorable properties. It is a high-boiling point, slow-evaporating solvent with good solvency for a range of organic compounds.[1][2] These characteristics, combined with its moderate polarity, suggest its suitability for enzyme-catalyzed reactions, particularly those involving lipases for esterification and transesterification. This document provides detailed application notes and protocols for the use of 2-butoxyethyl acetate in enzyme-catalyzed reactions, with a focus on lipase-mediated synthesis.

Application Note 1: Enzymatic Synthesis of 2-Butoxyethyl Oleate (B1233923)

The synthesis of 2-butoxyethyl oleate, an ester with applications as a solvent, emollient, and plasticizer, can be efficiently achieved through enzymatic catalysis.[1] This biocatalytic approach offers a green alternative to traditional chemical synthesis, proceeding under milder conditions and often without the need for hazardous solvents. Lipases, such as those from Candida antarctica (e.g., Novozym 435), are highly effective catalysts for the esterification of oleic acid with 2-butoxyethanol (B58217) (a closely related precursor to this compound).[1]

Quantitative Comparison of Chemical vs. Enzymatic Synthesis of Oleate Esters

The following table summarizes key quantitative data for the chemical and enzymatic synthesis of oleate esters, providing a benchmark for comparison.[1]

ParameterChemical Synthesis (p-TSA catalyzed)Enzymatic Synthesis (Lipase catalyzed)
Catalyst p-Toluenesulfonic acid (p-TSA)Immobilized Lipase (B570770) (e.g., Novozym 435)
Temperature 140°C40 - 60°C
Reaction Time 1 - 24 hours1 - 24 hours
Yield High (near completion)High (up to 96.7%)
Substrate Molar Ratio (Alcohol:Acid) 1:1 to 2:11:1 to 4:1
Catalyst Loading ~1% w/wVaries (e.g., 0.17g for a specific reaction scale)
Solvent Often requires a solvent like xyleneCan be performed solvent-free or in non-polar organic solvents
By-products Water (needs removal)Water
Environmental Considerations Use of strong acids, high temperatures, organic solventsMilder conditions, biodegradable catalyst, potential for solvent-free reaction
Experimental Protocol: Lipase-Catalyzed Synthesis of 2-Butoxyethyl Oleate

This protocol is adapted for the synthesis of 2-butoxyethyl oleate using an immobilized lipase.

Materials:

  • Oleic acid

  • 2-Butoxyethanol

  • Immobilized lipase (e.g., Novozym 435, from Candida antarctica)

  • n-Hexane (or other suitable non-polar solvent, optional for solvent-free)

  • Molecular sieves (3Å)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Equipment for reaction monitoring (e.g., TLC, GC, or titration)

Procedure:

  • Preparation of Reactants: In a clean, dry reaction vessel, combine oleic acid and 2-butoxyethanol. A molar excess of the alcohol (e.g., a 1:1.2 to 1:2 molar ratio of acid to alcohol) is often used to drive the reaction towards product formation.

  • Solvent Addition (Optional): If not performing a solvent-free reaction, add a suitable volume of a non-polar organic solvent such as n-hexane. The use of a solvent can aid in substrate solubility and reduce viscosity.

  • Water Removal: Add activated molecular sieves (approximately 10% w/w of the limiting reactant) to the mixture to remove the water produced during the esterification, which helps to shift the equilibrium towards the product.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical catalyst loading is 5-10% by weight of the substrates.

  • Reaction Incubation: Seal the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer. Maintain the reaction at a controlled temperature, typically between 40°C and 60°C.

  • Reaction Monitoring: Monitor the progress of the reaction periodically by taking small aliquots and analyzing them. This can be done by measuring the decrease in the acid value of the mixture via titration with a standard base, or by chromatographic methods such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a solvent and reused.

  • Purification: The product, 2-butoxyethyl oleate, can be purified from the reaction mixture by removing the solvent (if used) under reduced pressure and then using techniques such as column chromatography if further purification is required to remove any unreacted starting materials.

Application Note 2: this compound as a Solvent in Lipase-Catalyzed Transesterification

While direct, documented applications are sparse, the properties of this compound suggest its potential as a non-conventional solvent for certain enzyme-catalyzed reactions, particularly transesterification. Lipases, such as those from Pseudomonas cepacia and Candida antarctica, are known for their stability and activity in various organic solvents.[3][4] The use of an ester solvent like this compound could be advantageous in transesterification reactions where an ester is a substrate.

Proposed Experimental Protocol: Lipase-Catalyzed Transesterification of a Prochiral Diol in this compound

This protocol describes a model transesterification reaction for the synthesis of a chiral monoester from a prochiral diol, using this compound as the reaction medium.

Materials:

  • Prochiral diol (e.g., 2-o-benzylglycerol)

  • Acyl donor (e.g., vinyl acetate)

  • Immobilized lipase from Pseudomonas cepacia

  • This compound (anhydrous)

  • Molecular sieves (3Å)

  • Reaction vessel (e.g., screw-capped vial)

  • Shaking incubator or magnetic stirrer

  • Analytical instruments for monitoring (GC, HPLC)

Procedure:

  • Solvent and Substrate Preparation: In a dry reaction vessel, dissolve the prochiral diol in anhydrous this compound.

  • Acyl Donor Addition: Add the acyl donor (e.g., vinyl acetate) to the reaction mixture. The molar ratio of the acyl donor to the diol should be optimized, typically starting with a 1:1 or a slight excess of the acyl donor.

  • Enzyme Addition: Add the immobilized lipase from Pseudomonas cepacia to the mixture.

  • Reaction Incubation: Seal the vessel and incubate at a controlled temperature (e.g., 40-50°C) with agitation.

  • Monitoring: Periodically withdraw samples and analyze by GC or HPLC to determine the conversion of the diol and the formation of the mono- and di-ester products.

  • Work-up: After the desired conversion is achieved, filter to remove the enzyme. The solvent (this compound) can be removed under vacuum, and the product can be purified by column chromatography.

Visualizations

Enzymatic_Esterification_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Product Isolation Reactants Combine Oleic Acid & 2-Butoxyethanol Solvent Add Solvent (Optional) Reactants->Solvent Drying Add Molecular Sieves Solvent->Drying Enzyme Add Immobilized Lipase Drying->Enzyme Incubation Incubate at Controlled Temperature Enzyme->Incubation Monitoring Monitor Reaction (TLC/GC/Titration) Incubation->Monitoring Termination Filter to Remove Enzyme Monitoring->Termination Purification Purify Product (e.g., Column Chromatography) Termination->Purification

Caption: Experimental workflow for lipase-catalyzed esterification.

Ping_Pong_Bi_Bi_Mechanism E E EA E-Acid E->EA + Acid (A) F E-Acyl EA->F - H2O (P) FB E-Acyl-Alcohol F->FB + Alcohol (B) FB->E - Ester (Q)

Caption: Simplified Ping-Pong Bi-Bi kinetic mechanism for lipase-catalyzed esterification.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions with 2-Butoxyethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of 2-Butoxyethyl Acetate (B1210297) (EGBEA) in research and development. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered when using this versatile, high-boiling point solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using 2-Butoxyethyl acetate as a reaction solvent?

A1: this compound (boiling point: 192 °C) is an excellent solvent for reactions requiring elevated temperatures.[1] Its unique molecular structure, containing both ether and ester functionalities, allows it to dissolve a wide range of polar and non-polar compounds.[2][3] This makes it particularly useful for reactions with starting materials that have poor solubility in common solvents. Its low volatility also contributes to improved reaction control at high temperatures.[3]

Q2: How can I effectively remove the high-boiling point this compound after my reaction is complete?

A2: Due to its high boiling point, removing this compound can be challenging. The most effective method is vacuum distillation.[4] For heat-sensitive products, column chromatography can be used to separate the product from the solvent. An alternative strategy during work-up is to perform multiple extractions with a solvent in which your product is highly soluble but this compound is not.

Q3: My reaction mixture is very viscous when using this compound. How can I address this?

A3: Viscosity can be an issue, especially at lower temperatures. Ensure your stirring mechanism is robust enough to provide adequate mixing. If the viscosity is hindering the reaction rate, a modest increase in temperature can often reduce the viscosity and improve kinetics. However, be mindful of the thermal stability of your reactants and products.

Q4: Are there any known incompatibilities or side reactions I should be aware of when using this compound?

A4: this compound can react strongly with strong oxidizing agents.[1] Like other ethers, it can form peroxides over time, which can be hazardous. It is recommended to test for and remove any peroxides before distillation.[5] At elevated temperatures, the ester group could potentially undergo transesterification with alcoholic reactants, although this is generally a slow process unless catalyzed.

Q5: During aqueous work-up, I'm experiencing emulsion formation. How can I resolve this?

A5: Emulsion formation can occur, particularly with basic aqueous solutions. To break an emulsion, you can try adding a saturated brine solution, which increases the ionic strength of the aqueous phase and can force phase separation.[6] Allowing the separatory funnel to stand for an extended period can also help. In some cases, filtering the entire mixture through a pad of Celite can be effective.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Reaction Conversion Insufficient reaction temperature.Gradually increase the reaction temperature, monitoring for any product decomposition. Utilize a sealed reaction vessel if necessary to reach temperatures above the solvent's atmospheric boiling point.
Poor solubility of reactants at the current temperature.Increase the temperature to improve solubility. If this is not feasible, consider adding a co-solvent, but be aware this may alter the reaction kinetics.
Inefficient mixing due to high viscosity.Use a more powerful overhead stirrer. A slight increase in temperature can also decrease viscosity.
Formation of Impurities Thermal decomposition of starting materials or products at high temperatures.Optimize the reaction temperature by running a series of experiments at different temperatures to find the optimal balance between reaction rate and impurity formation.
Side reactions with the solvent (e.g., transesterification).If transesterification with an alcohol substrate is suspected, consider protecting the alcohol or using a different high-boiling point solvent.
Difficult Product Isolation Product has a similar boiling point to this compound.Utilize vacuum distillation to increase the difference in boiling points. Alternatively, use column chromatography for separation.
Product is lost during aqueous work-up.This compound has some water solubility. If your product is also slightly water-soluble, it may be lost to the aqueous layer. Minimize the volume of aqueous washes and back-extract the aqueous layers with a suitable organic solvent.
Phase Separation Issues During Work-up Formation of a stable emulsion.Add brine to the separatory funnel to "salt out" the organic layer. Gently swirl or rock the funnel instead of vigorous shaking. If an emulsion persists, filtration through Celite can be effective.[7]
No clear separation between layers.This may occur if a co-solvent that is miscible with both the organic and aqueous phases is present. If possible, remove the co-solvent via rotary evaporation before performing the aqueous work-up.[8]

Experimental Protocols

Example Protocol: High-Temperature Esterification of a Poorly Soluble Carboxylic Acid

This protocol is a hypothetical example based on the principles of esterification and the properties of this compound.

Objective: To synthesize a novel ester from a poorly soluble carboxylic acid and a high-boiling point alcohol, where high temperatures are required to drive the reaction to completion.

Materials:

  • Carboxylic Acid (Substrate 1)

  • High-Boiling Point Alcohol (Substrate 2)

  • This compound (Solvent)

  • Niobium (V) oxide (Catalyst)[9]

  • Toluene (B28343) (for azeotropic water removal)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add the carboxylic acid (1.0 eq), the high-boiling point alcohol (1.2 eq), and this compound as the solvent.

  • Catalyst Addition: Add Niobium (V) oxide (5 mol%) to the reaction mixture.[9]

  • Azeotropic Water Removal: Fill the Dean-Stark trap with toluene.

  • Reaction: Heat the mixture to reflux (approximately 140-160 °C) with vigorous stirring. Monitor the collection of water in the Dean-Stark trap.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the solid catalyst.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the toluene and the majority of the this compound under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to remove residual this compound and other impurities.

Data Presentation

Table 1: Optimization of Reaction Temperature

This table illustrates a hypothetical optimization of temperature for the esterification reaction.

EntryTemperature (°C)Reaction Time (h)Conversion (%)
11201265
2140885
3160 6 >95
41806>95 (with minor decomposition)
Table 2: Optimization of Catalyst Loading

This table shows a hypothetical optimization of the catalyst loading for the esterification reaction at 160 °C.

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)
111070
22.5890
35 6 >95
4106>95

Visualizations

Reaction_Optimization_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Combine Reactants & This compound B Add Catalyst A->B C Set up Reflux & Dean-Stark B->C D Heat to Reflux (e.g., 160°C) C->D E Monitor by TLC/GC D->E F Reaction Complete? E->F F->E No G Cool & Filter Catalyst F->G Yes H Aqueous Wash (NaHCO3, Brine) G->H I Dry Organic Layer H->I J Remove Solvent (Vacuum) I->J K Purify Product (Distillation/Chromatography) J->K

Caption: Workflow for a high-temperature esterification reaction using this compound.

Troubleshooting_Low_Conversion cluster_causes Potential Causes cluster_solutions Solutions Start Low Conversion Observed Temp Insufficient Temperature Start->Temp Solubility Poor Reactant Solubility Start->Solubility Mixing Inefficient Mixing Start->Mixing Increase_T Increase Reaction Temperature Temp->Increase_T Check_Sol Confirm Solubility at Reaction Temperature Solubility->Check_Sol Improve_Stir Use Overhead Stirrer/ Increase Stir Rate Mixing->Improve_Stir Check_Sol->Increase_T

Caption: Troubleshooting guide for low reaction conversion in this compound.

References

Troubleshooting peak tailing of 2-Butoxyethyl acetate in GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the Gas Chromatography (GC) analysis of 2-Butoxyethyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in GC analysis?

A1: In an ideal GC separation, chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a phenomenon where the peak is asymmetrical, with a drawn-out or "tailing" edge on the latter side of the peak. This can negatively impact the accuracy and precision of quantification by making it difficult to determine the true peak area and height.[1]

Q2: Why is my 2-Butoxyethyl acetate peak tailing?

A2: Peak tailing of this compound can be caused by a variety of factors, which can be broadly categorized as either chemical or physical issues within the GC system.[2] Chemical causes often involve interactions between the analyte and active sites in the system, while physical causes are typically related to disruptions in the carrier gas flow path.[3]

Q3: How can I quickly determine if the problem is chemical or physical?

A3: A good first step is to examine the chromatogram. If all peaks are tailing, the issue is likely physical, such as a poor column installation or a leak.[4] If only the this compound peak or other polar compound peaks are tailing, the cause is more likely to be chemical in nature, such as active sites in the liner or column.[2]

Q4: Can the injection technique affect peak shape?

A4: Yes, the injection technique can significantly impact peak shape. For instance, in splitless injections, if the initial oven temperature is too high, it can lead to solvent flooding and cause peak tailing, particularly for early eluting peaks.[3] Overloading the column with too much sample can also lead to peak distortion.[5]

Q5: How often should I perform inlet maintenance to prevent peak tailing?

A5: Regular inlet maintenance is crucial for preventing peak tailing. The frequency of maintenance depends on the number of samples analyzed and the cleanliness of the sample matrix. A good practice is to inspect and, if necessary, replace the inlet liner and septum after every 100-200 injections, or sooner if peak tailing is observed.[6]

Troubleshooting Guides

This section provides detailed question-and-answer-based guides to resolve specific issues causing peak tailing of this compound.

Guide 1: Addressing Inlet-Related Issues

Q: I suspect the GC inlet is causing the peak tailing. What should I check?

A: The inlet is a common source of peak tailing. Here’s a systematic approach to troubleshooting inlet issues:

  • Inspect and Replace the Liner: The glass inlet liner can become contaminated with non-volatile residues from the sample matrix, creating active sites that can interact with this compound. Replace the liner with a new, deactivated one.

  • Check for Septum Debris: Particles from the septum can fall into the liner, creating a tortuous path for the sample and causing peak tailing. Inspect the liner for any debris and replace the septum if it appears cored or damaged.

  • Verify Liner Type: Ensure you are using the correct type of liner for your application. For active compounds like esters, a liner with deactivation is recommended.

  • Optimize Inlet Temperature: An inlet temperature that is too low can result in slow vaporization of the sample, leading to band broadening and tailing. Conversely, a temperature that is too high can cause sample degradation. A good starting point for this compound is 250 °C.

Guide 2: Diagnosing and Resolving Column Problems

Q: I've performed inlet maintenance, but the peak tailing persists. Could my column be the problem?

A: Yes, the column is another likely source of the issue. Here’s how to troubleshoot column-related problems:

  • Column Contamination: The front end of the column can become contaminated with non-volatile matrix components. Trimming 15-20 cm from the inlet side of the column can often resolve the issue.[5]

  • Improper Column Installation: A poorly cut or improperly installed column can create dead volume or turbulence in the flow path, leading to peak tailing for all compounds.[6] Ensure the column is cut cleanly and squarely and installed at the correct depth in the inlet and detector.

  • Column Activity: Over time, the stationary phase of the column can degrade, exposing active silanol (B1196071) groups that can interact with polar analytes. If trimming the column does not help, the column may need to be replaced.

  • Stationary Phase Mismatch: While less common, using a highly polar column for a relatively non-polar analyte can sometimes cause peak shape issues. However, for this compound, a mid-polar to polar column is generally suitable.

Quantitative Data Summary

The following table provides illustrative data on how different conditions can affect the peak asymmetry factor of this compound. An ideal peak has an asymmetry factor of 1.0. Values greater than 1.2 are generally considered to indicate significant tailing.

ConditionAsymmetry Factor (Typical)Potential CauseRecommended Action
New Column, Clean Inlet 1.0 - 1.2Optimal ConditionsN/A
Aged Column (>500 injections) 1.5 - 1.8Column contamination/activityTrim 15-20 cm from the column inlet or replace the column.
Contaminated Inlet Liner 1.6 - 2.0Active sites in the linerReplace the inlet liner with a new, deactivated one.
Improper Column Installation > 1.8 (all peaks)Dead volume, leaksRe-install the column, ensuring a clean, square cut and correct positioning.
Low Inlet Temperature (e.g., 180°C) 1.4 - 1.7Incomplete vaporizationIncrease inlet temperature (e.g., to 250°C).

Experimental Protocol: GC Analysis of this compound

This protocol is based on established methods for the analysis of this compound and is intended as a starting point for method development and troubleshooting.[7]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methylene (B1212753) chloride/methanol, 95/5 v/v).[7]

  • Prepare a series of working standards by diluting the stock solution to the desired concentrations.

  • If analyzing samples from a complex matrix, appropriate sample extraction and clean-up procedures should be employed.

2. GC System and Parameters:

  • Gas Chromatograph: Agilent 6890 or equivalent with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as a Nukol™ (Supelco, Inc.) or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended to minimize peak tailing.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless inlet in split mode (e.g., 50:1 split ratio).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 180 °C.

    • Hold: 5 minutes.

  • Detector: FID at 275 °C.

  • Injection Volume: 1 µL.

3. Analysis Procedure:

  • Equilibrate the GC system until a stable baseline is achieved.

  • Inject a solvent blank to ensure the system is clean.

  • Inject the series of working standards to generate a calibration curve.

  • Inject the samples for analysis.

  • After the analysis sequence, perform a system bake-out by holding the oven at a high temperature (below the column's maximum limit) to remove any residual contaminants.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Peak Tailing Start Peak Tailing Observed for This compound CheckAllPeaks Are all peaks in the chromatogram tailing? Start->CheckAllPeaks PhysicalIssue Likely a physical issue: - Poor column cut - Improper column installation - System leak CheckAllPeaks->PhysicalIssue  Yes ChemicalIssue Likely a chemical issue: - Active sites - Column contamination - Incompatible phase CheckAllPeaks->ChemicalIssue  No FixPhysical Action: - Re-cut and re-install column - Perform leak check PhysicalIssue->FixPhysical InletMaintenance Start with Inlet Maintenance: - Replace liner and septum - Clean the inlet port ChemicalIssue->InletMaintenance ProblemSolved1 Problem Resolved? FixPhysical->ProblemSolved1 InletMaintenance->ProblemSolved1 ColumnMaintenance Perform Column Maintenance: - Trim 15-20 cm from inlet - Condition the column ProblemSolved1->ColumnMaintenance  No End Analysis Complete ProblemSolved1->End  Yes ProblemSolved2 Problem Resolved? ColumnMaintenance->ProblemSolved2 MethodReview Review and Optimize Method: - Check temperatures - Adjust flow rate - Consider a different column ProblemSolved2->MethodReview  No ProblemSolved2->End  Yes MethodReview->End

Caption: A flowchart illustrating the logical steps for troubleshooting peak tailing.

Interactions Causing Peak Tailing

Chemical_Interactions Chemical Interactions Leading to Peak Tailing cluster_column GC Column/Inlet Liner cluster_chromatogram Resulting Chromatogram ActiveSite Active Site (e.g., Silanol Group, -Si-OH) Analyte This compound (Polar Ester Group) Analyte->ActiveSite Strong Interaction Interaction Adsorption/ Hydrogen Bonding TailingPeak Tailing Peak Interaction->TailingPeak  Leads to delayed elution  of some analyte molecules IdealPeak Ideal Symmetrical Peak

Caption: Diagram showing how active sites can cause peak tailing.

References

Stability of 2-Butoxyethyl acetate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Butoxyethyl Acetate (B1210297)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Butoxyethyl acetate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a high-boiling point, colorless liquid with a mild, fruity odor.[1] It is the acetate ester of 2-butoxyethanol (B58217). Due to its excellent solvency, it is widely used in the coatings industry for lacquers, varnishes, enamels, and epoxy resins.[1][2] It also serves as a coalescing aid in latex paints and is found in some ink and spot remover formulations.[2][3]

Q2: Is this compound stable under standard storage and handling conditions?

A2: Yes, this compound is considered chemically stable under standard ambient conditions, including room temperature and pressure.[4][5][6] For optimal shelf life, it should be stored in a cool, dry, well-ventilated area in tightly sealed containers, away from ignition sources and incompatible materials.[7] Unopened containers are typically stable for up to 18 months, while opened containers should be used within 12 months.[7]

Q3: What happens to this compound under acidic conditions?

A3: Under acidic conditions, this compound can undergo hydrolysis, a reaction that splits the ester bond. This reaction is catalyzed by the presence of a dilute acid (e.g., hydrochloric acid or sulfuric acid) and water.[8] The hydrolysis is a reversible process that yields 2-butoxyethanol and acetic acid.[9][10] To drive the reaction towards completion, an excess of water is typically required.[8][11]

Q4: How does this compound behave in the presence of a base?

A4: In the presence of a base, such as sodium hydroxide (B78521), this compound undergoes a rapid and generally irreversible hydrolysis reaction known as saponification.[8] This reaction produces 2-butoxyethanol and the salt of the carboxylic acid, in this case, an acetate salt (e.g., sodium acetate).[8] Safety data sheets warn that violent reactions are possible with strong alkalis.[4][5]

Q5: What are the expected degradation products from the hydrolysis of this compound?

A5: The primary degradation products from the hydrolysis of this compound are 2-butoxyethanol and acetic acid (under acidic or neutral conditions) or an acetate salt (under basic conditions).[9][10] In biological or environmental systems, these products may be further degraded.[9]

Q6: What experimental factors can influence the rate of hydrolysis?

A6: The rate of hydrolysis for esters like this compound is influenced by several key factors:

  • pH: The reaction is significantly faster under both acidic and basic conditions compared to neutral conditions.[12]

  • Temperature: Increasing the temperature will increase the rate of hydrolysis.[13] Conversely, performing aqueous washes with cold solutions can slow down unwanted hydrolysis during an experimental workup.[14]

  • Contact Time: The longer the ester is in contact with an aqueous acidic or basic solution, the greater the extent of hydrolysis will be.[14]

  • Steric Hindrance: While a molecular-level factor, esters with more bulky groups near the ester linkage are generally more stable and hydrolyze more slowly.[14]

Troubleshooting Guide

Problem: My reaction yield is low, and I suspect the this compound product is degrading during the aqueous workup.

  • Question: Did you use a strong base (e.g., NaOH, KOH) to neutralize the reaction mixture?

    • Answer: Strong bases can cause rapid saponification of the ester. It is recommended to use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for neutralization.[14] Perform the wash quickly and efficiently to minimize contact time.

  • Question: Was the workup performed at room temperature?

    • Answer: The rate of hydrolysis is temperature-dependent. Performing all aqueous washes in an ice bath with ice-cold solutions will significantly slow down the kinetics of hydrolysis and improve your yield.[14]

  • Question: How thoroughly was the organic layer dried after the aqueous wash?

    • Answer: Residual water, especially if any acid or base catalyst remains, can lead to hydrolysis over time. Use an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) until it no longer clumps, indicating that the water has been effectively removed.[14] A final wash with cold, saturated brine can also help remove residual water before the drying step.[14]

Problem: I am observing unexpected peaks corresponding to 2-butoxyethanol or acetic acid in my sample analysis (GC-MS, HPLC, NMR).

  • Question: What is the pH of your sample or formulation?

    • Answer: The presence of acidic or basic components in your formulation can catalyze the hydrolysis of this compound over time, even at room temperature. Ensure the pH of the final product is near neutral if stability is critical.

  • Question: How was the sample stored and for how long?

    • Answer: Prolonged storage, especially at elevated temperatures, can lead to degradation. Store samples in a cool, dark place. The presence of moisture in the sample or storage container can also contribute to hydrolysis.

  • Question: Could the analytical method itself be causing degradation?

    • Answer: High temperatures in a GC injection port can sometimes cause susceptible molecules to degrade. If you suspect this, try using a lower injection temperature. For LC-MS, ensure the mobile phase is compatible and will not promote hydrolysis.

Data Summary

The stability of this compound is highly dependent on the pH of the surrounding medium. The following table provides a qualitative summary of its stability profile.

ConditionpH RangeRelative Rate of HydrolysisPrimary ProductsReversibility
Acidic < 7Catalyzed, increases as pH decreases2-Butoxyethanol, Acetic AcidReversible
Neutral ~ 7Very Slow2-Butoxyethanol, Acetic AcidReversible
Basic > 7Catalyzed, increases as pH increases2-Butoxyethanol, Acetate SaltIrreversible

Experimental Protocols

Protocol: General Assessment of Ester Stability in Aqueous Solutions

This protocol outlines a general procedure to determine the rate of hydrolysis of this compound under specific pH and temperature conditions.

1. Materials:

  • This compound
  • Buffer solutions of desired pH (e.g., pH 4, 7, 9)
  • Acidic solution (e.g., 0.1 M HCl)
  • Basic solution (e.g., 0.1 M NaOH)
  • Internal standard for chromatographic analysis (e.g., dodecane, if using GC)
  • Quenching solution (e.g., a saturated solution of sodium bicarbonate for acidic reactions, or an acid for basic reactions, to neutralize the catalyst)
  • Extraction solvent (e.g., ethyl acetate, diethyl ether)
  • Anhydrous sodium sulfate
  • Thermostatically controlled water bath or incubator
  • Analytical instrument (GC-FID, HPLC-UV, etc.)

2. Procedure:

  • Prepare Reaction Solutions: In separate vials, add a known volume of the chosen aqueous medium (buffer, acid, or base).
  • Equilibrate Temperature: Place the vials in the thermostatic bath and allow them to equilibrate to the desired experimental temperature (e.g., 25°C, 40°C, 60°C).
  • Initiate Reaction: Add a small, accurately known amount of this compound to each vial to achieve the target starting concentration. Start a timer immediately after addition and mixing. This is your t=0 point.
  • Sample Collection: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
  • Quench Reaction: Immediately add the aliquot to a vial containing the appropriate quenching solution to stop the hydrolysis.
  • Extraction: Add a known amount of an internal standard and the extraction solvent to the quenched sample. Vortex thoroughly to extract the remaining this compound into the organic layer.
  • Drying and Analysis: Separate the organic layer, dry it over anhydrous sodium sulfate, and transfer it to an autosampler vial for analysis.
  • Data Analysis: Analyze the samples using a pre-calibrated chromatographic method to determine the concentration of this compound at each time point. Plot the concentration of this compound versus time. From this data, the rate of degradation and the half-life of the ester under those specific conditions can be calculated.[15]

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Start: Stability Issue (e.g., Low Yield, Impurities) check_ph Check pH of Aqueous Solutions Used start->check_ph ph_extreme Is pH strongly acidic (<4) or basic (>9)? check_ph->ph_extreme check_temp Check Workup Temperature ph_extreme->check_temp No solution1 Solution: Use cold (~0°C), weak base (e.g., NaHCO3) for neutralization. ph_extreme->solution1 Yes temp_high Was workup done at room temp or higher? check_temp->temp_high check_time Evaluate Contact Time with Aqueous Phase temp_high->check_time No solution2 Solution: Perform aqueous washes in an ice bath. temp_high->solution2 Yes time_long Was contact time prolonged? check_time->time_long check_drying Review Drying Step time_long->check_drying No solution3 Solution: Minimize time for washes and phase separations. time_long->solution3 Yes drying_incomplete Was drying agent used until clear? check_drying->drying_incomplete solution4 Solution: Use sufficient anhydrous drying agent (e.g., Na2SO4). drying_incomplete->solution4 Yes end_node Stability Optimized drying_incomplete->end_node No solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting workflow for diagnosing and resolving stability issues with this compound.

References

Minimizing impurities in the synthesis of 2-Butoxyethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-Butoxyethyl acetate (B1210297).

Frequently Asked Questions (FAQs) & Troubleshooting

1. What are the most common impurities in the synthesis of 2-Butoxyethyl acetate?

The most prevalent impurities are typically unreacted starting materials:

  • 2-Butoxyethanol (B58217): Due to incomplete reaction or unfavorable equilibrium.

  • Acetic Acid: Especially when used in excess to drive the reaction forward.[1]

Other potential impurities can include:

  • Water: A byproduct of the esterification reaction.

  • Byproducts from side reactions: Although less common under controlled conditions, these can include ethers or products of thermal decomposition.

  • Impurities from starting materials: Commercial grades of 2-butoxyethanol may contain small amounts of ethylene (B1197577) glycol, diethylene glycol, and diethylene glycol monobutyl ether.[2]

2. My reaction yield is low, and I have a significant amount of unreacted 2-butoxyethanol and acetic acid. How can I improve the conversion?

Low conversion in Fischer esterification is often due to the reversible nature of the reaction.[3][4][5][6] To drive the equilibrium towards the product (this compound), consider the following strategies:

  • Use an excess of one reactant: Using an excess of acetic acid is a common method to shift the equilibrium. However, this will require a more rigorous purification step to remove the unreacted acid.

  • Remove water as it forms: Water is a byproduct, and its removal will push the reaction to completion according to Le Chatelier's principle.[5] This can be achieved by:

    • Azeotropic distillation: Using a solvent like toluene (B28343) or hexane (B92381) with a Dean-Stark trap to sequester the water.

    • Using a dehydrating agent: While less common for this specific synthesis on a large scale, molecular sieves can be used for smaller-scale reactions.

  • Increase catalyst concentration: A higher concentration of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) can increase the reaction rate. However, excessive amounts can lead to side reactions and discoloration.

  • Increase reaction temperature: Higher temperatures generally increase the reaction rate. The typical temperature range for this esterification is 70-150 °C.[1]

3. I am observing a colored tint (yellowish to brownish) in my final product. What is the cause, and how can I prevent or remove it?

Color formation in esterification reactions can be attributed to:

  • High reaction temperatures: Excessive heat can cause thermal decomposition of the reactants or products, leading to colored byproducts.

  • Aggressive catalysts: Strong mineral acids, especially at high concentrations, can promote side reactions that produce colored impurities.

  • Oxygen presence: Oxidation of reactants or products, particularly at elevated temperatures, can result in colored species.

Troubleshooting and Prevention:

  • Optimize reaction temperature: Maintain the temperature within the recommended range (90-120 °C is often optimal) to ensure a good reaction rate without causing degradation.[1]

  • Use a milder catalyst: Consider using a solid acid catalyst or a less aggressive organic acid like p-toluenesulfonic acid.

  • Perform the reaction under an inert atmosphere: Blanketing the reaction with nitrogen or argon can prevent oxidation.

  • Purification: Discoloration can often be removed during distillation, as the colored impurities may be less volatile than the desired product.

4. My GC analysis shows unexpected peaks. What could they be, and how can I identify them?

Unexpected peaks in your gas chromatogram could be:

  • Byproducts of side reactions: At higher temperatures, ether cleavage or other rearrangements can occur.

  • Impurities from starting materials: As mentioned, commercial 2-butoxyethanol can contain other glycols or glycol ethers.[2]

  • Contaminants from equipment: Ensure all glassware and equipment are thoroughly clean.

  • Peroxides: this compound can form explosive peroxides and should be checked for their presence before distillation.[7]

Identification and Mitigation:

  • GC-MS analysis: Gas Chromatography-Mass Spectrometry is a powerful tool for identifying unknown compounds by providing their mass spectra.

  • Analyze starting materials: Run a GC analysis of your starting 2-butoxyethanol and acetic acid to check for pre-existing impurities.

  • Optimize reaction conditions: Lowering the reaction temperature or changing the catalyst may minimize the formation of byproducts.

Data Presentation

Table 1: Influence of Reaction Conditions on this compound Synthesis

ParameterConditionExpected Impact on PurityPotential IssuesMitigation Strategies
Temperature Low (<90°C)High (low byproducts)Low reaction rate, incomplete conversionIncrease reaction time, use a more active catalyst.
Optimal (90-120°C)High purity and good yield-Monitor reaction progress.
High (>150°C)DecreasedFormation of colored byproducts, potential for decompositionReduce temperature, use an inert atmosphere.
Catalyst Mineral Acid (e.g., H₂SO₄)Effective conversionPotential for side reactions and color formation[1]Use in moderation, ensure thorough neutralization.
Organic Acid (e.g., p-TsOH)Good conversionGenerally fewer side reactions than mineral acids-
Solid Acid CatalystHigh purity, easier separationLower activity compared to homogeneous catalystsIncrease catalyst loading or reaction time.[1]
Reactant Molar Ratio (Acetic Acid:2-Butoxyethanol) 1:1Lower conversionEquilibrium may not favor product formationRemove water as it forms.
>1:1Higher conversionExcess acetic acid in the productThorough neutralization and washing steps required.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification
  • Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap (if using azeotropic water removal). Add a magnetic stir bar.

  • Reactant Charging: To the round-bottom flask, add 2-butoxyethanol (1.0 mol).

  • Catalyst and Second Reactant Addition: In a separate container, carefully add the acid catalyst (e.g., 0.02 mol of p-toluenesulfonic acid) to an excess of acetic acid (1.2 mol). Slowly add this mixture to the stirring 2-butoxyethanol in the reaction flask.

  • Reaction: Heat the mixture to reflux (typically 100-120°C) and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, or until reaction completion is confirmed by GC analysis.

  • Cooling: Allow the reaction mixture to cool to room temperature.

Protocol 2: Purification of this compound
  • Transfer: Transfer the cooled reaction mixture to a separatory funnel.

  • Neutralization: Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel in small portions. Swirl gently and vent frequently to release the CO₂ gas produced. Continue adding the bicarbonate solution until the effervescence ceases. This step neutralizes the excess acetic acid and the acid catalyst.

  • Washing:

    • Wash the organic layer with deionized water.

    • Wash the organic layer with a saturated sodium chloride solution (brine) to aid in the separation of the layers.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filtration: Filter the mixture to remove the drying agent.

  • Distillation: Purify the crude this compound by fractional distillation under atmospheric or reduced pressure. The boiling point of this compound is approximately 192°C at atmospheric pressure.[8][9] Collect the fraction that distills at the correct temperature.

Protocol 3: GC-FID Analysis of this compound
  • Instrument Conditions (Example):

    • Column: A polar capillary column (e.g., DB-Wax or similar) is suitable.

    • Injector Temperature: 250°C

    • Detector (FID) Temperature: 250°C

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

    • Carrier Gas: Helium or Nitrogen.

  • Sample Preparation: Dilute a small aliquot of the sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Analysis: Identify and quantify the peaks by comparing their retention times and areas with those of known standards for this compound, 2-butoxyethanol, and acetic acid.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reactants Charge Reactants (2-Butoxyethanol, Acetic Acid) catalyst Add Catalyst (e.g., p-TsOH) reactants->catalyst reflux Heat to Reflux (100-120°C) catalyst->reflux neutralize Neutralize (NaHCO3 wash) reflux->neutralize wash Wash (Water, Brine) neutralize->wash dry Dry (Anhydrous MgSO4) wash->dry distill Fractional Distillation dry->distill gc_analysis GC-FID Analysis distill->gc_analysis product Pure 2-Butoxyethyl Acetate distill->product

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_low_yield Low Yield / Incomplete Reaction cluster_color Product Discoloration cluster_peaks Unexpected GC Peaks start Problem Detected check_equilibrium Cause: Unfavorable Equilibrium start->check_equilibrium check_temp Cause: High Temperature start->check_temp check_side_reactions Cause: Side Reactions start->check_side_reactions solution_excess_reactant Solution: Use Excess Acetic Acid check_equilibrium->solution_excess_reactant Option 1 solution_remove_water Solution: Remove Water (Dean-Stark) check_equilibrium->solution_remove_water Option 2 check_catalyst Cause: Aggressive Catalyst solution_optimize_temp Solution: Lower Reaction Temp check_temp->solution_optimize_temp solution_change_catalyst Solution: Use Milder Catalyst check_catalyst->solution_change_catalyst check_starting_materials Cause: Impure Starting Materials solution_gc_ms Solution: Identify with GC-MS check_side_reactions->solution_gc_ms solution_analyze_reagents Solution: Analyze Reagents check_starting_materials->solution_analyze_reagents

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Photodegradation of 2-Butoxyethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the photodegradation of 2-Butoxyethyl acetate (B1210297) in experimental setups.

Frequently Asked Questions (FAQs)

Q1: Is direct photolysis an effective method for degrading 2-Butoxyethyl acetate?

A1: Direct photolysis, which involves the degradation of a compound by direct absorption of light, is not considered a significant degradation pathway for this compound in aqueous environments.[1][2] The molecule does not absorb light at wavelengths typically found in sunlight that reaches the Earth's surface.[2] Therefore, experimental setups relying solely on a UV lamp without a catalyst are unlikely to yield significant degradation.

Q2: What are the expected major degradation pathways for this compound in advanced oxidation processes (AOPs)?

A2: In the presence of strong oxidizing species like hydroxyl radicals (•OH) generated during advanced oxidation processes (AOPs) such as photocatalysis, this compound is expected to degrade. The primary atmospheric degradation pathway is through reaction with hydroxyl radicals.[1] In an experimental setting, the degradation is likely initiated by the abstraction of a hydrogen atom from the ether or ester group by a hydroxyl radical, leading to a cascade of oxidation reactions. This can result in the formation of intermediates such as 2-butoxyethanol, acetic acid, and smaller aldehydes and carboxylic acids, eventually leading to complete mineralization to CO2 and H2O under ideal conditions.

Q3: What analytical methods are suitable for monitoring the degradation of this compound and its byproducts?

A3: Gas chromatography (GC) coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) are the most common and effective methods for the quantitative and qualitative analysis of this compound and its degradation products.[3] For aqueous samples, liquid-phase injection can be used, while for gas-phase experiments, techniques like solid-phase microextraction (SPME) or collection onto sorbent tubes followed by thermal desorption are suitable for sample introduction into the GC.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no degradation of this compound Ineffective light source: The lamp's emission spectrum may not overlap with the absorption spectrum of the photocatalyst.- Ensure the light source (e.g., UV-A, UV-C) is appropriate for activating the chosen photocatalyst (e.g., TiO₂). - Check the age of the lamp, as output can decrease over time.
Catalyst deactivation: The photocatalyst surface can become fouled by reaction intermediates or impurities.- Consider regenerating the catalyst by washing with a suitable solvent or by thermal treatment. - Ensure the purity of the starting materials and the reaction medium.
Insufficient catalyst loading: The amount of catalyst may be too low for the given concentration of this compound.- Optimize the catalyst concentration. Note that excessive catalyst loading can lead to light scattering and reduced efficiency.
Mass transfer limitations: The transport of this compound to the catalyst surface may be the rate-limiting step.- Increase the stirring or mixing rate in the reactor. - For gas-phase systems, optimize the flow rate.
Inconsistent or non-reproducible results Fluctuations in experimental conditions: Variations in temperature, light intensity, or pH can affect reaction rates.- Use a thermostated reactor to maintain a constant temperature. - Monitor the light intensity using a radiometer. - Buffer the reaction solution to maintain a constant pH.
Inhomogeneous catalyst suspension: The photocatalyst may not be uniformly dispersed in the reaction medium.- Use ultrasonication to disperse the catalyst before the experiment. - Ensure continuous and vigorous stirring throughout the experiment.
Formation of unexpected byproducts Complex reaction pathways: The degradation of this compound can proceed through multiple pathways, leading to a variety of intermediates.- Use analytical techniques like GC-MS to identify the byproducts. - Consult literature on the degradation of similar compounds (e.g., other glycol ethers, esters) to understand potential reaction mechanisms.
Incomplete mineralization: The experimental conditions may not be sufficient for the complete degradation of intermediates.- Increase the reaction time. - Optimize parameters such as catalyst loading, light intensity, and oxidant concentration (if applicable).

Experimental Protocols

While specific quantitative data for the photodegradation of this compound is limited, the following protocol for the photocatalytic degradation of a generic volatile organic compound (VOC) in the gas phase can be adapted for this compound.

Protocol: Gas-Phase Photocatalytic Degradation of this compound using TiO₂

1. Materials and Equipment:

  • Photocatalytic reactor (e.g., annular reactor with a quartz sleeve)

  • UV lamp (e.g., UV-A, 365 nm)

  • Titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P25)

  • Gas-tight syringes

  • Mass flow controllers

  • Zero-air or synthetic air generator

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

  • This compound (high purity)

2. Experimental Setup:

ExperimentalSetup cluster_gas_prep Gas Preparation cluster_reactor Photocatalytic Reactor cluster_analysis Analysis Air Zero Air MFC1 Mass Flow Controller 1 Air->MFC1 MFC2 Mass Flow Controller 2 Air->MFC2 Bubbler Bubbler with This compound MFC1->Bubbler Mixing Mixing Chamber Bubbler->Mixing MFC2->Mixing Reactor Reactor with TiO₂-coated surface and UV Lamp Mixing->Reactor Inlet Gas GC GC-FID/MS Reactor->GC Outlet Gas (Sampling) Vent Vent Reactor->Vent

Caption: Experimental workflow for gas-phase photodegradation.

3. Procedure:

  • Catalyst Preparation: Prepare a slurry of TiO₂ in a suitable solvent (e.g., ethanol). Coat the inner surface of the reactor with the slurry and dry it in an oven to obtain a uniform catalyst film.

  • System Assembly: Assemble the reactor with the UV lamp and connect it to the gas delivery and analysis system as shown in the diagram.

  • Gas Stream Generation: Generate a continuous gas stream containing a known concentration of this compound by passing a controlled flow of zero air through a bubbler containing the liquid compound and diluting it with another stream of zero air.

  • Adsorption-Desorption Equilibrium: In the dark, pass the gas stream through the reactor until the concentration of this compound at the outlet is stable and equal to the inlet concentration, indicating that adsorption-desorption equilibrium has been reached.

  • Photocatalytic Reaction: Turn on the UV lamp to initiate the photocatalytic degradation.

  • Monitoring: Periodically sample the gas at the reactor outlet and analyze it using GC-FID or GC-MS to determine the concentration of this compound and identify any degradation byproducts.

  • Data Analysis: Calculate the degradation efficiency of this compound at different time points.

Quantitative Data

Specific experimental data on the photodegradation of this compound is scarce in the literature. However, the following table summarizes some relevant physical and chemical properties.

PropertyValue
Molecular Formula C₈H₁₆O₃
Molar Mass 160.21 g/mol
Boiling Point 192 °C
Vapor Pressure 0.3 mmHg at 20 °C
Solubility in Water 1.5 g/100 mL at 20 °C
Atmospheric Half-life Estimated to be on the order of hours due to reaction with hydroxyl radicals.[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the general mechanism of photocatalytic degradation of an organic compound like this compound using a semiconductor photocatalyst such as TiO₂.

PhotocatalysisMechanism TiO2 TiO₂ (Semiconductor) e e⁻ (Conduction Band) TiO2->e h h⁺ (Valence Band) TiO2->h Photon Photon (hν) Photon->TiO2 Light Absorption O2_radical •O₂⁻ (Superoxide Radical) e->O2_radical OH_radical •OH (Hydroxyl Radical) h->OH_radical O2 O₂ (adsorbed) O2->O2_radical Reduction H2O H₂O (adsorbed) H2O->OH_radical Oxidation Intermediates Degradation Intermediates OH_radical->Intermediates O2_radical->Intermediates BEA 2-Butoxyethyl Acetate BEA->Intermediates Oxidation by •OH and •O₂⁻ Mineralization CO₂ + H₂O Intermediates->Mineralization Further Oxidation

Caption: General mechanism of photocatalytic degradation.

References

Technical Support Center: Addressing Interference of 2-Butoxyethyl Acetate in Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing spectroscopic techniques, the presence of solvents can be a significant source of interference, potentially compromising experimental results. 2-Butoxyethyl acetate (B1210297), a commonly used solvent, can introduce challenges in various spectroscopic methods. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and resolve these interferences.

Frequently Asked Questions (FAQs)

Q1: What are the primary spectroscopic techniques where interference from 2-Butoxyethyl acetate is a concern?

A1: Interference from this compound can be observed in several common spectroscopic techniques, including:

  • UV-Visible (UV-Vis) Spectroscopy: Due to its absorbance in the lower UV region.

  • Fluorescence Spectroscopy: Potential for background fluorescence or quenching effects.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Residual solvent signals can overlap with analyte peaks.

  • Infrared (IR) Spectroscopy: Characteristic vibrations of the solvent can mask analyte signals.

  • Raman Spectroscopy: Solvent-related Raman scattering can interfere with the signals from the sample.

Q2: How can I identify if this compound is interfering with my measurements?

A2: The signs of interference depend on the technique:

  • UV-Vis: An unusually high absorbance baseline, especially at lower wavelengths, or the appearance of unexpected peaks. A solvent blank will show significant absorbance in the region of interest.

  • Fluorescence: A high background signal in the emission spectrum of a blank sample, or lower than expected fluorescence intensity of the analyte (quenching).

  • NMR: The presence of characteristic peaks of this compound in your sample's spectrum that are not part of your analyte.

  • IR: Broad absorption bands corresponding to C-O, C=O, and C-H vibrations of the ester that overlap with your analyte's spectral features.

  • Raman: Sharp peaks in the spectrum that do not belong to the analyte, which can be identified by running a spectrum of pure this compound.

Q3: What are some general best practices to minimize solvent interference?

A3:

  • Use High-Purity Solvents: Always use solvents of the highest possible purity (e.g., spectroscopic or HPLC grade) to minimize impurities that could cause interference.

  • Run a Solvent Blank: Before analyzing your sample, always run a spectrum of the pure solvent (and any other matrix components) to identify its contribution to the overall spectrum.

  • Subtract the Blank Spectrum: In many spectroscopic software packages, you can subtract the blank spectrum from your sample spectrum to remove the solvent's contribution.

  • Choose an Appropriate Solvent: When possible, select a solvent that is transparent in the spectral region of interest and does not interact with your analyte.

Troubleshooting Guides by Technique

UV-Visible Spectroscopy

Issue: High background absorbance or unexpected peaks.

  • Cause: this compound and similar esters like n-butyl acetate absorb in the UV region. For instance, n-butyl acetate has a UV cutoff of 254 nm, meaning it absorbs significantly below this wavelength.

  • Troubleshooting Workflow:

    UV_Vis_Troubleshooting Start High Background in UV-Vis Run_Blank Run a solvent blank (this compound) Start->Run_Blank Check_Cutoff Does the solvent absorb in your region of interest? Run_Blank->Check_Cutoff Subtract_Spectrum Perform background subtraction Check_Cutoff->Subtract_Spectrum Yes Success Interference Minimized Check_Cutoff->Success No Alternative_Solvent Consider an alternative solvent with a lower UV cutoff Subtract_Spectrum->Alternative_Solvent Subtract_Spectrum->Success Alternative_Solvent->Success Failure Interference Persists

    UV-Vis Troubleshooting Workflow
  • Detailed Protocol: Background Subtraction

    • Fill a clean cuvette with high-purity this compound.

    • Place the cuvette in the spectrophotometer and record a baseline spectrum across your wavelength range of interest.

    • Replace the blank with your sample cuvette (analyte dissolved in this compound).

    • Acquire the sample spectrum.

    • Use the instrument's software to subtract the baseline spectrum from the sample spectrum.

  • Alternative Solvents:

SolventUV Cutoff (nm)
Acetonitrile190
Water190
Hexane195
Ethanol205
Methanol205
Fluorescence Spectroscopy

Issue: Fluorescence quenching or high background.

  • Cause: Solvents can absorb the excitation or emission energy (quenching) or may themselves be fluorescent.

  • Troubleshooting Workflow:

    Fluorescence_Troubleshooting Start Unexpected Fluorescence Signal Run_Blank Run emission scan of This compound alone Start->Run_Blank Check_Fluorescence Is the solvent fluorescent at your wavelengths? Run_Blank->Check_Fluorescence Check_Quenching Is analyte signal lower than expected? Check_Fluorescence->Check_Quenching No Change_Wavelengths Change excitation/emission wavelengths to avoid solvent fluorescence Check_Fluorescence->Change_Wavelengths Yes Dilute_Sample Dilute the sample to reduce quenching effects Check_Quenching->Dilute_Sample Yes Alternative_Solvent Use a non-fluorescent, non-quenching solvent Check_Quenching->Alternative_Solvent No Success Interference Minimized Change_Wavelengths->Success Dilute_Sample->Success Alternative_Solvent->Success

  • Experimental Protocol: Assessing Solvent Quenching

    • Prepare a stock solution of your analyte in a non-quenching solvent (e.g., ethanol).

    • Prepare a series of dilutions of your analyte in this compound.

    • Measure the fluorescence intensity of each sample.

    • Create a Stern-Volmer plot (I₀/I vs. [Q], where I₀ is the fluorescence intensity without the quencher, I is the intensity with the quencher, and [Q] is the quencher concentration) to characterize the quenching effect.

NMR Spectroscopy

Issue: Unidentified peaks in the spectrum.

  • Cause: Residual protons in the solvent will produce signals.

  • Troubleshooting:

    • Consult a table of common NMR solvent impurities to identify the peaks corresponding to this compound.

    • If the solvent peaks overlap with analyte signals, consider using a different deuterated solvent.

    • Ensure your sample is as dry and pure as possible before dissolving.

  • ¹H NMR Chemical Shifts for this compound: The following are approximate chemical shifts (ppm) and may vary slightly depending on the deuterated solvent used:

    • ~4.09 ppm (t, 2H, -O-CH₂-CH₂-O-)

    • ~3.58 ppm (t, 2H, -O-CH₂-CH₂-O-)

    • ~3.47 ppm (t, 2H, -O-CH₂-CH₂CH₂CH₃)

    • ~2.04 ppm (s, 3H, -C(O)-CH₃)

    • ~1.54 ppm (quintet, 2H, -O-CH₂-CH₂-CH₂CH₃)

    • ~1.36 ppm (sextet, 2H, -O-CH₂CH₂-CH₂-CH₃)

    • ~0.92 ppm (t, 3H, -CH₂-CH₃)

Infrared (IR) Spectroscopy

Issue: Solvent absorption bands obscure analyte signals.

  • Cause: this compound has strong IR absorption bands.

  • Troubleshooting:

    • Background Subtraction: As with UV-Vis, subtract the solvent spectrum.

    • Reduce Path Length: Use a cell with a shorter path length to minimize the solvent's contribution.

    • Extended Multiplicative Signal Correction (EMSC): This is a more advanced data processing technique that can model and remove known interferent spectra.

  • Conceptual Workflow for EMSC:

    EMSC_Workflow Raw_Spectrum Raw IR Spectrum (Analyte + Solvent) Apply_EMSC Apply EMSC to Raw Spectrum Raw_Spectrum->Apply_EMSC Reference_Spectrum Pure Solvent Spectrum (Reference) EMSC_Model Build EMSC Model: - Reference Spectrum - Polynomial Baseline Reference_Spectrum->EMSC_Model EMSC_Model->Apply_EMSC Corrected_Spectrum Corrected Spectrum (Solvent Interference Minimized) Apply_EMSC->Corrected_Spectrum

    Conceptual EMSC Workflow
Raman Spectroscopy

Issue: Solvent peaks dominate the spectrum.

  • Cause: this compound, like most organic solvents, produces Raman scattering.

  • Troubleshooting:

    • Run a Solvent Blank: Obtain a Raman spectrum of pure this compound to identify its characteristic peaks.

    • Spectral Subtraction: Subtract the solvent spectrum from the sample spectrum.

    • Adjust Concentration: Increase the concentration of your analyte if its signal is too weak relative to the solvent.

    • Choose a Different Excitation Wavelength: This may help to reduce fluorescence background if that is also an issue.

  • Known Raman Shifts for this compound: While a detailed, fully assigned spectrum is not readily available in all databases, running a blank will allow you to identify the solvent's contribution. Key regions to expect signals include C-H stretching (~2800-3000 cm⁻¹), C=O stretching (~1740 cm⁻¹), and various fingerprint region peaks.

By following these guidelines and protocols, researchers can effectively address the challenges posed by this compound interference in their spectroscopic experiments, leading to more accurate and reliable data.

Technical Support Center: Synthesis of 2-Butoxyethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Butoxyethyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 2-Butoxyethyl acetate?

A1: The most prevalent methods for synthesizing this compound are:

  • Direct Esterification: The reaction of 2-butoxyethanol (B58217) with acetic acid, typically in the presence of an acid catalyst. This is a widely used industrial method.

  • Transesterification: The reaction of an alkyl acetate (like 2-ethoxyethyl acetate) with 2-butoxyethanol, catalyzed by a substance such as niobium oxide. This method can be less corrosive and produce fewer byproducts than direct esterification.[1]

  • Reaction with Acetic Anhydride (B1165640) or Acyl Chlorides: 2-butoxyethanol can also be reacted with acetic anhydride or acetyl chloride to form the ester.[2][3]

Q2: What factors have the most significant impact on the yield of this compound?

A2: Key factors influencing the yield include:

  • Reaction Temperature: Higher temperatures generally increase the reaction rate, but excessively high temperatures can lead to side reactions and catalyst degradation.

  • Catalyst Type and Concentration: The choice of catalyst (e.g., mineral acids, solid acids, or enzymes) and its concentration are crucial for reaction efficiency.[4]

  • Reactant Molar Ratio: The ratio of 2-butoxyethanol to the acetyl group donor (acetic acid, another ester) can be optimized to drive the reaction towards product formation.[4]

  • Water Removal: In direct esterification, water is a byproduct. Its effective and continuous removal is essential to shift the equilibrium towards the formation of the ester product and achieve high conversion.[5]

Q3: What are the typical physical properties of this compound?

A3: this compound is a colorless liquid with a mild, pleasant, fruity odor.[6][7] Key physical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₈H₁₆O₃
Molar Mass160.2 g/mol
Boiling Point192 °C
Melting Point-63 °C
Density0.94 g/mL
Solubility in Water1.5% at 20°C
Flash Point71 °C

(Source:[6])

Troubleshooting Guide

Q4: My reaction yield is consistently low. What are the potential causes and solutions?

A4: Low yield is a common issue that can often be traced back to a few key areas.

Potential CauseRecommended Solution
Incomplete Reaction - Increase Reaction Time: Ensure the reaction is running long enough to reach equilibrium or completion. Monitor the reaction progress using techniques like GC or titration.[4]- Increase Temperature: Gradually increase the reaction temperature within the optimal range (see tables below) to improve the reaction rate.[4]- Increase Catalyst Loading: A higher catalyst concentration can accelerate the reaction.[4]
Reaction Equilibrium - Water Removal (for Esterification): Employ a Dean-Stark apparatus or a similar method for continuous azeotropic removal of water to shift the equilibrium towards the product.[5]- Use Excess Reactant: Using an excess of one reactant (typically the less expensive one) can drive the reaction forward.[8]
Catalyst Deactivation - Ensure Anhydrous Conditions: Water can deactivate certain catalysts. Dry all reactants and solvents before use.- Check for Impurities: Impurities in the starting materials can poison the catalyst. Use high-purity reactants.- Avoid Excessive Temperatures: High temperatures can cause thermal degradation of the catalyst.
Side Reactions - Optimize Temperature: Operate within the recommended temperature range to minimize the formation of byproducts.- Consider a Milder Catalyst: Strong acid catalysts can sometimes promote side reactions. Consider using a solid acid catalyst like Amberlyst-15 or exploring the transesterification route.[1][4]

Q5: The reaction seems to have stalled before completion. What should I investigate?

A5: A stalled reaction can be frustrating. Here’s a logical workflow to diagnose the issue:

G start Reaction Stalled check_catalyst Is the catalyst active? start->check_catalyst check_equilibrium Has equilibrium been reached? check_catalyst->check_equilibrium Yes add_catalyst Add fresh catalyst. check_catalyst->add_catalyst No check_temp Is the temperature optimal? check_equilibrium->check_temp No remove_water Improve water removal. check_equilibrium->remove_water Yes adjust_temp Adjust temperature. check_temp->adjust_temp No check_impurities Are there impurities in reactants? check_temp->check_impurities Yes purify_reactants Purify reactants. check_impurities->purify_reactants Yes

Caption: Troubleshooting workflow for a stalled reaction.

Q6: My final product is discolored. What could be the cause?

A6: Product discoloration is often a sign of impurities or degradation.

  • Cause: Overheating during the reaction or distillation can lead to thermal decomposition and the formation of colored byproducts.

  • Solution: Carefully control the temperature throughout the synthesis and purification steps. Consider performing distillations under reduced pressure to lower the boiling point.

  • Cause: The use of strong, corrosive mineral acids as catalysts can sometimes lead to the formation of colored impurities.

  • Solution: Consider using a solid acid catalyst, which can be easily filtered out, or explore the transesterification method, which uses milder conditions.[1]

Data and Experimental Protocols

Data Presentation

Table 1: Effect of Reaction Conditions on the Esterification of 2-Butoxyethanol with Acetic Acid

CatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Time (min)Conversion (%)
p-TSA (0.5 meq)1:1100~20> 70
p-TSA (0.25 meq)1:1100~20~60
p-TSA (0.5 meq)1:2100~20> 80
p-TSA (0.5 meq)2:1100~20~50
Amberlyst 15 (5 meq)1:1100~100> 70
No Catalyst1:1100> 1000~40

(Data synthesized from:[4])

Table 2: Effect of Temperature and Catalyst Loading on Transesterification

Temperature (K)Catalyst Loading (wt%)Conversion of Limiting Reagent (%)
38310Low
39810Moderate
38330Moderate
39830High

(Data synthesized from a design of experiments study.[1][9] Note: "Low," "Moderate," and "High" are relative terms based on the study's findings, where exact percentages for these specific combinations were not explicitly tabled but trends were identified.)

Experimental Protocols

Protocol 1: Direct Esterification using an Acid Catalyst

This protocol describes a general procedure for the synthesis of this compound via Fischer esterification.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification charge_reactants 1. Charge reactor with 2-butoxyethanol, acetic acid, and catalyst. setup_distillation 2. Fit with Dean-Stark trap and condenser. charge_reactants->setup_distillation heat 3. Heat mixture to reflux. setup_distillation->heat collect_water 4. Collect water in Dean-Stark trap. heat->collect_water monitor 5. Monitor reaction progress (e.g., via GC). collect_water->monitor cool 6. Cool the reaction mixture. monitor->cool wash 7. Wash with NaHCO3 solution to neutralize acid. cool->wash dry 8. Dry organic layer (e.g., with MgSO4). wash->dry distill 9. Purify by fractional distillation. dry->distill

Caption: Experimental workflow for direct esterification.

Methodology:

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, add 2-butoxyethanol, acetic acid (a molar ratio of 1:1 to 1:2 is often effective), and an acid catalyst (e.g., 0.5-1 mol% of p-toluenesulfonic acid).[4]

  • Apparatus Setup: Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heating and Reflux: Heat the mixture to reflux. The temperature will depend on the specific reactants and solvent if used, but is typically in the range of 90-120°C.[5]

  • Water Removal: As the reaction proceeds, the water-entrainer azeotrope will distill into the Dean-Stark trap. The water will separate and collect in the bottom of the trap.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected or by taking small aliquots for analysis by gas chromatography (GC) or titration.[4]

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Washing and Drying: Wash the organic layer with brine, then dry it over an anhydrous salt such as magnesium sulfate.

  • Purification: Filter off the drying agent and purify the crude product by fractional distillation to obtain pure this compound (boiling point ~192°C).[5]

Protocol 2: Transesterification using a Solid Catalyst

This protocol is based on the synthesis using niobium oxide as a catalyst.

G cluster_0 Catalyst Preparation cluster_1 Reaction cluster_2 Purification calcine 1. Calcine Niobium Oxide catalyst (e.g., at 300°C). charge 2. Charge reactor with 2-ethoxyethyl acetate, 2-butoxyethanol, and catalyst. calcine->charge heat 3. Heat to reaction temperature (383-403 K) with stirring. charge->heat monitor 4. Monitor reaction progress over time (e.g., via GC). heat->monitor cool 5. Cool the reaction mixture. monitor->cool filter 6. Filter to remove the solid catalyst. cool->filter distill 7. Purify by fractional distillation. filter->distill

References

Technical Support Center: Anhydrous 2-Butoxyethyl Acetate Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on obtaining anhydrous 2-Butoxyethyl acetate (B1210297) (BEEA) for moisture-sensitive reactions. Below you will find troubleshooting guides and frequently asked questions in a user-friendly format to address common challenges encountered during the drying process.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to use anhydrous 2-Butoxyethyl acetate in certain reactions?

A1: Water can act as an unwanted nucleophile or a catalyst poison in many organic reactions. For instance, in Grignard reactions, water will protonate the Grignard reagent, rendering it inactive. In reactions involving strong bases or highly reactive intermediates, the presence of water can lead to side reactions, reduced yields, and product impurities. Therefore, using an anhydrous solvent like this compound is essential for the success of these sensitive chemical transformations.

Q2: What is the typical water content of commercial this compound?

A2: The water content in commercial grades of this compound can vary. While some suppliers may offer high-purity or anhydrous grades, "technical" or "reagent" grade solvents may contain significant amounts of water, sometimes in the range of hundreds to thousands of parts per million (ppm). It is always recommended to either purchase a certified anhydrous grade or dry the solvent in-house before use in moisture-sensitive applications.

Q3: What are the primary methods for drying this compound?

A3: The most common and effective methods for drying this compound include:

  • Drying with Molecular Sieves: This is a convenient and effective method for removing water to low ppm levels. 3Å or 4Å molecular sieves are typically used.

  • Azeotropic Distillation: This technique involves distilling the solvent with an entraining agent that forms a low-boiling azeotrope with water, effectively removing it from the bulk solvent.

  • Fractional Distillation: Simple distillation can reduce water content, but for achieving very low water levels, fractional distillation under reduced pressure is more effective, especially for high-boiling point solvents like this compound.

Q4: How can I accurately measure the water content in this compound?

A4: The most reliable and widely used method for determining trace amounts of water in organic solvents is Karl Fischer titration .[1][2] This electrochemical method is highly specific to water and can provide accurate measurements down to the ppm level. For a less quantitative but indicative measure, proton NMR spectroscopy can be used to estimate water content by integrating the water peak relative to a known internal standard or the solvent peaks.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered when drying this compound.

Issue 1: High residual water content after drying with molecular sieves.

Possible Cause Troubleshooting Step
Inactive Molecular Sieves Ensure molecular sieves are properly activated before use. Heat them in a furnace at 250-300°C for at least 3 hours under a stream of inert gas or under vacuum.[5] Cool them in a desiccator over a strong desiccant before use.
Insufficient Contact Time Allow the solvent to stand over the activated molecular sieves for an adequate period, typically 12-24 hours, with occasional swirling. For very wet solvent, a longer contact time or a second treatment with fresh sieves may be necessary.
Incorrect Pore Size For esters, 3Å or 4Å molecular sieves are generally effective. 3Å sieves are often preferred as they exclude most organic molecules, including the solvent itself, and only adsorb water.[5][6]
Contamination from Atmosphere Handle the dried solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent re-absorption of moisture from the air. Use septa and syringes for transfers.

Issue 2: Solvent decomposition or side reactions during drying.

Possible Cause Troubleshooting Step
Use of Reactive Drying Agents Avoid using highly reactive drying agents like sodium metal or calcium hydride with esters. These can cause hydrolysis or other undesirable side reactions.
Peroxide Formation during Distillation This compound can form explosive peroxides upon prolonged storage or when heated.[7][8][9] Before distilling, always test for the presence of peroxides using peroxide test strips. If peroxides are present, they must be removed before distillation by passing the solvent through a column of activated alumina (B75360) or by treatment with a reducing agent like ferrous sulfate.[10][11][12]
Thermal Degradation This compound has a high boiling point (192 °C).[13] Distillation at atmospheric pressure can lead to decomposition. To minimize this risk, perform the distillation under reduced pressure to lower the boiling point.

Issue 3: Inefficient water removal by distillation.

| Possible Cause | Troubleshooting Step | | No Azeotrope Formation | While this compound's azeotropic behavior with water is not extensively documented in readily available tables, azeotropic distillation with a suitable entrainer like toluene (B28343) can be effective.[14][15][16][17] | | Inefficient Fractional Distillation Setup | For fractional distillation, use a column with a high number of theoretical plates (e.g., a Vigreux or packed column) to ensure good separation of water from the solvent. Maintain a slow and steady distillation rate. | | Condenser Inefficiency | Ensure the condenser is adequately cooled to prevent the loss of the lower-boiling azeotrope or the solvent itself. |

Quantitative Data on Drying Methods

While specific data for this compound is limited, the following table provides an estimation of the effectiveness of different drying methods based on data for similar organic solvents. The final water content should always be verified by Karl Fischer titration for critical applications.

Drying MethodDrying Agent/ConditionsTypical Final Water Content (ppm)Remarks
Molecular Sieves 3Å or 4Å molecular sieves, 24h contact time< 10 - 50Highly effective and convenient. Sieves must be properly activated.[18][19]
Distillation Simple distillation at atmospheric pressure50 - 200Can reduce bulk water but may not be sufficient for anhydrous reactions.
Fractional Distillation Under reduced pressure< 50More effective than simple distillation for achieving low water content. Reduces risk of thermal decomposition.
Azeotropic Distillation With a suitable entrainer (e.g., toluene)< 50Effective for removing water as a lower-boiling azeotrope.[20]

Experimental Protocols

Protocol 1: Drying this compound with Molecular Sieves
  • Activation of Molecular Sieves: Place 3Å or 4Å molecular sieves in a ceramic or glass dish and heat in a furnace at 250-300°C for at least 3 hours. For smaller quantities, heating in a flask under high vacuum with a heat gun is also effective.

  • Cooling: After heating, immediately transfer the hot sieves to a desiccator containing a strong desiccant (e.g., phosphorus pentoxide or anhydrous calcium sulfate) and allow them to cool to room temperature under vacuum or in a dry atmosphere.

  • Drying: Add the activated molecular sieves (approximately 5-10% w/v) to a flask containing the this compound.

  • Incubation: Stopper the flask and allow it to stand for at least 24 hours at room temperature, with occasional swirling.

  • Storage and Dispensing: Store the dried solvent over the molecular sieves. For use, carefully decant or cannulate the required amount of solvent under an inert atmosphere.

Protocol 2: Drying this compound by Fractional Distillation under Reduced Pressure

Safety Precaution: Always test for peroxides before distilling this compound. If peroxides are detected, they must be removed prior to distillation.[9][10][11][12] Do not distill to dryness.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column, a condenser, and a receiving flask. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.

  • Peroxide Test: Test the this compound for peroxides using a reliable test strip. If positive, treat the solvent to remove peroxides before proceeding.

  • Distillation: Place the this compound in the distillation flask with a few boiling chips or a magnetic stir bar. Connect the apparatus to a vacuum source and slowly reduce the pressure to the desired level.

  • Heating: Gently heat the distillation flask. Discard the initial fraction (forerun), which may contain more volatile impurities and residual water.

  • Collection: Collect the main fraction distilling at a constant temperature corresponding to the boiling point of this compound at the applied pressure.

  • Storage: Collect the dried solvent in a flask that can be sealed under an inert atmosphere. For long-term storage, add activated 3Å or 4Å molecular sieves.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues when drying this compound.

Drying_Troubleshooting cluster_sieves Molecular Sieves Troubleshooting cluster_distillation Distillation Troubleshooting start Start: Need Anhydrous This compound choose_method Choose Drying Method start->choose_method sieves Molecular Sieves choose_method->sieves Convenient distillation Distillation choose_method->distillation Higher Purity/Scale kf_test Perform Karl Fischer Titration sieves->kf_test d_peroxide Peroxides Present? distillation->d_peroxide water_ok Water Content Acceptable? kf_test->water_ok end_ok Use in Reaction water_ok->end_ok Yes troubleshoot Troubleshoot Drying Process water_ok->troubleshoot No s_inactive Inactive Sieves? troubleshoot->s_inactive Used Sieves d_setup Inefficient Setup? troubleshoot->d_setup Used Distillation s_time Insufficient Contact Time? s_inactive->s_time No s_activate Re-activate Sieves s_inactive->s_activate Yes s_atmosphere Atmospheric Contamination? s_time->s_atmosphere No s_increase_time Increase Contact Time s_time->s_increase_time Yes s_inert Use Inert Atmosphere s_atmosphere->s_inert Yes s_activate->sieves s_increase_time->sieves s_inert->sieves d_peroxide->kf_test No d_remove_peroxide Remove Peroxides d_peroxide->d_remove_peroxide Yes d_remove_peroxide->kf_test d_pressure High Boiling Point? d_setup->d_pressure No d_improve_setup Improve Column/Condenser d_setup->d_improve_setup Yes d_reduce_pressure Use Reduced Pressure d_pressure->d_reduce_pressure Yes d_improve_setup->distillation d_reduce_pressure->distillation

References

Validation & Comparative

A Comparative Analysis of 2-Butoxyethyl Acetate and Diethylene Glycol Monobutyl Ether as Coalescing Agents in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The selection of an appropriate coalescing agent is a critical factor in the formulation of high-performance coatings, directly influencing film formation, durability, and overall aesthetic appeal. This guide provides a detailed comparison of two commonly used coalescing agents: 2-Butoxyethyl acetate (B1210297) and Diethylene Glycol Monobutyl Ether (DGBE). The following sections present a comprehensive analysis of their physical and chemical properties, performance characteristics in coatings, and the experimental protocols used for their evaluation.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the fundamental properties of each coalescing agent is essential for predicting their behavior in a coating formulation. The following table summarizes the key physical and chemical characteristics of 2-Butoxyethyl acetate and Diethylene Glycol Monobutyl Ether.

PropertyThis compoundDiethylene Glycol Monobutyl Ether
CAS Number 112-07-2[1]112-34-5
Molecular Formula C8H16O3[1]C8H18O3
Molecular Weight 160.21 g/mol [1]162.23 g/mol
Boiling Point 192 °C[2]231 °C[3]
Vapor Pressure 0.3 mmHg (20 °C)0.02 mmHg (20 °C)
Density 0.942 g/mL (25 °C)[2]0.953 g/mL (20 °C)
Water Solubility Slightly miscible[2]Miscible
Flash Point 71 °C108 °C
Odor Mild, fruityMild, pleasant

Performance as Coalescing Agents: Experimental Data

The true measure of a coalescing agent lies in its performance within a coating formulation. This section details experimental findings on their efficiency in reducing the Minimum Film Formation Temperature (MFFT) and their impact on key paint properties such as scrub resistance, gloss, and hardness.

Coalescing Efficiency (MFFT Reduction)

The primary function of a coalescing agent is to lower the MFFT of a latex polymer, enabling the formation of a continuous film at lower temperatures. The efficiency of a coalescing agent is determined by its ability to reduce the MFFT of a polymer dispersion.

While a direct comparative study under identical conditions was not found in the reviewed literature, the following observations can be made:

  • Diethylene Glycol Monobutyl Ether (DGBE) has been shown to be an effective coalescent. In studies with flat paints based on a polymer dispersion with an MFFT of 11 °C, DGBE achieved high scrub resistance results.[4] However, at lower dosages on absorbent substrates, it can lead to cracking, which is alleviated by increasing the concentration.[4]

  • This compound (often referred to as ethylene (B1197577) glycol monobutyl ether acetate) is also a widely used coalescing agent.[5] Its lower water miscibility can be advantageous in certain formulations, particularly on porous substrates where it is less likely to be absorbed along with water.[6] However, its performance can be compromised in high pH latex systems due to poor hydrolytic stability.[6]

Impact on Paint Properties

The choice of coalescing agent can significantly influence the final properties of the dried paint film.

Performance ParameterThis compoundDiethylene Glycol Monobutyl Ether
Scrub Resistance Generally contributes to good scrub resistance.Can achieve high scrub resistance, particularly in flat paints.[4]
Gloss Can enhance gloss.Can enhance gloss.
Hardness Development Faster evaporation rate may lead to quicker hardness development.Slower evaporation may result in a longer period for hardness to fully develop.
Low-Temperature Film Formation Effective, but performance can be influenced by water miscibility.Effective, but higher water miscibility can lead to issues like cracking on absorbent substrates at low temperatures if the dosage is not optimized.[4]
Hydrolytic Stability Can be susceptible to hydrolysis in alkaline formulations, potentially losing efficiency over time.[6]Generally more stable in a wider pH range.

Experimental Protocols

To ensure objective and reproducible results, standardized test methods are employed to evaluate the performance of coalescing agents.

Minimum Film Formation Temperature (MFFT) - ASTM D2354

This method determines the lowest temperature at which a latex polymer will form a continuous film.

Methodology:

  • Preparation of Samples: A series of latex dispersions are prepared with varying concentrations of the coalescing agent.

  • Application: The samples are drawn down onto a temperature-gradient bar, which has a controlled temperature range.

  • Observation: After the film has dried, it is visually inspected. The point on the bar where the film transitions from a cracked, opaque, or powdery state to a clear, continuous film is recorded as the MFFT.

MFFT_Workflow cluster_prep Sample Preparation cluster_application Film Application cluster_analysis Analysis Latex Latex Dispersion Mixer Mixer Latex->Mixer Coalescent Coalescing Agent Coalescent->Mixer Applicator Film Applicator Mixer->Applicator MFFT_Bar MFFT Gradient Bar Visual_Inspection Visual Inspection MFFT_Bar->Visual_Inspection Applicator->MFFT_Bar MFFT_Determination Determine MFFT Visual_Inspection->MFFT_Determination

Figure 1: Experimental workflow for MFFT determination.
Scrub Resistance - ASTM D2486

This test evaluates the resistance of a paint film to erosion from scrubbing.

Methodology:

  • Panel Preparation: The paint is applied to a black plastic panel and allowed to cure.

  • Scrubbing: The coated panel is placed in a scrub test machine. A brush with a standardized abrasive scrub medium is moved back and forth across the surface.

  • Endpoint: The number of scrub cycles required to wear through the paint film to the substrate is recorded.

Scrub_Resistance_Test Prep Prepare Coated Panel Mount Mount Panel in Scrub Tester Prep->Mount Scrub Apply Abrasive Medium and Scrub Mount->Scrub Observe Observe for Film Failure Scrub->Observe Continuous Cycles Record Record Number of Cycles Observe->Record

Figure 2: Logic diagram for the scrub resistance test.
Volatile Organic Compound (VOC) Content - ISO 11890-1

This standard specifies a method for determining the VOC content in paints and varnishes.

Methodology:

  • Sample Preparation: A sample of the paint is accurately weighed.

  • Determination of Non-Volatile Matter: The sample is heated to a specified temperature for a set period to evaporate the volatile components. The remaining non-volatile matter is weighed.

  • Determination of Water Content: The water content is determined using the Karl Fischer titration method.

  • Calculation: The VOC content is calculated by subtracting the mass of the non-volatile matter and the water from the total mass of the sample.

VOC_Determination cluster_analysis Analysis Start Paint Sample NonVolatile Determine Non-Volatile Content (ISO 3251) Start->NonVolatile WaterContent Determine Water Content (Karl Fischer) Start->WaterContent Calculate Calculate VOC Content NonVolatile->Calculate WaterContent->Calculate

Figure 3: Process for VOC content determination.

Conclusion

Both this compound and Diethylene Glycol Monobutyl Ether are effective coalescing agents, each with a distinct set of properties that make them suitable for different applications.

  • This compound , with its lower water solubility and faster evaporation rate, may be preferred in formulations where rapid hardness development is desired and for application on porous substrates. However, its susceptibility to hydrolysis in alkaline conditions requires careful formulation considerations.

  • Diethylene Glycol Monobutyl Ether , characterized by its high boiling point, low volatility, and good water miscibility, is an excellent choice for achieving superior film formation and scrub resistance, particularly in flat paints.[4] Its lower volatility also contributes to a lower VOC content in the final product. Careful dosage optimization is necessary, especially for applications at low temperatures on absorbent surfaces, to prevent film defects.[4]

The selection between these two coalescing agents will ultimately depend on the specific requirements of the coating formulation, including the type of latex polymer, the desired film properties, and the targeted application conditions. The experimental protocols outlined in this guide provide a framework for conducting objective comparisons to inform the optimal choice for a given system.

References

A Comparative Analysis of 2-Butoxyethyl Acetate and Propylene Glycol Monomethyl Ether Acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solvent selection for pharmaceutical and research applications, two prominent options often considered are 2-Butoxyethyl acetate (B1210297) (also known as ethylene (B1197577) glycol monobutyl ether acetate or EGBEA) and propylene (B89431) glycol monomethyl ether acetate (PGMEA). Both are versatile organic solvents with applications in coatings, cleaners, and various manufacturing processes. This guide provides an objective, data-driven comparison of their performance, physicochemical properties, and toxicological profiles to aid researchers, scientists, and drug development professionals in making informed decisions.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physical and chemical properties of a solvent is crucial for its appropriate application. The following table summarizes the key physicochemical data for 2-Butoxyethyl acetate and PGMEA.

PropertyThis compound (EGBEA)Propylene Glycol Monomethyl Ether Acetate (PGMEA)
CAS Number 112-07-2108-65-6
Molecular Formula C8H16O3C6H12O3
Molar Mass 160.21 g/mol 132.16 g/mol
Appearance Colorless liquidColorless liquid
Odor Mild, fruityMild, ether-like
Boiling Point 192 °C146 °C
Melting Point -63.5 °C-66 °C
Flash Point 78 °C42 °C
Density 0.942 g/cm³0.970 g/cm³
Vapor Pressure 0.2 mmHg at 20 °C3.8 mmHg at 20 °C
Solubility in Water 1.1 g/100 mL at 20 °C19.8 g/100 mL at 20 °C
Evaporation Rate (n-BuAc=1) 0.030.33

Performance Characteristics

The performance of a solvent is dictated by its physical and chemical properties. EGBEA, with its higher boiling point and lower vapor pressure, is a slower evaporating solvent compared to PGMEA. This characteristic can be advantageous in applications requiring a longer drying time, such as in certain coating formulations where it helps in achieving a smooth and uniform film. Conversely, the faster evaporation rate of PGMEA makes it suitable for processes where quick drying is essential.

PGMEA exhibits significantly higher water solubility than EGBEA, a critical factor in formulations that involve water or in cleaning applications where water miscibility is desired. The lower flash point of PGMEA indicates a higher degree of flammability compared to EGBEA, necessitating more stringent safety precautions during handling and storage.

Applications in Research and Industry

Both solvents find extensive use in various sectors, though their specific applications can differ based on their unique properties.

This compound (EGBEA) is widely used as a solvent for a variety of resins, including nitrocellulose, lacquers, and enamels.[1][2] Its slow evaporation rate makes it an excellent coalescing agent in latex paints and coatings, promoting the formation of a continuous film. It is also utilized in some printing inks and as a component in cleaning and degreasing formulations.[1]

Propylene Glycol Monomethyl Ether Acetate (PGMEA) is a key solvent in the semiconductor industry, particularly in the manufacturing of photoresists and for wafer cleaning.[3][4] Its high solvency for a wide range of materials and its fast evaporation rate are highly valued in these precision applications.[3] It is also a common solvent in paints, inks, and coatings.[3]

Toxicological Profile: A Health and Safety Perspective

The toxicological profiles of these solvents are a critical consideration for ensuring workplace safety and minimizing environmental impact.

This compound (EGBEA) can be absorbed through inhalation, ingestion, and skin contact.[1] It is metabolized to 2-butoxyethanol, which can cause hematological effects, including hemolysis (destruction of red blood cells).[1][5] Chronic exposure may lead to effects on the kidneys and liver.[6] The Occupational Safety and Health Administration (OSHA) has established a permissible exposure limit (PEL) for EGBEA.

Propylene Glycol Monomethyl Ether Acetate (PGMEA) is also absorbed via inhalation, ingestion, and dermal contact. It is considered to have low acute toxicity.[7][8] Inhalation of high concentrations can cause irritation to the eyes, nose, and throat.[8] Unlike EGBEA, which is an ethylene glycol ether, PGMEA is a propylene glycol ether, a class of solvents generally considered to have a more favorable toxicological profile. Propylene glycol ethers are not associated with the same hematological and reproductive toxicities as some ethylene glycol ethers.[7]

The following table summarizes key toxicological data.

Toxicological EndpointThis compound (EGBEA)Propylene Glycol Monomethyl Ether Acetate (PGMEA)
Acute Oral LD50 (rat) 2400 mg/kg8532 mg/kg
Acute Dermal LD50 (rabbit) 1500 mg/kg>5000 mg/kg
Primary Irritation Eye and skin irritantEye and skin irritant
Key Health Concerns Hematotoxicity, potential for kidney and liver effectsRespiratory tract irritation at high concentrations

Experimental Protocols

To ensure reproducible and comparable data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments relevant to the evaluation of these solvents.

Determination of Evaporation Rate (Based on ASTM D3539)

Objective: To determine the rate of evaporation of the solvent relative to a standard (n-butyl acetate).

Apparatus:

  • Thin-film evaporometer

  • Constant temperature bath

  • Syringe (1 mL)

  • Filter paper discs

  • Anemometer

  • Stopwatch

Procedure:

  • Set the constant temperature bath to the desired temperature (e.g., 25 °C) and allow the evaporometer to equilibrate.

  • Calibrate the air flow rate across the filter paper disc using the anemometer.

  • Using the syringe, dispense a precise volume (e.g., 0.7 mL) of the solvent onto the center of a fresh filter paper disc.

  • Start the stopwatch immediately upon dispensing the solvent.

  • Record the time required for the liquid film to completely evaporate, as indicated by the disappearance of the wet spot.

  • Repeat the measurement at least three times and calculate the average evaporation time.

  • Perform the same procedure with the reference solvent, n-butyl acetate.

  • Calculate the relative evaporation rate using the formula: Evaporation Rate = (Evaporation time of n-butyl acetate) / (Evaporation time of test solvent)

Evaporation_Rate_Workflow cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation A Set Temperature B Calibrate Airflow A->B C Dispense Solvent B->C D Start Timer C->D E Observe Evaporation D->E F Stop Timer E->F G Repeat 3x F->G H Calculate Average G->H I Calculate Relative Rate H->I

Caption: Workflow for determining the evaporation rate of a solvent.

Acute Oral Toxicity Assessment (Based on OECD Guideline 420: Fixed Dose Procedure)

Objective: To determine the acute oral toxicity of a substance.

Animals:

  • Healthy, young adult rats of a single sex (typically females), nulliparous and non-pregnant.

Procedure:

  • Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study. A single animal is dosed at a specific level and observed for signs of toxicity.

  • Main Study:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • A group of at least 5 animals is used for each dose level.

    • Dosing is initiated at a level expected to produce some signs of toxicity but not mortality.

    • Subsequent groups are dosed at higher or lower fixed doses (5, 50, 300, 2000 mg/kg) depending on the outcome of the previous dose level.

  • Observation:

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A gross necropsy is performed on all animals at the end of the study.

Acute_Oral_Toxicity_Workflow cluster_prep Preparation cluster_study Study Conduct cluster_analysis Data Analysis A Select Animals B Acclimatize A->B C Sighting Study (Determine Starting Dose) B->C D Main Study (Dose Groups of 5 Animals) C->D E Observe for 14 Days D->E F Record Clinical Signs & Body Weight E->F G Gross Necropsy F->G H Determine Toxicity Classification G->H

Caption: Workflow for acute oral toxicity testing (OECD 420).

Conclusion

The choice between this compound and propylene glycol monomethyl ether acetate depends heavily on the specific requirements of the application.

  • This compound (EGBEA) is the preferred choice for applications demanding a slow evaporation rate and where its solvency for specific resins is beneficial. However, its toxicological profile, particularly its potential for hematotoxicity, necessitates stringent handling procedures and exposure monitoring.

  • Propylene Glycol Monomethyl Ether Acetate (PGMEA) offers a more favorable toxicological profile and faster evaporation rate, making it a safer and more efficient option for many applications, especially in the electronics industry. Its higher water solubility also provides greater formulation flexibility.

Researchers and drug development professionals must carefully weigh these performance characteristics and toxicological considerations to select the most appropriate solvent that ensures both efficacy and safety in their processes. This comparative guide serves as a foundational resource for making such a critical decision.

References

A Comparative Guide to the Validation of Analytical Methods for Trace Analysis of 2-Butoxyethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the trace-level determination of 2-Butoxyethyl acetate (B1210297), a common solvent with potential health risks. The focus is on the validation of a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method, benchmarked against alternative techniques. This document is intended to assist researchers and drug development professionals in selecting and validating appropriate analytical methods for their specific needs.

Introduction to 2-Butoxyethyl Acetate

This compound is a colorless liquid with a mild, pleasant odor. It is widely used as a solvent in the manufacturing of lacquers, enamels, and paints.[1][2] Due to its potential for human exposure and associated health concerns, including irritation to the eyes, skin, and respiratory tract, and possible effects on the central nervous system and blood, sensitive and accurate analytical methods are crucial for its monitoring at trace levels in various matrices, including pharmaceutical products.[2]

Methodology Comparison: GC-MS vs. Alternatives

The primary method detailed in this guide is Gas Chromatography-Mass Spectrometry (GC-MS), renowned for its high sensitivity and specificity. For a comprehensive evaluation, its performance is compared with Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID), a common technique for residual solvent analysis, and the potential applicability of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy is discussed.

The following table summarizes the key performance characteristics of these methods based on established validation parameters.

Validation Parameter GC-MS Headspace GC-FID HPLC-UV UV-Visible Spectroscopy
Specificity High (Mass spectral identification)Moderate (Retention time based)Low to ModerateLow
Linearity (Range) Wide (e.g., 0.1 - 200 µg/mL)Moderate (e.g., 1 - 500 ppm)Dependent on chromophoreDependent on chromophore
Accuracy (% Recovery) 87 - 116%[3]Typically 80 - 120%Not readily applicableNot readily applicable
Precision (%RSD) 2 - 14%[3]Typically < 15%Not readily applicableNot readily applicable
Limit of Detection (LOD) Low (e.g., 0.01 µg/mL)[3]Moderate (e.g., ~0.1 ng)[4]HighHigh
Limit of Quantitation (LOQ) Low (e.g., 0.02 - 3.4 µg/mL)[3]Moderate (e.g., ~24 ppb)[4]HighHigh
Robustness HighModerate to HighHighHigh

Experimental Protocols

This protocol is based on a validated isotope dilution method for related glycol ethers, which is highly applicable to this compound.[3]

1. Sample Preparation:

  • Accurately weigh a 100 mg sample into a 10 mL volumetric flask.

  • Add a known amount of an appropriate internal standard (e.g., deuterated this compound).

  • Dilute to volume with a suitable solvent like methanol.

  • A 1000-fold dilution is often employed to minimize matrix effects.[3]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramped to 250°C at 10°C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Key ions for this compound (m/z): 116, 87, 57, 43.

3. Method Validation Parameters:

  • Specificity: Confirmed by the retention time and the relative abundance of the selected ions.

  • Linearity: Assessed by analyzing a series of calibration standards over the desired concentration range (e.g., 0.1 to 200 µg/mL).[3] A linear regression analysis should yield a correlation coefficient (r²) > 0.99.

  • Accuracy: Determined by the recovery of spiked samples at different concentration levels. Recoveries are expected to be within 87-116%.[3]

  • Precision: Evaluated as repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (%RSD) should be between 2% and 14%.[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. Expected LOQs can range from 0.02 to 3.4 µg/mL.[3]

  • Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., GC oven temperature, flow rate) and observing the effect on the results.

Visualizing the Workflow

The following diagrams illustrate the key workflows described in this guide.

GC_MS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation Sample Sample Weighing Spike Internal Standard Spiking Sample->Spike Dilute Dilution with Solvent Spike->Dilute Inject Injection into GC-MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Linearity Linearity & Range Detect->Linearity Accuracy Accuracy (% Recovery) Detect->Accuracy Precision Precision (%RSD) Detect->Precision LOD_LOQ LOD & LOQ Detect->LOD_LOQ Specificity Specificity Detect->Specificity Robustness Robustness Detect->Robustness

Caption: Workflow for GC-MS Method Validation of this compound.

Method_Comparison_Logic cluster_methods Analytical Methods Analyte 2-Butoxyethyl Acetate GCMS GC-MS Analyte->GCMS High Sensitivity High Specificity HSGCFID HS-GC-FID Analyte->HSGCFID Good for Volatiles Moderate Sensitivity HPLC HPLC-UV Analyte->HPLC Poor UV Chromophore Low Applicability UVVIS UV-Vis Analyte->UVVIS No Significant Chromophore Not Suitable

Caption: Logical selection of analytical methods for this compound.

Conclusion

For the trace analysis of this compound, the GC-MS method stands out due to its superior sensitivity, specificity, and robustness. While Headspace GC-FID offers a viable alternative, particularly for screening residual solvents, it may lack the sensitivity required for very low-level quantification. HPLC and UV-Visible spectroscopy are generally not suitable for the direct analysis of this compound at trace levels due to the compound's lack of a strong UV-absorbing chromophore. The choice of method should be guided by the specific requirements of the analysis, including the required detection limits and the complexity of the sample matrix. Proper method validation in accordance with ICH guidelines is essential to ensure reliable and accurate results.

References

Performance comparison of glycol ether acetates in resin dissolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of three common glycol ether acetates—Propylene Glycol Methyl Ether Acetate (B1210297) (PMA), Dipropylene Glycol Methyl Ether Acetate (DPMA), and Ethylene Glycol Butyl Ether Acetate (EGBEA)—in the dissolution of various resins. This document is intended to assist researchers and professionals in selecting the most appropriate solvent for their specific formulation needs by presenting a combination of theoretical predictions based on Hansen Solubility Parameters (HSP) and available experimental data.

Introduction to Glycol Ether Acetates as Resin Solvents

Glycol ether acetates are a class of solvents widely utilized in the coatings, inks, and pharmaceutical industries for their excellent ability to dissolve a broad range of resins. Their performance is dictated by their chemical structure, which influences properties such as solvency, evaporation rate, and viscosity reduction capabilities. The choice of a specific glycol ether acetate can significantly impact the final properties and performance of a formulation. This guide focuses on a comparative analysis of PMA, DPMA, and EGBEA, providing a framework for solvent selection based on scientific principles and data.

Physicochemical Properties of Selected Glycol Ether Acetates

A summary of the key physical properties of PMA, DPMA, and EGBEA is presented in Table 1. These properties are crucial in determining the handling, application, and drying characteristics of resin solutions.

PropertyPropylene Glycol Methyl Ether Acetate (PMA/PGMEA)Dipropylene Glycol Methyl Ether Acetate (DPMA)Ethylene Glycol Butyl Ether Acetate (EGBEA)
CAS Number 108-65-6[1][2]88917-22-0[3]112-07-2[4]
Molecular Weight ( g/mol ) 132.16[1]190.2[3]160.2[4]
Boiling Point (°C) 146[2]209[3]192[4]
Flash Point (°C) 45[2]86[3]71[4]
Evaporation Rate (n-BuAc=1) 0.330.015[3]0.04
Solubility in Water (% wt @ 20°C) 1816[3]1.5[4]
Viscosity (cP @ 25°C) 1.11.7[3]1.8

Theoretical Performance Comparison using Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) provide a theoretical framework for predicting the solubility of a polymer in a solvent. The principle is that "like dissolves like," and substances with similar HSP values are more likely to be miscible. HSP is composed of three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The distance (Ra) between the HSP of a solvent and a resin in the three-dimensional Hansen space can be calculated to predict solubility. A smaller Ra value indicates a higher likelihood of dissolution.

The HSP values for the selected glycol ether acetates and common resins are presented in Table 2.

MaterialδD (MPa½)δP (MPa½)δH (MPa½)
Solvents
Propylene Glycol Methyl Ether Acetate (PMA)15.65.48.8
Dipropylene Glycol Methyl Ether Acetate (DPMA)15.84.67.6
Ethylene Glycol Butyl Ether Acetate (EGBEA)16.05.18.2
Resins
Polymethyl Methacrylate (PMMA)18.610.57.5[5]
Bisphenol A Epoxy Resin18.89.89.0
Alkyd Resin (medium oil)18.04.06.0[6]

Based on a comparison of the HSP values, a qualitative prediction of the dissolution performance can be made. For instance, for a given resin, the solvent with the HSP values closest to that of the resin is expected to be the most effective solvent.

Experimental Data on Resin Dissolution

Acrylic Resin Dissolution

A study investigating the dissolving power of several solvents for acrylic resin provides viscosity data for PMA at various solid contents and temperatures.[7] This data can be used as a benchmark for the performance of PMA.

Solid Content (%)Temperature (°C)Viscosity of Acrylic Resin in PMA (mPa·s)
1035-65Similar to other effective solvents
2055Slightly higher than some other solvents
30<60Higher than EEP and MMP
4055Full dissolution achieved

Note: This table is adapted from a study that compared PMA with solvents other than DPMA and EGBEA. The viscosity values are presented relatively.

Experimental Protocols

To ensure reliable and reproducible results when comparing the dissolution performance of glycol ether acetates, standardized experimental protocols should be followed.

Resin Solution Dilutability Test (Based on ASTM D5062)

This method provides a numerical value for the overall solubility of a resin, expressed as percent dilutability.[8][9][10][11]

Objective: To determine the tolerance of a resin solution for a diluting solvent.

Apparatus:

  • Burette

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a resin solution of a known concentration in the glycol ether acetate to be tested.

  • Titrate the resin solution with a non-solvent (e.g., a hydrocarbon) from a burette while stirring.

  • The endpoint is reached when the first sign of turbidity or precipitation occurs and persists.

  • The dilutability is calculated as the volume of non-solvent added divided by the initial volume of the resin solution, multiplied by 100.

Viscosity Measurement of Resin Solutions

Viscosity is a key indicator of a solvent's effectiveness in reducing the consistency of a resin solution.

Objective: To measure the viscosity of resin solutions at different concentrations.

Apparatus:

  • Rotational viscometer

  • Constant temperature bath

Procedure:

  • Prepare a series of resin solutions in the glycol ether acetate at various concentrations (e.g., 10%, 20%, 30% solids by weight).

  • Allow the solutions to fully dissolve and equilibrate at a constant temperature.

  • Measure the viscosity of each solution using a rotational viscometer according to the manufacturer's instructions.

  • Plot viscosity as a function of resin concentration for each glycol ether acetate to compare their viscosity-reducing efficiency.

Logical Framework for Solvent Selection

The selection of an appropriate solvent for a specific resin can be guided by a logical workflow that incorporates both theoretical predictions and experimental validation. The following diagram illustrates this process.

SolventSelection Resin Define Target Resin (e.g., Acrylic, Epoxy) Solvents Identify Potential Solvents (PMA, DPMA, EGBEA) Resin->Solvents HSP_Data Gather Hansen Solubility Parameters (HSP) Resin->HSP_Data Solvents->HSP_Data HSP_Comparison Calculate HSP Distance (Ra) to Predict Solubility HSP_Data->HSP_Comparison Experiment Conduct Experimental Validation (Dissolution Rate, Viscosity) HSP_Comparison->Experiment Theoretical Prediction Selection Select Optimal Solvent Experiment->Selection Experimental Results

Caption: Logical workflow for selecting a resin solvent.

Conclusion

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Butoxyethyl Acetate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comprehensive comparison of two primary analytical methods for the quantification of 2-Butoxyethyl acetate (B1210297): Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The objective is to provide researchers, scientists, and drug development professionals with a detailed, data-driven resource for selecting the appropriate analytical technique and for performing cross-validation to ensure data integrity.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the typical performance characteristics of GC-FID and a representative HPLC-UV method for the analysis of 2-Butoxyethyl acetate. These values are based on established methods and serve as a benchmark for method validation and comparison.

Validation ParameterGas Chromatography-Flame Ionization Detector (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detector (HPLC-UV)
Principle Separation of volatile compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase.Separation of compounds in a liquid mobile phase based on their polarity and interaction with a stationary phase.
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 2%< 2%
Limit of Detection (LOD) ~7.54 µg[1]~0.1 µg/mL
Limit of Quantitation (LOQ) ~24 ppb (157 µg/m³) for a 48L air sample[2]~0.3 µg/mL
Typical Run Time 10 - 20 minutes15 - 30 minutes
Sample Volatility RequiredNot Required
Thermal Stability RequiredNot Required

Note: The performance data for the HPLC-UV method is representative of typical values for small organic molecules and is provided for comparative purposes. Actual performance may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is adapted from established procedures for the analysis of this compound in air and bulk samples.[1][2]

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Autosampler (optional)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: Nukol™ (Supelco, Inc.) capillary column or equivalent[2]

  • Carrier Gas: Helium at a constant flow

  • Injector Temperature: 220°C

  • Detector Temperature: 250°C

  • Oven Temperature Program: An initial temperature of 70°C, held for 2 minutes, followed by a ramp to 180°C at 10°C/min, and a final hold for 5 minutes.

Sample Preparation:

  • Air Samples: Samples are collected by drawing a known volume of air through a charcoal tube. The charcoal is then desorbed with a 95/5 (v/v) methylene (B1212753) chloride/methanol solution.[1][2]

  • Liquid Samples: Dilute the sample in a suitable solvent (e.g., methylene chloride) to a concentration within the calibrated range.

Calibration: Prepare a series of calibration standards of this compound in the desorption solvent covering the expected sample concentration range. Analyze the standards and construct a calibration curve by plotting the peak area against the concentration.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

This representative method is based on the analysis of similar short-chain esters.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size, or equivalent

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

Sample Preparation: Dissolve and dilute the sample in the mobile phase to a concentration within the calibrated range. Filter the sample through a 0.45 µm syringe filter before injection.

Calibration: Prepare a series of calibration standards of this compound in the mobile phase. Analyze the standards and construct a calibration curve by plotting the peak area against the concentration.

Mandatory Visualization

cross_validation_workflow cluster_method1 Primary Method (e.g., GC-FID) cluster_method2 Secondary Method (e.g., HPLC-UV) cluster_comparison Cross-Validation M1_Val Full Method Validation M1_Smp Sample Analysis M1_Val->M1_Smp M1_Data Dataset A M1_Smp->M1_Data Compare Statistical Comparison (e.g., Bland-Altman, Regression) M1_Data->Compare M2_Val Full Method Validation M2_Smp Sample Analysis (Same Samples) M2_Val->M2_Smp M2_Data Dataset B M2_Smp->M2_Data M2_Data->Compare Criteria Acceptance Criteria Met? Compare->Criteria Pass Methods are Correlated Criteria->Pass Yes Fail Investigate Discrepancies Criteria->Fail No

Caption: Workflow for the cross-validation of two analytical methods.

Discussion

For the analysis of this compound, GC-FID is generally the method of choice due to the volatile nature of the analyte.[3][4] It is a robust, reliable, and well-established technique. However, HPLC-UV can serve as a valuable orthogonal method for cross-validation, particularly when dealing with complex sample matrices or when thermal degradation is a concern.

The cross-validation of these two distinct analytical techniques provides a high degree of confidence in the accuracy and reliability of the generated data, which is essential in research and regulated drug development environments. When performing cross-validation, it is crucial to analyze the same set of samples using both validated methods and to statistically compare the results. Any significant bias or discrepancy between the methods should be thoroughly investigated.

References

2-Butoxyethyl Acetate: A Comparative Guide to a High-Performance Industrial Solvent

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial solvents, the pursuit of safer, more effective, and environmentally conscious alternatives is a perpetual endeavor for researchers and industry professionals. 2-Butoxyethyl acetate (B1210297), a glycol ether acetate, has emerged as a formidable candidate to replace conventional solvents such as toluene (B28343), xylene, methyl ethyl ketone (MEK), and methyl isobutyl ketone (MIBK) in a variety of applications, including coatings, inks, and cleaning formulations.[1][2] This guide provides an objective comparison of 2-Butoxyethyl acetate against these traditional solvents, supported by key physical, performance, and safety data to inform your selection process.

Physical and Chemical Properties: A Side-by-Side Comparison

The fundamental physical and chemical properties of a solvent dictate its behavior in a formulation and its suitability for a specific application. Key differentiators for this compound include its significantly higher boiling point and flash point, which contribute to a lower evaporation rate and reduced flammability, enhancing workplace safety.

Table 1: Physical and Chemical Properties of Selected Industrial Solvents

PropertyThis compoundTolueneXylene (Mixed Isomers)Methyl Ethyl Ketone (MEK)Methyl Isobutyl Ketone (MIBK)
CAS Number 112-07-2[2][3]108-88-31330-20-778-93-3[4]108-10-1[5]
Molecular Formula C₈H₁₆O₃[2][3]C₇H₈C₈H₁₀C₄H₈O[4]C₆H₁₂O[5]
Molecular Weight ( g/mol ) 160.21[6]92.14106.17[7]72.11[8]100.16[5][9]
Boiling Point (°C) 192[2][10]110.6[11]~137-144[7]79.6[4][12][13]117-118[5]
Flash Point (°C) 71[2][10]4[11]~26-31[7][14]-9 to -3[12][15]14[16]
Density (g/mL @ 20-25°C) 0.942[8]0.867[11]~0.86-0.87[7]0.805[8][12][13]0.802[5]
Vapor Pressure (mmHg @ 20°C) 0.3[2][3]~22-28[11]~6.7~74-78[4][15]16[5]

Performance Characteristics: Solvency and Evaporation Rate

A solvent's primary function is to dissolve other substances. While direct comparisons are complex, certain metrics provide valuable insights into performance.

Solvency Power

The Kauri-Butanol (Kb) value is a standard measure of solvent power for hydrocarbon solvents, where a higher value indicates stronger solvency.[12][17] Toluene and xylene have high Kb values, demonstrating their effectiveness in dissolving non-polar resins.

A critical limitation of the Kb test (ASTM D1133) is that it is not suitable for highly polar solvents like ketones (MEK, MIBK) or glycol ethers (this compound), which are infinitely soluble in the kauri-butanol reagent.[18][19] However, glycol ether acetates like this compound are widely recognized for their excellent solvency for a broad range of resins, including cellulosics, acrylics, epoxies, and polyesters, making them highly effective in coatings and ink formulations.[1][2][20]

Evaporation Rate

The rate of evaporation is crucial for applications like coatings, where it affects drying time, flow, and leveling. This compound has a very slow evaporation rate compared to the other solvents, which can be advantageous in applications requiring a longer open time for improved film formation and a high-gloss finish, such as in baked coatings.[1]

Table 2: Performance Characteristics of Selected Industrial Solvents

ParameterThis compoundTolueneXylene (Mixed Isomers)Methyl Ethyl Ketone (MEK)Methyl Isobutyl Ketone (MIBK)
Kauri-Butanol (Kb) Value Not Applicable[18][19]105[17][18]98[21]Not Applicable[18][19]Not Applicable
Relative Evaporation Rate (n-Butyl Acetate = 1) 0.08 - 0.1[22][23]2.0[24]0.6 - 0.7[14][24]3.7 - 4.0[13]1.6[24]

Health and Safety Profile

Worker safety and environmental impact are primary drivers for seeking solvent alternatives. This compound offers a significantly improved safety profile over many traditional solvents, primarily due to its high flash point, which reduces fire hazards. While all organic solvents require careful handling, the alternatives listed, particularly toluene and xylene, are associated with more severe acute and chronic health risks.

Table 3: Health and Safety Summary of Selected Industrial Solvents

SolventKey Health Hazards
This compound Harmful if inhaled or in contact with skin.[10] Chronic exposure may affect kidneys and liver.[2][10] Irritation to eyes, skin, nose, and throat.[2]
Toluene Acute CNS depression (tiredness, confusion, dizziness, headache).[11][21] Inhalation of high concentrations can cause severe neurological harm or death.[21]
Xylene (Mixed Isomers) Irritation of eyes, nose, and throat; CNS effects (headache, dizziness, incoordination).[3] Aspiration hazard; may be fatal if swallowed and enters airways.[25]
Methyl Ethyl Ketone (MEK) Eye, nose, and throat irritation.[19] High-level, short-term exposure can affect the nervous system (headaches, dizziness, nausea).[19] Highly flammable.[19]
Methyl Isobutyl Ketone (MIBK) Harmful if inhaled, can cause serious eye irritation. Classified as a possible human carcinogen.[26] CNS depression.

Experimental Protocols

Kauri-Butanol Value Determination (ASTM D1133)

The Kauri-Butanol value is a standardized test used to determine the relative solvent power of hydrocarbon solvents.[17][27] Although not applicable to this compound, understanding the protocol is essential for interpreting data for comparable solvents like toluene and xylene.

Objective: To measure the volume of a solvent required to produce a defined degree of turbidity when added to a standard solution of kauri resin in n-butanol. A larger volume indicates a higher Kb value and stronger solvency.

Procedure Summary:

  • Preparation: A standard solution is prepared by dissolving a specified amount of kauri resin in n-butanol.

  • Standardization: The solution is first standardized against toluene (assigned Kb value of 105) and a 75/25 blend of n-heptane/toluene (assigned Kb value of 40) to ensure consistency.[28]

  • Titration: A precise weight (20 g) of the standardized kauri-butanol solution is placed in an Erlenmeyer flask at 25°C.[28]

  • Endpoint Determination: The test solvent is slowly titrated from a buret into the flask with constant swirling. The endpoint is reached when the sharp outlines of 10-point text, viewed through the solution, become blurred and obscured.[28]

  • Calculation: The volume of solvent used (in mL) is recorded. A formula is used to correct this value based on the initial standardization with toluene and the heptane-toluene blend to calculate the final Kb value.[28]

Visualized Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Solvent_Selection_Workflow cluster_eval Solvent Evaluation start Start: Identify Need for Solvent performance Define Performance Needs (e.g., Solvency, Evaporation Rate) start->performance safety Assess Safety & Health Requirements (High Flash Point, Low Toxicity) performance->safety env Consider Environmental & Regulatory Constraints (VOCs, HAPs) safety->env eval_2BEA Evaluate this compound env->eval_2BEA eval_Toluene Evaluate Toluene / Xylene env->eval_Toluene eval_Ketones Evaluate MEK / MIBK env->eval_Ketones decision Compare Alternatives eval_2BEA->decision eval_Toluene->decision eval_Ketones->decision decision->performance Fails criteria select Select Optimal Solvent decision->select Meets all criteria

Caption: Logical workflow for industrial solvent selection.

ASTM_D1133_Workflow prep 1. Prepare Kauri Resin in n-Butanol Solution standardize 2. Standardize Solution with Toluene (Kb=105) prep->standardize weigh 3. Weigh 20g of Standard Solution into Erlenmeyer Flask (25°C) standardize->weigh titrate 4. Titrate with Test Solvent from a Buret with Swirling weigh->titrate endpoint 5. Observe Endpoint: 10-point print becomes blurred titrate->endpoint record 6. Record Volume of Solvent Used endpoint->record calculate 7. Calculate Final Kb Value record->calculate

Caption: Experimental workflow for the Kauri-Butanol (Kb) value test (ASTM D1133).

CNS_Depression_Pathway cluster_exposure Exposure & Absorption cluster_cns Central Nervous System (CNS) Interaction inhalation Inhalation of Solvent Vapors absorption Rapid Absorption into Bloodstream inhalation->absorption bbb Crossing the Blood-Brain Barrier (High Lipophilicity) absorption->bbb membrane Disruption of Neuronal Membrane Fluidity bbb->membrane neurotransmitter Interference with Neurotransmitter Systems (e.g., GABA, NMDA) bbb->neurotransmitter outcome Result: CNS Depression (Dizziness, Narcosis, Headache) membrane->outcome neurotransmitter->outcome

Caption: Generalized mechanism of solvent-induced CNS depression.

Conclusion

This compound presents a compelling alternative to traditional industrial solvents like toluene, xylene, MEK, and MIBK. Its primary advantages lie in a superior safety profile, characterized by a high flash point and low vapor pressure, which mitigates fire risk and reduces worker exposure through inhalation. Its slow evaporation rate is highly beneficial for applications requiring excellent flow and a high-quality finish, such as in the coatings industry.

While its solvency power cannot be quantified with the Kauri-Butanol test, its performance as a strong solvent for a wide variety of resins is well-established.[2] For researchers, scientists, and drug development professionals, the switch to this compound can represent a significant step towards safer laboratory and manufacturing practices without compromising on performance. The selection of any solvent, however, requires a thorough evaluation based on the specific requirements of the application, including performance, safety, and regulatory compliance.

References

Quantifying the Purity of 2-Butoxyethyl Acetate: A Comparative Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In research and drug development, the purity of solvents is paramount to ensure the reliability, reproducibility, and safety of experimental outcomes. 2-Butoxyethyl acetate (B1210297), a common solvent in coatings, inks, and cleaning fluids, also finds application in specialized research settings. This guide provides a comprehensive comparison of methods to quantify the purity of 2-Butoxyethyl acetate, discusses common impurities, and evaluates alternative solvents, supported by established analytical protocols.

Comparative Purity Analysis

The purity of this compound and its alternatives is typically determined by gas chromatography (GC), with commercial grades for research applications commonly exceeding 98% purity. Below is a comparative summary of this compound and two common alternative glycol ether solvents.

FeatureThis compound (E-series)Propylene Glycol Monomethyl Ether Acetate (PMA) (P-series)Dipropylene Glycol Methyl Ether Acetate (DPMA) (P-series)
Typical Purity (GC) ≥98% - 99.5%[1]≥99.0%≥98%
Common Impurities 2-Butoxyethanol, Acetic Acid, Water, other esters and ethers[2]Propylene glycol monomethyl ether, other isomers[3]Isomers of dipropylene glycol methyl ether acetate
Key Application Areas Coatings, lacquers, enamels, inks[2]Automotive and industrial coatings, electronicsCoatings, inks, adhesives
Toxicity Profile Considered more toxic than P-series alternatives[4][5]Generally considered to have a more favorable toxicity profile[4][5]Favorable toxicity profile[6]

Experimental Protocols

The industry-standard method for determining the purity of acetate esters, including this compound, is Gas Chromatography with Flame Ionization Detection (GC-FID), as outlined in ASTM D3545.[3][7][8]

Gas Chromatography (GC-FID) Method for Purity Determination

This protocol is a representative method for the analysis of this compound purity.

1. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: A polar column such as a Wax or a mid-polarity column like a -1301Sil MS is recommended for good peak shape and separation of polar impurities.[7][9] A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column.

  • Autosampler for precise and reproducible injections.

2. Reagents and Standards:

  • High-purity this compound reference standard (>99.9%).

  • Standards for expected impurities (e.g., 2-butoxyethanol, acetic acid).

  • High-purity carrier gas (Helium or Hydrogen).

  • High-purity FID gases (Hydrogen and Air).

  • Sample solvent (if required for dilution), e.g., methylene (B1212753) chloride or methanol.[10]

3. Chromatographic Conditions:

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Injector:

    • Temperature: 250 °C.

    • Split Ratio: 50:1.

    • Injection Volume: 1 µL.

  • Detector (FID):

    • Temperature: 250 °C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen or Helium) Flow: 25 mL/min.

  • Carrier Gas (Helium):

    • Constant flow rate of 1.0 mL/min.

4. Sample Preparation:

  • For high-purity samples, direct injection may be possible.

  • If necessary, dilute the sample in a suitable solvent (e.g., methylene chloride) to an appropriate concentration for GC analysis.

5. Data Analysis:

  • Identify the this compound peak based on its retention time compared to the reference standard.

  • Identify impurity peaks by comparing their retention times to known impurity standards.

  • Calculate the purity of this compound using the area percent method. The purity is the percentage of the peak area of this compound relative to the total area of all peaks in the chromatogram.

Visualizing the Workflow and Relationships

To clarify the process of purity quantification and the relationship between the compound and its potential impurities, the following diagrams are provided.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Procedure cluster_data Data Processing Sample_Acquisition Acquire 2-Butoxyethyl Acetate Sample Sample_Preparation Prepare Sample (e.g., Dilution) Sample_Acquisition->Sample_Preparation GC_Injection Inject into GC-FID Sample_Preparation->GC_Injection Chromatographic_Separation Separation on Capillary Column GC_Injection->Chromatographic_Separation Detection Flame Ionization Detection (FID) Chromatographic_Separation->Detection Chromatogram_Generation Generate Chromatogram Detection->Chromatogram_Generation Peak_Integration Integrate Peak Areas Chromatogram_Generation->Peak_Integration Purity_Calculation Calculate Purity (Area % Method) Peak_Integration->Purity_Calculation

Workflow for GC-FID Purity Analysis.

Impurity_Relationship cluster_impurities Common Impurity Sources 2BEA This compound (Main Component) Impurities Potential Impurities Impurities->2BEA Affects Purity Starting_Materials Starting Materials (2-Butoxyethanol, Acetic Acid) Starting_Materials->Impurities Byproducts Reaction Byproducts (Other Esters, Ethers) Byproducts->Impurities Degradation Degradation Products Degradation->Impurities Contamination Process Contaminants (e.g., Water) Contamination->Impurities

Relationship between this compound and its impurities.

References

A Comparative Analysis of the Solvency Power of 2-Butoxyethyl Acetate and Other Common Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical formulations, particularly in the pharmaceutical and coatings industries, the choice of solvent is paramount to ensuring product efficacy, stability, and manufacturability. Among the myriad of available solvents, esters represent a versatile class known for their favorable solvency characteristics. This guide provides a detailed comparison of the solvency power of 2-Butoxyethyl acetate (B1210297) against a range of other common ester solvents. The following data and experimental protocols are intended to assist researchers and formulation scientists in making informed decisions for their specific applications.

Quantitative Comparison of Solvency Parameters

The solvency power of a solvent is a multifaceted property that can be quantified using several key metrics. This section presents a comparative summary of Hansen Solubility Parameters (HSP) and Kauri-Butanol (Kb) values for 2-Butoxyethyl acetate and other selected esters. Hansen Solubility Parameters provide a nuanced understanding of a solvent's behavior by breaking down its cohesive energy into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The Kauri-Butanol value offers a single, empirical measure of a solvent's ability to dissolve a standard kauri resin solution, with higher values indicating stronger solvency.

SolventCAS NumberδD (MPa½)δP (MPa½)δH (MPa½)Total δt (MPa½)Kauri-Butanol (Kb) Value
This compound 112-07-215.34.58.818.2Data Not Available
Ethyl Acetate141-78-615.85.37.218.1~98
n-Propyl Acetate109-60-415.34.37.617.5Data Not Available
Isopropyl Acetate108-21-414.94.58.217.4Data Not Available
n-Butyl Acetate123-86-415.83.76.317.4~100
Isobutyl Acetate110-19-015.13.76.316.8Data Not Available
t-Butyl Acetate540-88-515.23.76.316.827
Amyl Acetate (n-pentyl acetate)628-63-715.83.36.117.1Data Not Available

Note: Hansen Solubility Parameter data is aggregated from multiple sources and may have slight variations depending on the determination method. The units for the Hansen parameters have been converted to MPa½ for consistency. The Kauri-Butanol values are approximate and can vary based on the specific grade of the solvent.

Experimental Protocols

To ensure the reproducibility and validity of solvency power assessment, standardized experimental protocols are crucial. Below are detailed methodologies for determining the key parameters presented in this guide.

Determination of Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are experimentally determined by observing the solubility of a polymer in a series of well-characterized solvents.

Objective: To determine the three Hansen solubility parameters (δD, δP, and δH) of a solute (e.g., a polymer or resin).

Materials:

  • A set of 30-50 solvents with known Hansen Solubility Parameters.

  • The solute of interest (e.g., a specific resin).

  • Test tubes or vials with closures.

  • Vortex mixer or shaker.

  • Temperature-controlled environment.

Procedure:

  • Solvent Selection: Choose a range of solvents that cover a broad area of the Hansen space (i.e., a wide variety of δD, δP, and δH values).

  • Sample Preparation: For each solvent, prepare a vial containing a known concentration of the solute (e.g., 1% w/v).

  • Solubility Assessment:

    • Agitate each vial vigorously for a set period (e.g., 24 hours) at a constant temperature (e.g., 25°C).

    • Visually inspect each vial for signs of dissolution. Classify the solubility into categories such as "soluble," "partially soluble," or "insoluble." A binary classification ("good" or "bad" solvent) is often used for simplicity in data analysis.

  • Data Analysis:

    • The HSP of the solvents are plotted in a 3D space.

    • The solvents that dissolve the solute are identified.

    • A sphere is computationally or graphically drawn to encompass the majority of the "good" solvents while excluding the "bad" solvents.

    • The center of this sphere represents the Hansen Solubility Parameters of the solute. The radius of the sphere is the interaction radius.

Determination of Kauri-Butanol (Kb) Value (ASTM D1133)

The Kauri-Butanol value is a measure of the solvent power of hydrocarbon solvents.

Objective: To determine the relative solvent power of a hydrocarbon solvent.

Materials:

  • Standard Kauri-Butanol solution (a solution of kauri resin in n-butanol).

  • The solvent to be tested.

  • A 50-mL burette, graduated in 0.1-mL divisions.

  • A 250-mL Erlenmeyer flask.

  • A calibrated thermometer.

  • A light source and a standard print sample (e.g., 10-point Times New Roman font).

Procedure:

  • Standardization: The Kauri-Butanol solution is first standardized against toluene (B28343) (assigned a Kb value of 105) and a heptane/toluene blend.

  • Titration:

    • Pipette 20 g of the standard Kauri-Butanol solution into the Erlenmeyer flask.

    • Place the flask over the standard print sample in a well-lit area.

    • Fill the burette with the solvent under test.

    • Slowly add the solvent from the burette to the flask while constantly swirling the contents.

  • Endpoint Determination: Continue the titration until the point where the sharp outlines of the print, as viewed through the solution, become blurred and indistinct. This is the endpoint.

  • Calculation: The volume of the solvent used to reach the endpoint is recorded. The Kauri-Butanol value is calculated based on this volume, corrected by the standardization factor. A higher volume of solvent required to reach the endpoint corresponds to a lower Kb value, and vice versa.

Resin Dissolution Time

This protocol outlines a general method for comparing the rate at which a solvent dissolves a specific resin.

Objective: To determine and compare the time required for complete dissolution of a resin in different solvents.

Materials:

  • Resin of interest (e.g., epoxy, nitrocellulose, acrylic).

  • The solvents to be tested (this compound and other esters).

  • Beakers or flasks of appropriate size.

  • Magnetic stirrer and stir bars.

  • Timer.

  • Analytical balance.

  • Viscometer (optional).

Procedure:

  • Preparation:

    • Weigh a precise amount of the resin (e.g., 5.0 g).

    • Measure a specific volume of the solvent (e.g., 50 mL) into a beaker.

  • Dissolution:

    • Place the beaker on the magnetic stirrer and add the stir bar.

    • Start the stirrer at a constant speed to create a vortex without splashing.

    • Simultaneously start the timer and add the weighed resin to the solvent.

  • Observation:

    • Observe the mixture closely. The dissolution endpoint is reached when no solid resin particles are visible to the naked eye, and the solution appears clear and homogeneous.

    • Stop the timer and record the dissolution time.

  • Comparison: Repeat the procedure for each solvent under identical conditions (temperature, stirring speed, resin particle size if applicable). The shorter the dissolution time, the higher the solvency power of the solvent for that specific resin.

  • (Optional) Viscosity Measurement: After dissolution, the viscosity of the resulting solution can be measured. A lower viscosity for a given resin concentration can indicate a more effective solvent.

Visualizing the Solvency Comparison Workflow

The following diagram illustrates the logical workflow for a comprehensive comparison of solvent power.

G cluster_0 Solvent Selection cluster_1 Parameter Determination cluster_2 Data Analysis & Comparison 2-Butoxyethyl_acetate This compound HSP Hansen Solubility Parameters (HSP) 2-Butoxyethyl_acetate->HSP Kb_Value Kauri-Butanol (Kb) Value (ASTM D1133) 2-Butoxyethyl_acetate->Kb_Value Dissolution_Time Resin Dissolution Time 2-Butoxyethyl_acetate->Dissolution_Time Other_Esters Other Esters (e.g., Ethyl Acetate, Butyl Acetate) Other_Esters->HSP Other_Esters->Kb_Value Other_Esters->Dissolution_Time Data_Table Comparative Data Table HSP->Data_Table Kb_Value->Data_Table Dissolution_Time->Data_Table Performance_Evaluation Performance Evaluation Data_Table->Performance_Evaluation

Caption: Workflow for Comparing Solvent Solvency Power.

Conclusion

The selection of an appropriate ester solvent is a critical step in the formulation of a wide range of products. This compound, with its unique solubility characteristics, presents a valuable option for formulators. By utilizing the quantitative data and detailed experimental protocols provided in this guide, researchers and scientists can systematically evaluate and compare the solvency power of this compound against other esters, leading to the development of optimized and robust formulations. The presented workflow and data serve as a foundational resource for solvent selection and performance prediction.

A Researcher's Guide to Validating the Removal of 2-Butoxyethyl Acetate from Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the complete removal of process solvents like 2-Butoxyethyl acetate (B1210297) from final reaction products is a critical step in guaranteeing product purity, safety, and efficacy. This guide provides a comprehensive comparison of common removal techniques, detailed experimental protocols for validation, and an overview of greener alternatives.

Comparing Methods for the Removal of 2-Butoxyethyl Acetate

The selection of an appropriate method for removing this compound depends on several factors, including the chemical and physical properties of the desired product, the scale of the reaction, and the required level of purity. The most common techniques are distillation, liquid-liquid extraction, and adsorption.

Removal TechniquePrinciple of SeparationAdvantagesDisadvantagesTypical Efficiency
Fractional Distillation Difference in boiling points (this compound: 192 °C).[1][2]Effective for large volumes and can achieve high purity.[3][4] The process can be optimized by adjusting temperature and pressure.[5]May not be suitable for heat-sensitive products. Can be energy-intensive.[6]Solvent recovery yields can range from 65% to over 95%, depending on the complexity of the mixture and the distillation setup.[5][7]
Liquid-Liquid Extraction Differential solubility of the target compound and this compound in two immiscible liquid phases.[8][9][10]Versatile, can be performed at room temperature, and is suitable for a wide range of compounds.[6][11]Requires the use of an additional solvent, which must then be removed. Can be labor-intensive on a large scale and may lead to emulsion formation.[6]Extraction efficiency is highly dependent on the choice of solvent and the number of extraction cycles performed. For many organic compounds, efficiencies can exceed 95% with multiple extractions.[12]
Adsorption Adhesion of this compound molecules onto the surface of a solid adsorbent, such as activated carbon.[13]Highly effective for removing trace amounts of impurities. Can be very selective depending on the adsorbent used.The adsorbent has a finite capacity and needs to be regenerated or replaced.[13] May not be practical for removing large volumes of solvent.Adsorption capacity for organic solvents on activated carbon can be significant, with the ability to adsorb 20-25 g of solvent per 100 g of carbon.[13] Efficiency can be over 95% for removing volatile organic compounds from gas streams.[13]

Validating the Removal: Experimental Protocols

Validation is essential to provide documented evidence that the chosen removal process consistently reduces the concentration of this compound to a predefined acceptable level. The gold standard for this analysis is Headspace Gas Chromatography-Mass Spectrometry (Headspace GC-MS).

Experimental Protocol: Validation of this compound Removal using Headspace GC-MS

This protocol outlines the general steps for the quantitative analysis of residual this compound in a reaction product. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose.[14][15][16][17]

1. Objective: To quantify the concentration of residual this compound in a purified reaction product to ensure it is below the acceptable limit.

2. Materials and Instrumentation:

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric detector and a Headspace autosampler.

  • Reagents and Standards:

    • This compound (certified reference standard)

    • High-purity solvent for sample dissolution (e.g., Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF) - must be free of interfering peaks)

    • Internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample)

    • High-purity helium or hydrogen for carrier gas

3. Standard Preparation:

  • Prepare a stock solution of this compound in the chosen dissolution solvent.

  • Create a series of calibration standards by diluting the stock solution to cover a range of concentrations that includes the expected residual level and the established limit.

  • Spike each calibration standard with a constant concentration of the internal standard.

4. Sample Preparation:

  • Accurately weigh a known amount of the purified reaction product into a headspace vial.

  • Add a precise volume of the dissolution solvent containing the internal standard.

  • Seal the vial immediately with a septum and crimp cap.

  • Prepare a blank sample containing only the dissolution solvent and internal standard.

5. Headspace GC-MS Parameters (Example):

Parameter Setting
Headspace
Oven Temperature80 - 100 °C
Equilibration Time15 - 30 minutes
Injection Volume1 mL
Gas Chromatograph
ColumnDB-624 or equivalent (for volatile compounds)
Inlet Temperature250 °C
Carrier Gas Flow1-2 mL/min
Oven ProgramInitial 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Mass Rangem/z 35-350
Monitored Ions (SIM mode)Select characteristic ions for this compound (e.g., from NIST library) and the internal standard.[18]

6. Analysis and Data Interpretation:

  • Run the blank, calibration standards, and samples through the Headspace GC-MS system.

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

  • Compare the calculated concentration to the predetermined acceptance limit.

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the key steps in the removal and validation of this compound.

cluster_removal Removal of this compound start Reaction Product (containing this compound) process Purification Method (Distillation, Extraction, or Adsorption) start->process end Purified Product process->end cluster_validation Validation Workflow sample_prep Sample Preparation (Dissolution in Headspace Vial) hs_gcms Headspace GC-MS Analysis sample_prep->hs_gcms data_analysis Data Analysis (Calibration Curve & Quantification) hs_gcms->data_analysis comparison Comparison to Acceptance Limit data_analysis->comparison pass Product Passes comparison->pass Below Limit fail Product Fails (Repurify or Reject) comparison->fail Above Limit

References

A Comparative Toxicity Analysis of 2-Butoxyethyl Acetate and Its Safer Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

In the landscape of industrial and research chemicals, the selection of appropriate solvents is paramount to ensuring both experimental integrity and personnel safety. 2-Butoxyethyl acetate (B1210297), a member of the ethylene (B1197577) glycol ether (E-series) family, has long been utilized for its excellent solvency characteristics. However, mounting evidence regarding its potential toxicity has necessitated a shift towards safer alternatives. This guide provides a comprehensive comparative analysis of the toxicity of 2-Butoxyethyl acetate and its principal alternatives, the propylene (B89431) glycol ethers (P-series), supported by experimental data and detailed methodologies.

The fundamental distinction between the E-series and P-series glycol ethers lies in their metabolic pathways, a difference that profoundly influences their toxicological profiles. E-series glycol ethers, such as this compound, are metabolized in the body to toxic alkoxyacetic acids, which are implicated in a range of adverse health effects. In contrast, P-series glycol ethers are primarily metabolized to propylene glycol, a significantly less toxic compound. This metabolic divergence is the cornerstone of the enhanced safety profile of P-series alternatives.

Quantitative Toxicity Data Summary

The following tables summarize the available quantitative toxicity data for this compound and representative P-series glycol ether alternatives. These values are critical for a comparative risk assessment.

Table 1: Acute Toxicity Data

Chemical NameCAS NumberOral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)Inhalation LC50 (rat, ppm, 4h)
E-Series: this compound 112-07-22400[1]1500[2]~400
P-Series: Propylene glycol monomethyl ether (PGME) 107-98-2>5000[3]>2000[3]>1000
P-Series: Propylene glycol monomethyl ether acetate (PGMEA) 108-65-6>5000>5000>5152
P-Series: Propylene glycol n-butyl ether (PGBE) 5131-66-8>3000[3]>2000[3]>651

Table 2: Repeated-Dose and Reproductive Toxicity Data

Chemical NameEndpointSpeciesRouteValue
E-Series: this compound NOAEL (9 days, hematotoxicity)RatInhalation20 ppm[4]
E-Series: this compound LOAEL (9 days, hematotoxicity)RatInhalation86 ppm[4][5]
P-Series: Propylene glycol monomethyl ether (PGME) NOAEL (parental toxicity)RatInhalation300 ppm[3]
P-Series: Propylene glycol monomethyl ether (PGME) LOAEL (parental toxicity)RatInhalation1000 ppm[3]
P-Series: Propylene glycol monomethyl ether (PGME) NOAEL (offspring toxicity)RatInhalation1000 ppm[3]

Key Toxicological Effects

Exposure to certain E-series glycol ethers, including this compound, has been associated with several adverse health effects that are generally not observed with P-series alternatives.[6]

  • Reproductive and Developmental Toxicity: Some E-series glycol ethers are recognized as reproductive and developmental toxicants, with studies showing potential for testicular atrophy and harm to the developing fetus.[6] In contrast, P-series glycol ethers have shown a lack of developmental and reproductive hazards in standard toxicity studies.

  • Hematotoxicity: A significant concern with some E-series glycol ethers is damage to red blood cells (hemolysis) and bone marrow.[6]

  • Kidney and Liver Effects: Chronic exposure to this compound may cause kidney or liver damage.[7] While some P-series ethers have shown effects on the liver and kidney at high doses, these are often considered adaptive changes rather than overt toxicity.[8]

Metabolic Pathways: The Root of the Toxicity Difference

The disparate toxicological profiles of E-series and P-series glycol ethers can be attributed to their distinct metabolic pathways.

MetabolicPathways cluster_E_Series E-Series Metabolism (e.g., this compound) cluster_P_Series P-Series Metabolism (e.g., PGME) E_Glycol_Ether This compound E_Metabolite1 2-Butoxyethanol E_Glycol_Ether->E_Metabolite1 Esterase E_Metabolite2 Butoxyacetic Acid (Toxic) E_Metabolite1->E_Metabolite2 Alcohol/Aldehyde Dehydrogenase P_Glycol_Ether Propylene Glycol Monomethyl Ether (PGME) P_Metabolite1 Propylene Glycol P_Glycol_Ether->P_Metabolite1 O-demethylation P_Metabolite2 CO2 + H2O P_Metabolite1->P_Metabolite2 Tricarboxylic Acid Cycle OECD_420_Workflow start Start sighting_study Sighting Study (Select starting dose) start->sighting_study main_study Main Study (Dose groups at fixed levels) sighting_study->main_study observation Observe Animals (14 days) (Clinical signs, mortality) main_study->observation data_analysis Data Analysis (Determine toxic dose level) observation->data_analysis end End data_analysis->end NRU_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation1 Incubate (24h) cell_seeding->incubation1 treatment Treat Cells with Test Substance incubation1->treatment incubation2 Incubate with Substance (24h) treatment->incubation2 nr_staining Add Neutral Red Medium incubation2->nr_staining incubation3 Incubate with Neutral Red (3h) nr_staining->incubation3 wash_destain Wash and Add Destain Solution incubation3->wash_destain read_absorbance Read Absorbance (540nm) wash_destain->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

References

Safety Operating Guide

Proper Disposal of 2-Butoxyethyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Proper disposal of 2-Butoxyethyl acetate (B1210297) is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical, aligning with best practices in laboratory safety and chemical management.

Immediate Safety and Handling Precautions

2-Butoxyethyl acetate is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] Adherence to strict safety protocols is mandatory when handling this substance.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling vapors.[1][2] If exposure limits are exceeded, a NIOSH/MSHA approved respirator is necessary.[4]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[2]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[1][2]

  • Eye Contact: Flush eyes with water for at least 15 minutes.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Waste Classification and Regulatory Overview

This compound waste is classified as hazardous due to its ignitability (B1175610) and toxicity.[5] As such, its disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]

While a specific P or U-series EPA waste code for unused this compound is not explicitly listed, its characteristic as a combustible liquid with a flashpoint between 140°F and 200°F would likely classify it as D001 for ignitability.[5] When it is a spent solvent, it may fall under the F-series codes for non-specific source wastes, such as F003 or F005 , depending on the solvent mixture.[8][9][10][11]

Characteristic EPA Waste Code Description
Ignitability D001Liquids with a flash point less than 140°F (60°C).[5]
Spent Solvent F003/F005Spent non-halogenated solvents.[8][9][10][11]

Step-by-Step Disposal Procedures

The primary method for the proper disposal of this compound is through an approved hazardous waste disposal facility, with incineration being a common and recommended treatment method.[7] For small amounts, mixing with a more flammable solvent can aid in complete combustion.

1. Waste Collection and Segregation:

  • Collect all this compound waste in a designated, properly labeled, and sealed container.

  • Do not mix this compound waste with other incompatible waste streams.

  • Ensure the container is made of a material compatible with the chemical.

2. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Ignitable," "Toxic").

  • Store the sealed waste container in a cool, dry, and well-ventilated area away from sources of ignition.[3]

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste contractor with a completed hazardous waste manifest, which includes the proper EPA waste codes.

4. Handling Spills:

  • In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.[12]

  • Collect the absorbent material and the spilled chemical into a sealed container for disposal as hazardous waste.

  • For large spills, evacuate the area and contact your EHS department or emergency response team immediately.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated is_spill Is it a spill? start->is_spill spill_size Spill Size? is_spill->spill_size Yes collect_waste Collect Waste in Designated Container is_spill->collect_waste No small_spill Small Spill: - Use inert absorbent - Collect in sealed container spill_size->small_spill Small large_spill Large Spill: - Evacuate area - Contact EHS/Emergency Response spill_size->large_spill Large small_spill->collect_waste end Waste Disposed of Properly large_spill->end label_store Label and Store Waste Properly collect_waste->label_store contact_disposal Contact EHS or Licensed Hazardous Waste Contractor label_store->contact_disposal contact_disposal->end

Caption: Decision tree for the proper disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Butoxyethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 2-Butoxyethyl acetate (B1210297), a common solvent in laboratory settings. Adherence to these procedures will help ensure a safe and compliant laboratory environment.

Essential Safety and Physical Properties

A thorough understanding of the chemical's properties is the first step in safe handling. Below is a summary of key quantitative data for 2-Butoxyethyl acetate.

PropertyValue
Occupational Exposure Limits
OSHA PELNone established
NIOSH RELTWA 5 ppm (33 mg/m³)[1][2]
ACGIH TLVTWA 20 ppm[3]
Physical Properties
Flash Point71 °C (160 °F) - Closed Cup[2][4]
Boiling Point192 °C (378 °F)[2][4]
Melting Point-64 °C (-83 °F)[4][5]
Vapor Pressure0.3 mmHg at 20°C[2]
Autoignition Temperature340 °C (644 °F)[2][4]
Storage
Recommended Storage Temperature15 - 25 °C (59 - 77 °F)[6]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial. The following step-by-step protocol outlines the necessary procedures from preparation to disposal.

Pre-Handling and Preparation
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the potential for exposure.

  • Engineering Controls: Ensure work is conducted in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate vapors.

  • Personal Protective Equipment (PPE): Don the following mandatory PPE before handling the chemical:

    • Eye Protection: Safety glasses with side shields or chemical goggles are required.

    • Hand Protection: Wear chemical-resistant gloves. While PVC gloves have been mentioned, it is crucial to consult a glove compatibility chart for the specific brand and model to ensure adequate protection against this compound.

    • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron should also be worn.

    • Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation where vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][8]

Handling Procedures
  • Dispensing: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing. Use a funnel for transferring to smaller containers.

  • Heating: Avoid heating this compound near open flames or other ignition sources due to its combustible nature.[9] If heating is necessary, use a well-controlled heating mantle or water bath within a fume hood.

  • Mixing: When mixing with other substances, add this compound slowly while stirring to prevent splashing and uncontrolled reactions.

Storage
  • Container: Keep the chemical in its original, tightly sealed container when not in use.[6]

  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight, heat, and ignition sources.[6]

  • Incompatible Materials: Store separately from strong oxidizing agents.[1][2][4]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, as well as disposable PPE that has come into contact with the chemical, should be disposed of as hazardous waste.

  • Consult Regulations: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures. Do not pour this compound down the drain.[10]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is vital.

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[10][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[9][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11]

Spill Response Workflow

The following diagram outlines the logical steps to take in the event of a this compound spill.

Spill_Response_Workflow This compound Spill Response spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size and Risk evacuate->assess small_spill Small Spill? assess->small_spill ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) small_spill->ppe Yes large_spill Large Spill or Uncontrolled Release small_spill->large_spill No contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose contact_ehs Contact Emergency Services and Institutional EHS large_spill->contact_ehs secure_area Secure the Area Prevent Entry contact_ehs->secure_area

Caption: Workflow for handling a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Butoxyethyl acetate
Reactant of Route 2
Reactant of Route 2
2-Butoxyethyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.